molecular formula C9H12N2O2S B1276824 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine CAS No. 590357-48-5

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Cat. No.: B1276824
CAS No.: 590357-48-5
M. Wt: 212.27 g/mol
InChI Key: IJYQBGKDIWBKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYQBGKDIWBKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(SC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403592
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590357-48-5
Record name 3-(morpholin-4-ylcarbonyl)thien-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic route to 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, a valuable heterocyclic building block in contemporary medicinal chemistry. The 2-aminothiophene-3-carboxamide scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] This document moves beyond a simple recitation of procedural steps to elucidate the underlying chemical principles, justify experimental choices, and provide actionable protocols for researchers in drug discovery and process development. We will detail a modular, three-step synthetic sequence beginning with the formation of a key 3-aminothiophene-2-carboxylic acid intermediate, followed by a standard amide coupling. The causality behind reagent selection, reaction conditions, and purification strategies is explained to ensure reproducibility and high fidelity.

Introduction and Strategic Overview

The target molecule, this compound (Molecular Formula: C9H12N2O2S, MW: 212.27), belongs to the 2-aminothiophene class of heterocycles.[3][4] This family of compounds is of significant interest due to their versatile biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2] The morpholine moiety is a frequently incorporated fragment in drug design to enhance aqueous solubility, modulate pharmacokinetic properties, and form critical hydrogen bond interactions with biological targets.[5]

Our synthetic strategy is predicated on a convergent and highly modular retrosynthetic analysis. This approach offers flexibility and is amenable to the generation of analogues for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

The most logical disconnection point in the target molecule is the robust amide bond. This bond can be reliably formed in the final step via standard peptide coupling methodologies. This retrosynthetic step reveals two key precursors: 3-aminothiophene-2-carboxylic acid and morpholine. The 3-aminothiophene-2-carboxylic acid core can be further disconnected, tracing its origins back to simpler, commercially available starting materials through a thiophene ring-forming reaction.

G Target This compound Amide_Bond Amide Bond Disconnection Target->Amide_Bond Precursor1 3-Aminothiophene-2-carboxylic acid Amide_Bond->Precursor1 Precursor2 Morpholine Amide_Bond->Precursor2 Ring_Formation Thiophene Ring Formation Disconnection Precursor1->Ring_Formation Starting_Materials Thioglycolate Ester + α,β-Dichloropropionitrile Ring_Formation->Starting_Materials

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Intermediate: 3-Aminothiophene-2-carboxylic Acid

The cornerstone of this synthesis is the efficient preparation of the 3-aminothiophene-2-carboxylic acid core. While the Gewald reaction is a classic and powerful method for synthesizing substituted 2-aminothiophenes,[1][6] for the specific unsubstituted parent ring required here, a more direct route starting from a thioglycolate ester provides an efficient entry.[7] This multi-step process involves the initial formation of an ester, which is subsequently hydrolyzed.

Step 1: Synthesis of Ethyl 3-Aminothiophene-2-carboxylate

This procedure involves the reaction of ethyl thioglycolate with α,β-dichloropropionitrile in the presence of a strong base, sodium ethoxide. The mechanism involves the formation of a thiolate anion which participates in a series of nucleophilic substitution and cyclization steps to yield the thiophene ring.

Protocol:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol or commercially sourced), add ethyl thioglycolate dropwise at a controlled temperature (e.g., 0-10 °C) under an inert atmosphere (N2 or Ar).

  • After the addition is complete, allow the mixture to stir for a designated period to ensure complete formation of the sodium salt.

  • Slowly add a solution of α,β-dichloropropionitrile to the reaction mixture, maintaining the low temperature.

  • After the addition, the reaction is typically allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water and the product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified via vacuum distillation or column chromatography to yield ethyl 3-aminothiophene-2-carboxylate as a pale yellow oil or low-melting solid.[7]

Step 2: Saponification to 3-Aminothiophene-2-carboxylic Acid

The synthesized ester is hydrolyzed to the corresponding carboxylic acid using standard saponification conditions.

Protocol:

  • Dissolve the ethyl 3-aminothiophene-2-carboxylate from the previous step in a suitable solvent mixture, such as aqueous ethanol or methanol.

  • Add a stoichiometric excess of a strong base, such as sodium hydroxide (e.g., 4N aqueous solution) or potassium hydroxide.[7]

  • Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, the solvent may be partially removed under reduced pressure.

  • Carefully acidify the cooled reaction mixture with a dilute acid (e.g., 1N HCl or acetic acid) to a pH of ~4-5.

  • The precipitated 3-aminothiophene-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the product as a solid.[7][8]

Final Step: Amide Coupling to Yield Target Compound

The formation of the amide bond is the final and crucial step. This transformation is achieved by activating the carboxylic acid group of 3-aminothiophene-2-carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of morpholine. A wide array of coupling reagents are available for this purpose.[9][10] We will detail a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or an equivalent, which is a common, high-yielding, and reliable method that minimizes side reactions.[9]

Mechanism of EDC/HOBt Coupling

The coupling process is a well-understood, multi-step sequence designed for efficiency and to suppress racemization in chiral substrates.

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • HOBt Intervention: This unstable intermediate is prone to side reactions. HOBt rapidly intercepts it to form an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks the carbonyl carbon of the activated HOBt ester.

  • Product Formation: The tetrahedral intermediate collapses, releasing the desired amide product and regenerating HOBt. The byproduct from EDC is a water-soluble urea derivative, which simplifies purification.

G cluster_0 Activation cluster_1 Stabilization cluster_2 Coupling RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC HOBt_Ester HOBt Ester (Activated Ester) Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product (R-CONR'₂) HOBt_Ester->Amide + Morpholine Morpholine Morpholine (R'₂NH)

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol: Synthesis of this compound

Table 1: Reagent Quantities and Roles

ReagentMolar Eq.Role
3-Aminothiophene-2-carboxylic acid1.0Substrate
Morpholine1.1 - 1.2Nucleophile
EDC·HCl1.2 - 1.5Carboxylic Acid Activator (Coupling Agent)
HOBt (or suitable alternative)1.1 - 1.2Additive to prevent side reactions
Diisopropylethylamine (DIPEA) or Et3N2.0 - 3.0Organic Base
Dichloromethane (DCM) or DMF-Anhydrous Solvent

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 3-aminothiophene-2-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the organic base, DIPEA (2.5 eq.), followed by morpholine (1.1 eq.).

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

The identity and purity of the final compound must be confirmed by a suite of analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the thiophene ring protons, a broad singlet for the -NH2 protons, and characteristic triplets for the morpholine -CH2- groups adjacent to oxygen and nitrogen.
¹³C NMR Resonances for the thiophene carbons (including the C-S and C-N substituted carbons), the amide carbonyl carbon (~160-170 ppm), and the morpholine carbons.
FT-IR (cm⁻¹) Characteristic N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch for the tertiary amide (~1630-1680 cm⁻¹), and C-O-C stretching for the morpholine ether linkage.
HRMS (ESI+) The calculated m/z for the protonated molecular ion [M+H]⁺ should match the observed value within a narrow tolerance (e.g., <5 ppm). For C9H12N2O2S, the expected [M+H]⁺ is ~213.0674.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The strategy relies on the robust and well-documented formation of a key 3-aminothiophene-2-carboxylic acid intermediate, followed by a highly efficient, standard amide coupling protocol. By understanding the rationale behind each step and reagent choice, researchers can confidently execute this synthesis and adapt it for the creation of diverse chemical libraries for drug discovery programs. The self-validating nature of the protocols, grounded in established chemical principles, ensures a high probability of success for scientists and professionals in the field.

References

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132, 279–293. [Link]

  • Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • YOMI-LAB. (n.d.). This compound. [Link]

  • Beijing Golden Eagle Technology Co., Ltd. (n.d.). This compound - CAS:590357-48-5. [Link]

  • Singh, R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Link]

  • ResearchGate. (n.d.). Which reagent high yield direct amide formation between Carboxylic acids and amines?. [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • Martinez, C. D., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

Sources

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Aminothiophen-3-yl)(morpholino)methanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound (2-Aminothiophen-3-yl)(morpholino)methanone, also known by its systematic name 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. We delve into its chemical identity, physicochemical properties, a robust and detailed protocol for its synthesis via the Gewald reaction, and standard methods for its spectroscopic characterization. Furthermore, this guide explores the potential applications of this molecule within the field of drug discovery, drawing upon the well-documented biological activities of the 2-aminothiophene-3-carboxamide scaffold. This document is intended for researchers and professionals in medicinal chemistry, organic synthesis, and pharmaceutical development, providing both foundational knowledge and practical, actionable methodologies.

Introduction: The Scientific Merit of the 2-Aminothiophene Scaffold

The 2-aminothiophene ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These derivatives have been extensively investigated and have shown therapeutic potential as antimicrobial, anti-inflammatory, anticancer, and antileishmanial agents.[1][2][3][4] The versatility of the 2-aminothiophene core, particularly when functionalized at the 3-position with a carboxamide group, allows for fine-tuning of its pharmacological profile.

The subject of this guide, (2-Aminothiophen-3-yl)(morpholino)methanone, incorporates two key pharmacophoric features:

  • The 2-Aminothiophene Core: Provides a rigid, heteroaromatic backbone capable of engaging in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[5]

  • The Morpholine Moiety: This heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and serve as a hydrogen bond acceptor.[5][6] Morpholine is a building block in approved drugs like the antibiotic linezolid and the anticancer agent gefitinib.[6]

The convergence of these two moieties in a single molecule makes it a compound of significant interest for screening libraries and as a versatile intermediate for further chemical elaboration.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research.

  • IUPAC Name: (2-Aminothiophen-3-yl)(morpholino)methanone[7]

  • Systematic Name: this compound[8][9][10]

  • Synonym: 3-(Morpholin-4-ylcarbonyl)thiophen-2-amine[9]

  • CAS Number: 590357-48-5[7][8][9][10]

Chemical Structure

Caption: Chemical structure of (2-Aminothiophen-3-yl)(morpholino)methanone.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, essential for experimental design, including solubility testing and analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂S[7][8][9]
Molecular Weight 212.27 g/mol [7]
Monoisotopic Mass 212.06194 DaCalculated
XLogP3-AA (LogP) 0.9Calculated
Hydrogen Bond Donors 1 (from -NH₂)Calculated
Hydrogen Bond Acceptors 4 (2xO, 2xN)Calculated

Synthesis and Purification Protocol

The synthesis of 2-aminothiophene-3-carboxamides is classically achieved via the Gewald three-component reaction . This one-pot methodology is highly efficient and demonstrates excellent atom economy.[11] It involves the condensation of a carbonyl compound, an α-cyano ester or amide, and elemental sulfur in the presence of a basic catalyst.

This protocol outlines the synthesis of the target compound starting from 2-cyano-N,N-diethylacetamide, elemental sulfur, and catalyzed by morpholine, which also serves as a reactant.

Workflow for Synthesis

G A 1. Reagent Combination B 2. Gewald Reaction (Heating & Stirring) A->B Ethanol, 50-60°C C 3. Reaction Quench (Ice Water) B->C D 4. Product Precipitation C->D E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F e.g., Ethanol/Water G 7. Final Product (Drying) F->G

Caption: Workflow diagram for the synthesis of the target molecule.

Step-by-Step Experimental Protocol

Materials:

  • 2-Cyanoacetamide

  • Elemental Sulfur (S₈)

  • Morpholine

  • Ethanol (Absolute)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer with heating, vacuum filtration apparatus.

Procedure:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanoacetamide (0.1 mol), elemental sulfur (0.1 mol, 3.2 g), and absolute ethanol (80 mL).

  • Catalyst/Reagent Addition: To the stirred suspension, add morpholine (0.11 mol, 9.6 g) dropwise at room temperature. Morpholine acts as both the base catalyst for the Gewald reaction and the nucleophile that forms the final amide bond.

  • Reaction Execution: Heat the reaction mixture to 50-60°C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

    • Expertise Note: The initial stages of the Gewald reaction involve a Knoevenagel condensation followed by a Michael addition of sulfur. Maintaining a moderate temperature prevents the sublimation of sulfur and minimizes side reactions.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring vigorously. A solid precipitate should form.

    • Trustworthiness Note: Quenching in ice water is a critical step. It ensures rapid precipitation of the organic product while keeping inorganic byproducts, such as polysulfides, dissolved in the aqueous phase.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual morpholine and inorganic salts.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected NMR Data (in CDCl₃, δ in ppm)
Proton (¹H)Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-4, H-5~6.0-7.0m2HThiophene ring protons
-NH₂~5.5-6.5br s2HAmino group
-CH₂-N-CH₂-~3.6-3.8m4HMorpholine N-CH₂
-CH₂-O-CH₂-~3.4-3.6m4HMorpholine O-CH₂
  • Expertise Note: The broad singlet for the amino protons is characteristic and its chemical shift can be concentration and temperature-dependent. The two sets of morpholine protons often appear as complex multiplets due to their chemical environment.

Expected Mass Spectrometry Data
  • Technique: Electrospray Ionization (ESI-MS)

  • Expected Ion [M+H]⁺: m/z = 213.07

    • Trustworthiness Note: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, with the calculated exact mass for C₉H₁₃N₂O₂S⁺ being 213.0698. This provides unambiguous confirmation of the molecular formula.

Potential Applications in Drug Discovery

While specific biological data for (2-Aminothiophen-3-yl)(morpholino)methanone requires dedicated screening, the extensive literature on its structural class provides a strong basis for predicting its potential applications.

  • Antimicrobial and Antifungal Agents: Many 2-aminothiophene derivatives exhibit significant activity against various bacterial and fungal strains.[1][3] The core scaffold can be considered a starting point for developing new anti-infective agents.

  • Anticancer Activity: The 2-aminothiophene nucleus is present in compounds that act as kinase inhibitors and cytostatic agents.[11][12] Studies have shown that some derivatives can induce apoptosis and cause cell cycle arrest in cancer cell lines, particularly prostate, kidney, and T-cell lymphoma lines.[12]

  • Anti-inflammatory Properties: Analogs of this compound have been investigated for their potential to modulate inflammatory pathways.

  • CNS and Other Activities: The broader class of 2-aminothiophenes has been explored for diverse activities, including D2 dopaminergic activity and as phosphodiesterase inhibitors.[2]

The molecule serves as an excellent candidate for inclusion in high-throughput screening campaigns against a wide array of biological targets. Its synthetic tractability allows for the rapid generation of a focused library of analogs to establish structure-activity relationships (SAR).

Conclusion

(2-Aminothiophen-3-yl)(morpholino)methanone is a synthetically accessible heterocyclic compound that combines two pharmacologically relevant scaffolds. Its straightforward synthesis via the Gewald reaction and the known biological potential of its core structure make it a valuable molecule for medicinal chemistry research and drug discovery programs. The protocols and data presented in this guide offer a solid foundation for scientists to synthesize, characterize, and explore the therapeutic potential of this promising compound.

References

  • Benchchem. 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine.
  • Benchchem. (2-Amino-5-isopropylthiophen-3-yl)(morpholino)-methanone | 588714-50-5.
  • P&S Chemicals. Product information, this compound.
  • Africa Research Connects. Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives.
  • Taylor & Francis Online. Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Available at: [Link]

  • PubMed. Two biologically active thiophene-3-carboxamide derivatives. Available at: [Link]

  • Taylor & Francis Online. Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Available at: [Link]

  • MDPI. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available at: [Link]

  • PubChem. 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine. Available at: [Link]

  • PubChem. 3-(Morpholine-4-carbonyl)aniline. Available at: [Link]

  • PubChem. (2-Aminothiophen-3-yl)(phenyl)methanone. Available at: [Link]

  • Arctom. CAS NO. 590357-48-5 | (2-Aminothiophen-3-yl)(morpholino)methanone. Available at: [Link]

  • AABlocks. This compound, 95% Purity, C9H12N2O2S, 1 gram. Available at: [Link]

  • Organic Chemistry Portal. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Available at: [Link]

  • ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Available at: [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • PubMed. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

  • MDPI. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine represents a compelling fusion of two such pharmacologically significant moieties: the 2-aminothiophene core and the morpholine ring. The 2-aminothiophene scaffold is a versatile building block for the synthesis of a wide array of fused heterocyclic systems, most notably thienopyrimidines, which have demonstrated a broad spectrum of biological activities, including anticancer and enzyme inhibitory effects.[1][2][3][4][5] The morpholine ring, a saturated heterocycle, is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[6]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its molecular structure, a plausible synthetic route, and its potential significance in drug discovery. While direct experimental data for this specific compound is not extensively available in the public domain, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central thiophene ring substituted with an amine group at the 2-position and a morpholine-4-carboxamide group at the 3-position. This arrangement of functional groups dictates its chemical reactivity and potential for intermolecular interactions, which are crucial for its biological activity.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the following physicochemical properties are predicted based on computational models and data from analogous structures.

PropertyPredicted ValueMethod/Source
Molecular Formula C₉H₁₂N₂O₂S-
Molecular Weight 212.27 g/mol [7]
Melting Point 140-160 °CEstimated based on similar thiophene carboxamides.
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Based on the polarity of functional groups.
logP 1.5 ± 0.5Predicted using computational models.
pKa (most basic) 4.0 - 5.0 (amine)Predicted based on the electronic effects of the thiophene ring and amide group.[8][9][10]
pKa (most acidic) 15.0 - 16.0 (amide N-H)Estimated

Proposed Synthesis

A robust and efficient method for the synthesis of this compound is the Gewald reaction .[11][12][13][14][15] This one-pot, multi-component reaction is widely used for the preparation of polysubstituted 2-aminothiophenes. The proposed synthetic route would involve the reaction of a suitable β-keto nitrile, elemental sulfur, and morpholine.

Synthesis_Workflow reagents 2-cyano-1-morpholinoethan-1-one + Elemental Sulfur (S8) + Base (e.g., Morpholine) intermediate Thiolate Intermediate reagents->intermediate Gewald Reaction cyclization Intramolecular Cyclization intermediate->cyclization product This compound cyclization->product Tautomerization

Caption: Proposed synthetic workflow for this compound via the Gewald reaction.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-cyano-1-morpholinoethan-1-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add elemental sulfur (1.1 equivalents).

  • Addition of Base: Add morpholine (2-3 equivalents) to the reaction mixture. Morpholine acts as both a reactant and a base catalyst.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The precipitated product can be collected by filtration, washed with water, and then with a cold, non-polar solvent like hexane to remove any unreacted sulfur.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring, the morpholine ring, and the amine group.

  • Thiophene Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two coupled protons on the thiophene ring.

  • Morpholine Protons: Two multiplets or broad singlets in the range of δ 3.5-3.8 ppm, corresponding to the two sets of methylene protons of the morpholine ring.

  • Amine Protons: A broad singlet in the region of δ 5.0-6.0 ppm, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information about the carbon framework of the molecule.

  • Thiophene Carbons: Four signals in the aromatic region (δ 100-160 ppm).

  • Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm).

  • Morpholine Carbons: Two signals in the aliphatic region (δ 45-70 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O Stretching: A strong absorption band around 1620-1650 cm⁻¹ for the amide carbonyl group.

  • C-S Stretching: A weaker absorption in the fingerprint region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 212, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the morpholine ring and other characteristic fragments.

Potential Applications in Drug Discovery

The 2-aminothiophene core of this compound serves as a key intermediate for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities.[1][2][3][4][5]

Signaling_Pathway start This compound intermediate Thieno[2,3-d]pyrimidine Derivatives start->intermediate Cyclization Reactions target1 Kinase Inhibition intermediate->target1 target2 Receptor Modulation intermediate->target2 target3 Antimicrobial Activity intermediate->target3 outcome Therapeutic Effects target1->outcome target2->outcome target3->outcome

Caption: Potential drug discovery applications of this compound as a precursor to bioactive thienopyrimidines.

The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are often critical for the development of successful drug candidates.[6] The diverse biological activities reported for thiophene carboxamide derivatives, including anticancer and antimicrobial effects, further underscore the potential of this molecular scaffold in the development of novel therapeutics.[16][17]

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. Its structure combines the versatile 2-aminothiophene core with the advantageous properties of the morpholine ring. While experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and efficient synthetic route based on the Gewald reaction, and an outline of its potential applications in the development of novel therapeutics. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Sabnis, R. W., Fike, D. D., & Rangnekar, D. W. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(6), 1361-1377.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
  • Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.
  • Reddy, T. S., Swamy, T., & Kumar, M. S. (2014). A facile and efficient one-pot synthesis of 2-aminothiophenes via Gewald reaction catalyzed by piperidine. Tetrahedron Letters, 55(1), 269-271.
  • Abdel-Gawad, H., Al-Ghamdi, A. M., & El-Gazzar, A. R. A. (2011). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. European journal of medicinal chemistry, 46(9), 4372-4378.
  • El-Gazzar, A. R. A., Gaafar, A. M., & El-Gazzar, M. G. (2009). Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Bioorganic & medicinal chemistry, 17(15), 5440-5449.
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-Gazzar, A. R. A. (2014). Synthesis, biological evaluation and molecular modeling of novel thieno[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR and VEGFR-2. European journal of medicinal chemistry, 85, 543-557.
  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. A. (2012). Synthesis, in vitro anticancer screening and molecular modeling of some new thieno[2,3-d]pyrimidine derivatives. Acta pharmaceutica, 62(3), 355-371.
  • Al-Omair, M. A., Ali, A. A., & El-Gazzar, A. R. A. (2017).
  • Amerigo Scientific. 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Gazzar, A. R. A. (2023).
  • Mugnaini, C., Pedani, V., Giunta, D., Sechi, B., Solinas, M., Casti, A., ... & Corelli, F. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino) thiophene-3-carboxamides and analogues thereof. RSC advances, 4(12), 6035-6048.
  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • PubChem. 3-(Morpholine-4-carbonyl)aniline. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • National Center for Biotechnology Information. A Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. This compound. Retrieved from [Link]

  • PubChem. 2-Morpholinoethylamine. Retrieved from [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... Retrieved from [Link]

  • National Center for Biotechnology Information. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

  • Ataman Kimya. MORPHOLINE. Retrieved from [Link]

  • National Center for Biotechnology Information. Morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. Morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. N-Aminomorpholine. Retrieved from [Link]

  • SpectraBase. 3-(4-Morpholinyl)propyl isothiocyanate. Retrieved from [Link]

  • PubChem. 4-Ethyl-5-methyl-3-(morpholin-4-ylcarbonyl)thien-2-ylamine. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • PubChem. N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl). Retrieved from [Link]

  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]

Sources

Solubility and stability of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a thiophene ring substituted with an amino group and a morpholine-linked carbonyl group.[1] The structural combination of the electron-rich thiophene, the basic amino group, and the polar, synthetically versatile morpholine amide makes this scaffold compelling for medicinal chemistry and drug discovery programs. The morpholine moiety, in particular, is often incorporated into drug candidates to enhance aqueous solubility and metabolic stability.[2] A thorough understanding of the intrinsic physicochemical properties of this molecule, specifically its solubility and stability, is a critical prerequisite for its advancement through the drug development pipeline, from early-stage screening to formulation and manufacturing.

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the solubility and stability of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical characteristics, which are predictive of its behavior in various experimental and physiological environments.

PropertyValueSource
IUPAC Name This compoundP&S Chemicals[1]
CAS Number 590357-48-5P&S Chemicals[1]
Molecular Formula C₉H₁₂N₂O₂SP&S Chemicals[1]
Molecular Weight 228.27 g/mol Calculated

Solubility Profile Assessment

Aqueous solubility is a master variable that dictates a compound's dissolution rate, absorption, and ultimately, its bioavailability.[3] For orally administered drugs, insufficient solubility is a primary cause of low and variable bioavailability, often leading to suboptimal therapeutic efficacy.[4] Therefore, rigorous solubility assessment is a cornerstone of early-stage drug development.

Theoretical Considerations & Causality

The solubility of this compound is governed by several structural features:

  • The Primary Amine (-NH₂): This group is basic and can be protonated at acidic pH. The resulting cationic species will exhibit significantly higher aqueous solubility due to its ionic nature. This pH-dependent solubility is a critical factor to characterize.

  • The Morpholine Ring: The oxygen and nitrogen atoms in the morpholine ring can act as hydrogen bond acceptors, contributing favorably to interactions with water molecules.[5]

  • The Thiophene Ring & Carbonyl Group: While the thiophene ring is relatively nonpolar, the polarity of the amide linkage enhances the molecule's overall capacity for polar interactions.

Experimental Determination of Solubility

Two primary types of solubility are measured during drug discovery: kinetic and thermodynamic.[6]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6] It is a high-throughput method suitable for early screening of large numbers of compounds.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution.[6] It is a lower-throughput but more accurate and definitive measurement, traditionally determined using the shake-flask method.[3][7]

The following diagram illustrates a typical workflow for determining thermodynamic solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vial with specific buffer (e.g., pH 7.4 PBS) prep1->prep2 Step 1 equil Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (24-72h) prep2->equil Step 2 sep1 Allow solid to settle equil->sep1 Step 3 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 ana1 Take aliquot of the clear supernatant sep2->ana1 Step 4 ana2 Dilute with appropriate solvent ana1->ana2 ana3 Quantify concentration using a calibrated analytical method (e.g., HPLC-UV) ana2->ana3 result Report Solubility (e.g., in µg/mL or µM) ana3->result Step 5

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Step-by-Step Protocol: Thermodynamic Solubility via Shake-Flask

This protocol is a self-validating system for determining the equilibrium solubility of this compound.

  • Preparation of Buffers: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium in a saturated solution was achieved.[7]

  • Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C) for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure true equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

  • Supernatant Collection: Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the supernatant samples into the linear range of the standard curve.

    • Analyze the standards and samples using a validated HPLC-UV method. The concentration is determined by comparing the sample's peak area to the standard curve.

Stability Profile Assessment

Stability testing is crucial for determining a compound's shelf-life and identifying potential degradation products that could impact efficacy or safety.[8] These studies are mandated by regulatory agencies like the ICH and WHO.[9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[11] They involve subjecting the compound to harsh conditions that exceed those of accelerated stability testing to intentionally induce degradation.[11][12] The primary objectives are:

  • To identify likely degradation pathways and elucidate the chemical structures of major degradants.[11][13]

  • To demonstrate the specificity of the analytical method used for stability testing, ensuring it can separate and quantify the intact drug from its degradation products (i.e., a "stability-indicating method").[11][12]

A well-designed study aims for 5-20% degradation of the active pharmaceutical ingredient (API). Insufficient degradation provides little information, while excessive degradation can lead to secondary and tertiary degradants that are not relevant to real-world storage.

The diagram below outlines the logical flow of a forced degradation study.

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization start Drug Substance: This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose to oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose to therm Thermal (Solid, 80°C) start->therm Expose to photo Photolytic (ICH Q1B light exposure) start->photo Expose to hplc Analyze via Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc mass_spec Characterize Degradants (LC-MS) hplc->mass_spec Identify peaks result Identify Degradation Pathways & Validate Analytical Method mass_spec->result

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Step-by-Step Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60°C.[14] Collect time points (e.g., 2, 8, 24 hours). The goal is to find a condition that yields target degradation.[15]

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C.[14] Collect time points as above. Esters and amides are particularly susceptible to base-catalyzed hydrolysis.[15]

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature.[14] Collect time points. Electron-rich moieties like the thiophene ring and amino group are potential sites of oxidation.[15]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[14] Dissolve a sample at the end for analysis.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • Sample Quenching: At each time point, withdraw an aliquot and neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample and vice versa) to stop the degradation reaction.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, typically using a photodiode array (PDA) detector to check for peak purity.

    • Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product.

    • For significant degradants, use LC-MS to obtain mass information to aid in structural elucidation.

Conclusion

The systematic evaluation of solubility and stability is an indispensable component of the risk assessment and development strategy for any promising compound. For this compound, its pH-dependent amino group and polar morpholine moiety suggest that solubility can be modulated, a key lever for formulation development. Stability studies, particularly forced degradation, are critical for preemptively identifying liabilities in the molecular structure, establishing robust analytical controls, and ensuring the development of a safe and effective final drug product. The protocols and rationale outlined in this guide provide a robust framework for generating the high-quality data necessary to drive informed decisions in the drug development process.

References

  • Benchchem. 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine.
  • PubChem. 3-(Morpholine-4-carbonyl)aniline. National Institutes of Health.
  • P&S Chemicals. Product information, this compound.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • PubChem. 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. National Institutes of Health.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • European Medicines Agency. Stability testing of existing active substances and related finished products. (2023).
  • Separation Science. Analytical Techniques In Stability Testing. (2025).
  • Luminous Bio. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).
  • ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024).
  • C&EN. Forced degradation studies: A critical lens into pharmaceutical stability. (2025).
  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Benchchem. Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
  • Nelson Labs. Forced Degradation Studies for Stability.
  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Quotient Sciences. A practical guide to forced degradation and stability studies for drug substances.
  • Food And Drugs Authority Ghana. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024).
  • Wikipedia. Morpholine.
  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025).
  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • ChemicalBook. 4-(2-Aminoethyl)morpholine | 2038-03-1. (2025).
  • PubChem. 2-Morpholinoethylamine. National Institutes of Health.

Sources

The Thienopyrimidine Scaffold: A Technical Guide to the Mechanism of Action of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanistic framework surrounding the biological activity of compounds derived from 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine . This readily available aminothiophene serves as a pivotal precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold, a privileged heterocyclic system in modern medicinal chemistry. While direct biological activity of the parent amine is not extensively documented, its true value lies in its role as a foundational building block for a class of potent and selective kinase inhibitors. This guide will focus on a primary and well-investigated mechanism of action for this compound class: the inhibition of Inhibitor of nuclear factor kappa-B kinase beta subunit (IKKβ) , a central node in the canonical NF-κB signaling pathway. We will explore the causality behind this mechanism, from the molecular interactions within the kinase active site to the downstream cellular consequences, and provide validated experimental protocols for researchers seeking to investigate this target class.

Introduction: The Strategic Importance of this compound

In the landscape of small molecule drug discovery, the synthetic accessibility and structural versatility of starting materials are paramount. This compound represents an ideal starting point for the construction of complex heterocyclic systems. Its 2-amino and 3-carboxamide functionalities are perfectly poised for cyclization reactions to form the thieno[2,3-d]pyrimidine core. This scaffold is bioisosteric to purine, allowing it to interact with the ATP-binding sites of numerous protein kinases, which are high-value targets in oncology, immunology, and inflammatory diseases. The morpholine moiety often enhances pharmacokinetic properties such as solubility and metabolic stability in the final compounds.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition

The thieno[2,3-d]pyrimidine ring system has emerged as a cornerstone in the design of kinase inhibitors. Its rigid, planar structure provides a solid anchor for substituents that can be tailored to achieve high affinity and selectivity for the target kinase. Numerous derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinase (PI3K), and IKKβ.[1][2][3] This guide will now focus on the latter, as it represents a significant therapeutic target for inflammatory disorders and certain cancers.

The NF-κB Signaling Pathway: The Central Role of IKKβ

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the immune and inflammatory responses, cell proliferation, and survival. In the canonical pathway, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm through their association with Inhibitor of κB (IκB) proteins, most notably IκBα.

Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) or Interleukin-1 beta (IL-1β), a signaling cascade is initiated, culminating in the activation of the IKK complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB Essential Modulator). IKKβ is the principal kinase responsible for the phosphorylation of IκBα at two specific serine residues (Ser32 and Ser36). This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines, chemokines, and anti-apoptotic proteins.

IKK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa IκBα Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) DNA DNA (κB sites) NFkB->DNA Binds cluster_nucleus cluster_nucleus NFkB->cluster_nucleus Translocates IkBa_NFkB->IkBa IkBa_NFkB->NFkB Releases ThienoPy Thienopyrimidine Inhibitor ThienoPy->IKK_complex Inhibits Transcription Gene Transcription (Cytokines, Anti-apoptosis) DNA->Transcription Initiates

Caption: The Canonical NF-κB Signaling Pathway and IKKβ Inhibition.

Mechanism of Action: Thienopyrimidine Derivatives as ATP-Competitive IKKβ Inhibitors

Thienopyrimidine derivatives derived from this compound function primarily as ATP-competitive inhibitors of IKKβ. The core scaffold mimics the adenine ring of ATP, allowing it to dock into the hydrophobic ATP-binding pocket of the kinase. The specificity and potency of these inhibitors are then dictated by the various substituents on the thienopyrimidine ring, which form key interactions with amino acid residues in and around the active site.

Key Molecular Interactions:

  • Hinge-Binding: The nitrogen atoms within the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop that connects the N- and C-terminal lobes. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the molecule in the active site.

  • Hydrophobic Pockets: Substituents at various positions on the thienopyrimidine core can be designed to occupy nearby hydrophobic pockets, enhancing binding affinity and selectivity.

  • Solvent-Exposed Region: The morpholine group, originating from the parent amine, often extends towards the solvent-exposed region of the active site, where it can improve solubility and other drug-like properties without negatively impacting kinase binding.

By occupying the ATP-binding site, the thienopyrimidine inhibitor prevents ATP from binding, thereby blocking the phosphotransferase activity of IKKβ. As a result, IκBα is not phosphorylated, not degraded, and remains bound to NF-κB in the cytoplasm. This effectively shuts down the entire downstream signaling cascade, preventing the transcription of pro-inflammatory and pro-survival genes.[4][5]

Elucidating the Mechanism: Key Experimental Protocols

A series of well-established assays are required to confirm the mechanism of action of a putative IKKβ inhibitor. The following protocols provide a self-validating system, progressing from a direct biochemical assay to cell-based functional assays.

Representative Synthesis of a Thieno[2,3-d]pyrimidine from a 2-Aminothiophene-3-carboxamide

This protocol illustrates the common cyclization method to form the thienopyrimidine core.[6]

Step-by-Step Methodology:

  • Reactants: To a solution of the 2-aminothiophene-3-carboxamide derivative (1 equivalent) in a suitable high-boiling solvent (e.g., N,N-dimethylformamide or formamide), add a cyclizing agent (e.g., formamide, triethyl orthoformate, or formic acid).

  • Reaction: Heat the mixture to reflux (typically 150-190 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with water and a suitable organic solvent (e.g., ethanol or diethyl ether) and then purify by recrystallization or column chromatography to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one. Further modifications, such as chlorination followed by nucleophilic substitution, can be performed to introduce diversity at the 4-position.

Synthesis_Workflow Start 2-Aminothiophene- 3-carboxamide Reagents Cyclizing Agent (e.g., Formamide) + Heat Start->Reagents Reaction Cyclocondensation Reagents->Reaction Workup Quench (Ice Water) Reaction->Workup Isolation Filtration Workup->Isolation Purification Recrystallization or Chromatography Isolation->Purification Product Thieno[2,3-d]pyrimidin- 4(3H)-one Purification->Product

Caption: General workflow for the synthesis of the thienopyrimidine core.
In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKβ.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, add recombinant human IKKβ enzyme to a kinase buffer containing ATP and a specific IKKβ substrate (e.g., a biotinylated peptide corresponding to the IκBα phosphorylation site).

  • Inhibition: Add the test compound (thienopyrimidine derivative) at various concentrations. Include a positive control (known IKKβ inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), which measures the amount of ATP remaining in the well (less ATP means higher kinase activity). Alternatively, time-resolved fluorescence resonance energy transfer (TR-FRET) assays can be used.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Western Blot Analysis of IκBα Phosphorylation and Degradation

This cell-based assay validates that the compound inhibits IKKβ activity within a cellular context.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or U2OS cells) and grow to 80-90% confluency.

  • Pre-treatment: Treat the cells with the test compound at various concentrations for 1-2 hours.

  • Stimulation: Stimulate the cells with a pro-inflammatory agent like TNFα (e.g., 10 ng/mL) for a short period (e.g., 10-15 minutes) to induce IKKβ activation. Include an unstimulated control.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα), total IκBα, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: An effective IKKβ inhibitor will show a dose-dependent decrease in the p-IκBα signal and a stabilization (prevention of degradation) of the total IκBα signal compared to the TNFα-stimulated control.

Western_Blot_Workflow A 1. Cell Culture B 2. Pre-treat with Inhibitor A->B C 3. Stimulate with TNFα B->C D 4. Cell Lysis C->D E 5. Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Western Blot Transfer F->G H 8. Antibody Incubation (p-IκBα, Total IκBα, GAPDH) G->H I 9. Detection (ECL) H->I J 10. Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Conclusion

While This compound is best understood as a synthetic intermediate, its importance in drug discovery is significant. It provides efficient access to the thieno[2,3-d]pyrimidine scaffold, which has proven to be a highly effective core for the development of potent and selective IKKβ inhibitors. The mechanism of these inhibitors is centered on ATP-competitive binding to the IKKβ active site, leading to the suppression of the canonical NF-κB signaling pathway. The experimental protocols detailed herein provide a robust framework for researchers to synthesize, validate, and characterize novel thienopyrimidine-based compounds targeting this critical inflammatory pathway.

References

  • Antonetti, D. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(14), 115480. [Link]

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(25), 7705. [Link]

  • Fayed, E. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2205-2223. [Link]

  • Bosson-Vanga, H., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

  • Abdel-rahman, H. M., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Medicinal Chemistry Research, 27, 2262–2277. [Link]

  • Korc, M., et al. (2014). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega, 7(40), 35967–35981. [Link]

  • Priya, P. S., et al. (2025). RECENT ADVANCES IN THIENOPYRIMIDINE CHEMISTRY: SYNTHESIS AND THERAPEUTIC EXPLORATION OF THEIR DERIVATIVES (2018-2025). World Journal of Pharmaceutical Research, 14(15). [Link]

  • Nencka, R., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 99, 129567. [Link]

  • Zhang, Y., et al. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 26(11), 3326. [Link]

  • Zhang, Y., et al. (2016). Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Advances in Computer Science Research, 59. [Link]

  • Guile, S. D., et al. (2013). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. Chemical and Pharmaceutical Bulletin, 61(1), 1-8. [Link]

Sources

An In-Depth Technical Guide to the Homologs and Analogs of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the homologs and analogs of 3-(morpholin-4-ylcarbonyl)thien-2-ylamine, a representative member of this important class of compounds. We will delve into the synthetic strategies for accessing these molecules, with a particular focus on the versatile Gewald reaction. Furthermore, this guide will elucidate the key biological activities associated with this scaffold, including its roles as an inhibitor of c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as its potential as an antibacterial agent. Through a detailed examination of structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with the critical knowledge and practical methodologies required to navigate the chemical space of 2-amino-3-(morpholinocarbonyl)thiophene derivatives and to accelerate the discovery of novel therapeutics.

Introduction: The Significance of the 2-Aminothiophene-3-carboxamide Core

The thiophene ring is a bioisostere of the phenyl group, and its incorporation into small molecules can significantly modulate their pharmacological properties.[1] The 2-aminothiophene-3-carboxamide framework, in particular, has emerged as a versatile template for the design of potent and selective modulators of various biological targets. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

The core structure, characterized by a primary amine at the 2-position and a carboxamide at the 3-position of the thiophene ring, provides a rich platform for chemical modification. The morpholine moiety, frequently appended to the carboxamide, is a popular choice in medicinal chemistry due to its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a compound.[3][4] This guide will focus on derivatives of this compound, exploring the impact of substitutions on the thiophene ring and modifications of the morpholine group on their biological activity.

Synthetic Methodologies: The Gewald Reaction as a Cornerstone

The synthesis of 2-aminothiophene-3-carboxamides is most prominently achieved through the Gewald multicomponent reaction.[2][5] This one-pot synthesis is highly valued for its operational simplicity, mild reaction conditions, and the diversity of accessible structures.[6]

The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide or its derivatives) and elemental sulfur in the presence of a basic catalyst.[5][6] The choice of base is critical, with organic bases like morpholine or triethylamine often employed.[7]

Mechanism of the Gewald Reaction

The Gewald reaction proceeds through a series of well-elucidated steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[6]

  • Michael Addition of Sulfur: The elemental sulfur (often in its S8 form) is attacked by the enolate of the nitrile, leading to a thiolate intermediate.

  • Cyclization and Tautomerization: Intramolecular cyclization of the thiolate onto the nitrile group, followed by tautomerization, yields the final 2-aminothiophene product.[8]

Gewald_Mechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Base Base Base->Knoevenagel catalyst Sulfur Sulfur (S8) Michael_Addition Michael Addition Sulfur->Michael_Addition Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Michael_Addition Thiolate Thiolate Intermediate Michael_Addition->Thiolate Cyclization Cyclization & Tautomerization Thiolate->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Generalized workflow of the Gewald reaction.

Experimental Protocol: Synthesis of a Tetrahydrobenzothiophene Analog

The following protocol describes the synthesis of 3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, a close homolog of the core topic, which exemplifies the practical application of the Gewald reaction.[9]

Materials:

  • Cyclohexanone

  • 1-Morpholin-4-yl-2-cyanoethanone

  • Elemental Sulfur

  • Morpholine (as catalyst and solvent)

  • Ethanol

Procedure:

  • A mixture of cyclohexanone (0.1 mol), 1-morpholin-4-yl-2-cyanoethanone (0.1 mol), and elemental sulfur (0.1 mol) in morpholine (50 mL) is stirred at room temperature.

  • The reaction mixture is gently heated to 50°C and maintained at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (200 mL) with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product is recrystallized from ethanol to afford the pure 3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis. The expected molecular weight for C₁₃H₁₈N₂O₂S is 266.36 g/mol .[9]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities. The following sections will discuss their potential as JNK inhibitors, VEGFR-2 inhibitors, and antibacterial agents, along with the structural features that govern their potency.

Inhibition of c-Jun N-terminal Kinase (JNK)

The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer.

JNK_Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K activates MAP2K MAPKK (MKK4/7) MAP3K->MAP2K phosphorylates JNK JNK MAP2K->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression regulates Inhibitor 2-Aminothiophene Inhibitor Inhibitor->JNK inhibits

Caption: Simplified JNK signaling pathway and the point of intervention.

Structure-Activity Relationship (SAR):

Studies on 2-aminothiophene-3-carboxamide derivatives have revealed key structural requirements for potent JNK inhibition:

Modification SiteObservationImplication
Thiophene C2-Amine Substitution with aryl groups can enhance potency.Provides opportunities for interaction with the kinase hinge region.
Thiophene C3-Carboxamide The carboxamide moiety is crucial for activity.Likely forms critical hydrogen bonds within the ATP-binding pocket.
Thiophene C4/C5 Substitutions at these positions are generally not well-tolerated.Suggests a sterically constrained binding pocket in these regions.
Carboxamide Nitrogen The morpholine ring contributes to favorable pharmacokinetic properties.Modifications can be explored to fine-tune solubility and cell permeability.

Experimental Protocol: JNK3 Kinase Assay

A common method to evaluate JNK inhibitors is through a biochemical kinase assay.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the JNK3 enzyme. The amount of ATP consumed is quantified using a luciferase-based system.

Procedure:

  • Prepare a reaction mixture containing JNK3 enzyme, a suitable substrate (e.g., a c-Jun-derived peptide), and kinase assay buffer in a 96-well plate.

  • Add the test compounds at various concentrations (typically in DMSO, ensuring the final concentration does not exceed 1%).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Inhibition of VEGFR-2

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated strategy in cancer therapy to block tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates ERK_Pathway RAS-RAF-MEK-ERK Pathway PLCg->ERK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Proliferation Cell Proliferation & Survival ERK_Pathway->Proliferation AKT_Pathway->Proliferation Inhibitor 2-Aminothiophene Inhibitor Inhibitor->VEGFR2 inhibits

Caption: Overview of VEGFR-2 signaling in angiogenesis.

Structure-Activity Relationship (SAR):

For VEGFR-2 inhibition, the 2-aminothiophene-3-carboxamide scaffold often serves as a hinge-binding motif.

Modification SiteObservationImplication
Thiophene C2-Amine N-aryl substitution is critical for potent inhibition.The aryl group can form hydrophobic interactions in the kinase domain.
Thiophene C4/C5 Introduction of a cyano group at C5 can enhance activity.The cyano group may act as a hydrogen bond acceptor.
C3-Carboxamide Nitrogen Substitution with aryl groups containing hydrogen bond donors/acceptors is beneficial.Allows for additional interactions with the enzyme.

Experimental Protocol: VEGFR-2 Kinase Assay

Similar to the JNK assay, a biochemical kinase assay can be employed to determine the inhibitory activity of compounds against VEGFR-2.[10][11]

Procedure:

  • In a 96-well plate, add the test inhibitor and a solution of recombinant human VEGFR-2 kinase.

  • Add a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP to initiate the reaction.

  • Incubate at 30°C for 45 minutes.

  • Terminate the reaction and measure the remaining ATP using a luminescent kinase assay kit.

  • Determine the IC₅₀ values from the dose-response curves.

Antibacterial Activity

Several 2-aminothiophene derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.[12] The proposed mechanisms of action often involve the disruption of bacterial cell membrane integrity.

Experimental Protocol: Bacterial Membrane Permeability Assay

The ability of a compound to permeabilize the bacterial outer membrane can be assessed using the N-phenyl-1-naphthylamine (NPN) uptake assay.

Principle: NPN is a fluorescent probe that exhibits weak fluorescence in aqueous environments but becomes highly fluorescent in the hydrophobic interior of cell membranes. Damage to the outer membrane allows NPN to enter and intercalate, resulting in an increase in fluorescence.[13]

Procedure:

  • Grow the bacterial strain of interest (e.g., E. coli) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS).

  • In a 96-well black plate, add the bacterial suspension.

  • Add NPN to a final concentration of 10 µM.

  • Add the test compounds at various concentrations. A known membrane-disrupting agent (e.g., polymyxin B) can be used as a positive control.

  • Measure the fluorescence intensity immediately using a fluorometer (excitation ~350 nm, emission ~420 nm).

  • An increase in fluorescence intensity compared to the untreated control indicates outer membrane permeabilization.

Workflow_Antibacterial cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Gewald Reaction Purification Purification & Characterization Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Permeability_Assay Membrane Permeability Assay (e.g., NPN Uptake) MIC_Assay->Permeability_Assay Investigate Mechanism SAR_Analysis Structure-Activity Relationship (SAR) Analysis Permeability_Assay->SAR_Analysis Analog_Design Design of New Analogs SAR_Analysis->Analog_Design Analog_Design->Synthesis Iterative Cycle

Caption: Workflow for the discovery of antibacterial 2-aminothiophenes.

Conclusion and Future Directions

The 2-amino-3-(morpholinocarbonyl)thiophene scaffold and its analogs represent a highly promising area for drug discovery. The synthetic accessibility via the Gewald reaction allows for the rapid generation of diverse chemical libraries. The demonstrated activities against key therapeutic targets such as JNK and VEGFR-2, as well as their potential as antibacterial agents, underscore the versatility of this chemical class.

Future research in this area should focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective inhibitors.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions with their biological targets through techniques such as X-ray crystallography and computational modeling.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to identify candidates with favorable drug-like properties.

  • In Vivo Efficacy Studies: Assessing the therapeutic potential of optimized compounds in relevant animal models of disease.

By leveraging the foundational knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable class of heterocyclic compounds.

References

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved from [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). PMC. Retrieved from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved from [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). PubMed Central. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PubMed. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]

  • Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening. (2023). MDPI. Retrieved from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Semantic Scholar. Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. Retrieved from [Link]

  • Unraveling the Design and Discovery of c-Jun N-Terminal Kinase Inhibitors and Their Therapeutic Potential in Human Diseases. (2022). ACS Publications. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2011). ResearchGate. Retrieved from [Link]

  • N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl)-6-({2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}amino)pyridine-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • How to assess bacterial permeability? (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. Retrieved from [Link]

  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. (2016). PMC. Retrieved from [Link]

  • Antibacterial Activity of Membrane-Permeabilizing Bactericidal Cyclodextrin Derivatives. (2021). ACS Publications. Retrieved from [Link]

  • Baghdad Science Journal Vol.12(4)2015 - Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2015). ResearchGate. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Retrieved from [Link]

  • Gewald reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2022). MDPI. Retrieved from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved from [Link]

  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2016). ResearchGate. Retrieved from [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). PMC. Retrieved from [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI. Retrieved from [Link]

  • 2-Morpholinoethylamine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (n.d.). JOCPR. Retrieved from [Link]

  • 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. (n.d.). PubChem. Retrieved from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with diverse biological targets. Among these, the 2-aminothiophene core stands out as a uniquely versatile and enduring structure.[1][2][3] Its significance stems from the thiophene ring's role as a bioisostere of the phenyl group, a common moiety in many drugs, which allows for favorable modifications of a compound's physicochemical properties, metabolic stability, and receptor binding affinity.[1][4][5]

More than 75% of all biologically active compounds feature a heterocyclic component, and the 2-aminothiophene family has proven to be a particularly rich source of therapeutic potential.[1] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][4] This guide provides a comprehensive exploration of the aminothiophene story, from its initial synthetic descriptions to the landmark development that unlocked its widespread use, and its subsequent evolution into a cornerstone of modern drug discovery.

Early Synthetic Efforts: The Pre-Gewald Era

The journey of thiophene synthesis predates the efficient creation of its amino-substituted derivatives. Initial descriptions of methods to construct the thiophene scaffold were reported in the 1950s by researchers like Campaigne and Foye.[1] However, these early methods were often multi-step processes with limited scope. A notable precursor to more efficient syntheses was reported by Benary in 1910, which involved a multi-step reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate.[6] While historically significant, the Benary method was constrained by the limited availability of the required halo-substituted starting materials, preventing its widespread adoption.[6] The direct and efficient synthesis of the highly valuable 2-aminothiophene core remained a significant challenge for organic chemists.

The Breakthrough: The Gewald Reaction

The landscape of heterocyclic chemistry was irrevocably changed in the 1960s with the work of German chemist Karl Gewald.[1][7] He developed and standardized a multicomponent reaction that provided simple, one-pot access to polysubstituted 2-aminothiophenes.[1][6][8] This reaction, now universally known as the Gewald aminothiophene synthesis , involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as a cyanoester or malononitrile) in the presence of elemental sulfur and a basic catalyst.[7] The reaction's elegance, mild conditions, and the ready availability of starting materials cemented its status as the premier method for constructing this vital scaffold.[6][8]

The Reaction Mechanism

Decades after its discovery, the mechanism of the Gewald reaction was elucidated, revealing a sequence of classic organic transformations.[7] Recent computational studies have further refined this understanding.[9] The process is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[7][9] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate, subsequent cyclization, and tautomerization to yield the final aromatic 2-aminothiophene product.[7][9]

The key steps are as follows:

  • Knoevenagel Condensation: The ketone/aldehyde reacts with the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): The elemental sulfur, likely activated by the base, adds to the β-carbon of the unsaturated intermediate.

  • Ring Closure & Tautomerization: The sulfur attacks the cyano group, leading to intramolecular cyclization. A final tautomerization yields the stable, aromatic 2-aminothiophene ring.

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + S₈ Knoevenagel Knoevenagel Intermediate (α,β-Unsaturated Nitrile) Reactants->Knoevenagel Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Reactants SulfurAddition Sulfur Adduct Knoevenagel->SulfurAddition Michael Addition of Sulfur Cyclized Cyclized Intermediate SulfurAddition->Cyclized Ring Closure (Attack on Nitrile) Product 2-Aminothiophene Product Cyclized->Product Tautomerization (Aromatization)

Caption: Simplified workflow of the Gewald reaction mechanism.
Standard Experimental Protocol (Gewald Synthesis)

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.

Objective: To synthesize a polysubstituted 2-aminothiophene via the three-component Gewald reaction.

Materials:

  • Ketone or Aldehyde (e.g., Cyclohexanone, 1.0 eq)

  • Activated Nitrile (e.g., Malononitrile, 1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Base Catalyst (e.g., Morpholine or Triethylamine, 0.2 eq)

  • Solvent (e.g., Ethanol or DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent, ketone/aldehyde, and the activated nitrile.

  • Addition of Reagents: Add the elemental sulfur to the mixture, followed by the dropwise addition of the base catalyst.

  • Reaction Conditions: Heat the reaction mixture with stirring. Typical temperatures range from 50-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate from the solution. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol or a mixture of ethanol and water to remove unreacted starting materials and impurities.

  • Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 2-aminothiophene derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.

Modifications and Green Chemistry Approaches

The versatility of the Gewald reaction has inspired numerous modifications to improve yields, shorten reaction times, and align with the principles of green chemistry.[1][10]

ModificationCatalyst/Solvent/ConditionAdvantages
Microwave-Assisted Microwave IrradiationDrastically reduced reaction times (minutes vs. hours), often improved yields.[7][10][11][12][13]
Ultrasound-Promoted Sonication, PEG-600, DABCOEnergy efficiency, milder conditions (room temperature), use of recyclable solvents.[1][14]
Green Solvents Water, Deep Eutectic SolventsEliminates hazardous organic solvents, simplifies work-up, environmentally benign.[1]
Novel Catalysts L-proline, Nanocomposites (e.g., ZnO, Fe₃O₄)Low catalyst loading, high efficiency, catalyst reusability, mild conditions.[1][9][15]
Solid-Supported Solid-phase synthesisFacilitates purification and automation for library synthesis.[6]

These advancements demonstrate the enduring relevance of the Gewald synthesis, adapting it to the demands of modern, sustainable chemical research.[1]

Evolution into a Pillar of Medicinal Chemistry

The efficient synthesis provided by the Gewald reaction unlocked the full potential of 2-aminothiophenes in drug discovery. Researchers could now readily generate large libraries of derivatives for biological screening, leading to the discovery of compounds with a wide array of therapeutic activities.[4][10]

Key Therapeutic Applications

The 2-aminothiophene scaffold is present in numerous compounds investigated for various diseases.

  • Anti-inflammatory Agents: One of the earliest and most well-known applications is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Tinoridine , a thienopyridine derivative, functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of inflammatory prostaglandins.[1][16][17][18][19]

  • Adenosine A₁ Receptor Modulators: The derivative PD 81,723 is a potent positive allosteric modulator (PAM) of the adenosine A₁ receptor.[1][20][21] By enhancing the binding of endogenous adenosine, it has shown potential in protecting against renal ischemia-reperfusion injury and has been studied for its cardioprotective effects.[1][20][21]

  • Antiviral and Antimicrobial Agents: The scaffold has been incorporated into broad-spectrum antiviral agents like RS-C-5966451 . Furthermore, numerous derivatives have been synthesized and tested for their antibacterial and antifungal properties, showing activity against various pathogenic strains.

  • Anticancer and Kinase Inhibitors: The structural similarity of the aminothiophene core to other key biological motifs has made it a valuable template for designing kinase inhibitors, a crucial class of anticancer drugs.

  • Antiprotozoal Agents: Extensive research has identified 2-aminothiophene derivatives as promising candidates for treating leishmaniasis, a parasitic disease.[2]

Signaling_Pathway cluster_membrane Cell Membrane A1R Adenosine A1 Receptor (A1R) Gi Gi Protein A1R->Gi Activates Adenosine Adenosine (Endogenous Agonist) Adenosine->A1R Binds PD81723 PD 81,723 (Allosteric Modulator) PD81723->A1R Enhances Binding AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Reduced Inflammation, Cardioprotection) cAMP->Response Leads to

Caption: Mechanism of PD 81,723 as a positive allosteric modulator of the A1 receptor.
Structure-Activity Relationship (SAR) Insights

The ability to easily modify the 2-aminothiophene core at its various positions has been critical for optimizing drug candidates. Structure-activity relationship (SAR) studies have provided key insights into how different substituents influence biological activity.[2][22]

  • C3 Position: Substituents at this position, often an electron-withdrawing group like a cyano, ester, or amide from the Gewald synthesis, are crucial for activity. For example, in antileishmanial compounds, replacing a 3-carbonitrile with a 3-carboxamide can modulate the biological effect.[2]

  • C4 and C5 Positions: These positions are often substituted by the fragments originating from the starting ketone. Fusing a cycloalkyl ring across these positions, for instance, has been shown to be favorable for antileishmanial activity.[2]

  • N2 Position: The amino group is a key handle for derivatization. Attaching other pharmacophores, such as an indole moiety, can create hybrid molecules with enhanced or novel activities.[2]

These SAR studies underscore the expertise required in medicinal chemistry: it is not merely the presence of the scaffold, but the precise, rational decoration of it that leads to a successful drug candidate.[22]

Conclusion and Future Outlook

From its initial, challenging syntheses to the revolutionary simplicity of the Gewald reaction, the 2-aminothiophene scaffold has traversed a remarkable historical path. Its journey is a testament to the power of synthetic innovation in unlocking biological potential. The work of Karl Gewald provided chemists with a robust and versatile tool that transformed a chemical curiosity into a privileged structure central to drug discovery.[3]

Today, research into aminothiophene derivatives continues unabated. The focus has expanded to include the development of more sustainable and efficient synthetic protocols, such as those using microwave irradiation and green solvents.[1][11][13] The inherent versatility of the scaffold ensures its continued exploration in the search for novel inhibitors, receptor modulators, and therapeutic agents against a wide range of diseases. The legacy of the 2-aminothiophene is not just in the compounds already discovered, but in the boundless potential it holds for future generations of scientists and the new medicines they will create.

References

  • Méndez, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Singh, P., & Singh, J. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Rodrigues, R. R. L., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Bello Forero, M. A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

  • de Oliveira, J. R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC - PubMed Central. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - PubMed Central. [Link]

  • Puterová, Z., et al. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Structures of commercial NSAIDs containing a thiophene ring (tinoridine and tiaprofenic acid). ResearchGate. [Link]

  • Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. ResearchGate. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Park, S. W., et al. (2012). A1 adenosine receptor allosteric enhancer PD-81723 protects against renal ischemia-reperfusion injury. PMC - PubMed Central. [Link]

  • Manjunatha, H. R., et al. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antimicrobial Activity. International Journal of Engineering Research & Technology. [Link]

  • Goudreau, P. N., & Organ, M. G. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]

  • Mizumura, T., et al. (1996). PD 81,723, an allosteric enhancer of the A1 adenosine receptor, lowers the threshold for ischemic preconditioning in dogs. PubMed. [Link]

  • Du, H., et al. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. [Link]

  • Fraga, A. G. M., et al. (2014). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. MDPI. [Link]

  • Eller, G. A., & Holzer, W. (2006). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. PubMed. [Link]

  • Wang, J., et al. (2012). Ultrasound-promoted synthesis of 2-aminothiophenes accelerated by DABCO utilizing PEG-200 as solvent. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, Y., et al. (2021). MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. Heterocycles. [Link]

  • Narender, G., & Kumar, C. S. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Ye, D., et al. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • What is Tinoridine hydrochloride used for? Patsnap Synapse. [Link]

Sources

Methodological & Application

The Strategic Utility of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry and Beyond

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine is a highly functionalized heterocyclic compound that has emerged as a valuable building block in organic synthesis, particularly within the realm of drug discovery and development. Its unique structural architecture, featuring a 2-aminothiophene core appended with a morpholine carboxamide, provides a versatile platform for the construction of complex molecular frameworks. The inherent reactivity of the vicinal amino and carboxamide moieties allows for a diverse range of chemical transformations, making it a sought-after intermediate for the synthesis of biologically active compounds. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers and scientists in the field.

The 2-aminothiophene scaffold is a well-established privileged structure in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including antiproliferative, antiviral, and antibacterial properties[1]. The incorporation of the morpholine moiety often enhances the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability, making this compound particularly attractive for the development of novel therapeutics.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. This class of compounds is of significant interest due to their structural analogy to purine bases, allowing them to interact with a variety of biological targets[2][3]. Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3].

Synthesis of Thieno[2,3-d]pyrimidine Derivatives: A Gateway to Kinase Inhibitors

The ortho-disposed amino and carboxamide functionalities of this compound provide an ideal arrangement for cyclization reactions to form the pyrimidine ring of the thieno[2,3-d]pyrimidine system. This transformation is typically achieved by reacting the 2-aminothiophene derivative with a suitable one-carbon electrophile, such as formamide, formic acid, or orthoesters.

The resulting thieno[2,3-d]pyrimidin-4-one core is a key pharmacophore in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The thieno[2,3-d]pyrimidine scaffold can be further functionalized to generate potent and selective kinase inhibitors.

A notable example of a drug candidate featuring a related thienopyrimidine core is GDC-0941, a potent inhibitor of phosphoinositide 3-kinase (PI3K)[4]. The synthesis of such complex molecules often relies on the initial construction of a functionalized thienopyrimidine intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Gewald Reaction

Reaction Scheme:

Gewald Reaction reagents 2-Cyano-1-morpholinoethan-1-one + S8 product This compound reagents->product Morpholine, Ethanol, Reflux Thienopyrimidine Synthesis start This compound intermediate Cyclization with Formamide start->intermediate Heat product 4-Morpholino-thieno[2,3-d]pyrimidin-4(3H)-one intermediate->product Workup & Purification Mechanism start 2-Aminothiophene Derivative step1 Reaction with Formamide (Formation of Formamidine) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Elimination of NH3 step2->step3 product Thieno[2,3-d]pyrimidin-4-one step3->product

Sources

The Versatile Building Block: 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminothiophene scaffold stands out as a "privileged" structure. Its inherent electronic properties and the spatial arrangement of its functional groups make it an ideal starting point for the construction of a diverse array of fused heterocyclic systems. These resulting heterocycles, particularly thieno[2,3-d]pyrimidines, are bioisosteres of purines and have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] This application note focuses on a particularly valuable derivative, 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine , and elucidates its role as a versatile building block in the synthesis of complex, biologically relevant molecules. The incorporation of the morpholine moiety not only influences the physicochemical properties, such as solubility and metabolic stability, but also provides a key handle for modulating pharmacological activity.

Core Chemistry: The Gewald Reaction for Synthesis of the Building Block

The primary and most efficient route to this compound is the Gewald multicomponent reaction.[1] This one-pot synthesis is a cornerstone of thiophene chemistry, valued for its operational simplicity and the ready availability of its starting materials.

The reaction proceeds through a Knoevenagel condensation of an active methylene nitrile with a carbonyl compound, followed by the addition of elemental sulfur and subsequent cyclization. For the synthesis of our target building block, the key starting materials are morpholine-4-yl-2-cyanoacetamide, a suitable ketone or aldehyde, and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.

Caption: Workflow for the Gewald synthesis of the target building block.

Protocol 1: Synthesis of this compound via Gewald Reaction

Materials:

  • Cyclohexanone

  • 2-Cyano-1-morpholinoethan-1-one (Morpholine-4-yl-2-cyanoacetamide)

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a stirred mixture of cyclohexanone (0.1 mol), 2-cyano-1-morpholinoethan-1-one (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide derivatives, which in this case is the morpholine amide analog.

Expected Yield: 75-85%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Heterocyclic Synthesis: Construction of Thieno[2,3-d]pyrimidines

The true utility of this compound is realized in its subsequent transformations into fused heterocyclic systems. The ortho-disposed amino and carboxamide functionalities provide a reactive di-nucleophilic system, ideal for cyclocondensation reactions with various electrophilic partners. A prominent application is the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, which are key intermediates in the development of various kinase inhibitors.

Caption: General synthetic route to substituted thieno[2,3-d]pyrimidines.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

Materials:

  • This compound

  • Triethyl orthoformate

  • Acetic anhydride

Procedure:

  • A mixture of this compound (10 mmol) and triethyl orthoformate (30 mL) is heated at reflux for 6 hours.

  • The excess triethyl orthoformate is removed under reduced pressure.

  • To the residue, add acetic anhydride (20 mL) and heat the mixture at reflux for an additional 4 hours.

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Expected Yield: 60-75%

Rationale for Reagent Choice: Triethyl orthoformate serves as a one-carbon electrophile, reacting with the amino group to form an ethoxymethyleneamino intermediate. Subsequent heating in acetic anhydride facilitates the cyclization and dehydration to yield the stable thieno[2,3-d]pyrimidin-4(3H)-one ring system.

Further Functionalization: Towards Kinase Inhibitors

The thieno[2,3-d]pyrimidin-4(3H)-one core is a versatile intermediate that can be further elaborated to generate libraries of potential kinase inhibitors. A common synthetic strategy involves the chlorination of the 4-oxo position, followed by nucleophilic aromatic substitution with various amines.

Protocol 3: Chlorination and Nucleophilic Substitution

Part A: Chlorination

  • To the thieno[2,3-d]pyrimidin-4(3H)-one derivative (5 mmol), add phosphorus oxychloride (POCl₃, 15 mL) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture at reflux for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated 4-chloro derivative is collected by filtration, washed with cold water, and dried under vacuum.

Part B: Nucleophilic Substitution

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine (2 mmol) in a suitable solvent such as isopropanol or DMF.

  • Add the desired amine (2.2 mmol) and a base such as triethylamine or diisopropylethylamine (DIPEA) (3 mmol).

  • Heat the reaction mixture at a temperature ranging from 80 °C to reflux, depending on the reactivity of the amine, for 4-12 hours.

  • After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction with an organic solvent.

  • Purification is typically achieved by column chromatography or recrystallization.

Data Summary

StepProductReagentsTypical Yield
1 This compoundCyclohexanone, 2-Cyano-1-morpholinoethan-1-one, Sulfur, Morpholine75-85%
2 Thieno[2,3-d]pyrimidin-4(3H)-one derivativeTriethyl orthoformate, Acetic anhydride60-75%
3A 4-Chlorothieno[2,3-d]pyrimidine derivativePOCl₃, DMF80-90%
3B Substituted 4-aminothieno[2,3-d]pyrimidineVarious amines, Base50-85%

Conclusion and Future Perspectives

This compound has proven to be a highly effective and versatile building block for the synthesis of a wide range of heterocyclic compounds, most notably thieno[2,3-d]pyrimidines. The straightforward access to this starting material via the Gewald reaction, coupled with its predictable reactivity in cyclocondensation reactions, makes it an invaluable tool for medicinal chemists. The protocols outlined in this application note provide a solid foundation for the exploration of novel chemical space around the thienopyrimidine scaffold. Future work in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methodologies, as well as the expansion of the repertoire of heterocyclic systems accessible from this key building block.

References

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 813-847. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • El-Sherbeny, M. A., et al. (1995). Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives. European Journal of Medicinal Chemistry, 30(5), 445-449. [Link]

  • Alagarsamy, V., et al. (2007). Synthesis, analgesic, anti-inflammatory, ulcerogenic index and antibacterial activities of novel 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry, 42(6), 831-837. [Link]

  • Rashad, A. E., et al. (2008). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives as anti-inflammatory and anticancer agents. Bioorganic & Medicinal Chemistry, 16(16), 7857-7865. [Link]

Sources

Application Notes and Protocols: 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine in medicinal chemistry. It details the synthetic rationale, key biological applications, and step-by-step protocols for its synthesis and derivatization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: A Privileged Scaffold in Drug Discovery

The confluence of a 2-aminothiophene core with a morpholine-containing carboxamide at the 3-position gives rise to the privileged scaffold, this compound. This molecule is of significant interest to medicinal chemists due to the well-documented pharmacological profiles of its constituent moieties. The 2-aminothiophene scaffold is a cornerstone in the synthesis of a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] The thiophene ring serves as a bioisosteric replacement for a phenyl group, often improving pharmacokinetic properties and target engagement.[1]

The morpholine group is a highly sought-after functionality in drug design. Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor to interact with biological targets.[3][4][5] The combination of these two pharmacophores in this compound creates a versatile building block for the development of novel therapeutics.

Synthetic Strategy: The Gewald Reaction

The most direct and widely employed method for the synthesis of 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (in this case, 2-cyano-1-morpholinoethan-1-one), and elemental sulfur in the presence of a basic catalyst.[6][8][9]

The general mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product.[8][9]

Diagram 1: General Scheme of the Gewald Reaction

Gewald Reaction General Scheme of the Gewald Reaction reagents Ketone/Aldehyde + 2-Cyano-1-morpholinoethan-1-one + Sulfur intermediate Knoevenagel Adduct & Thiolation reagents->intermediate Knoevenagel Condensation base Base (e.g., Morpholine, Triethylamine) product This compound derivative intermediate->product Cyclization & Tautomerization

Caption: General workflow of the Gewald multicomponent reaction.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound based on the principles of the Gewald reaction.

Materials:

  • 2-Cyano-1-morpholinoethan-1-one

  • Paraformaldehyde

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Water

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-1-morpholinoethan-1-one (1 equivalent) and paraformaldehyde (1.2 equivalents) in ethanol.

  • Addition of Reagents: To this solution, add elemental sulfur (1.1 equivalents) followed by the dropwise addition of morpholine (2 equivalents) as the basic catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Medicinal Chemistry

While specific biological data for the parent this compound is not extensively published, the therapeutic potential of its derivatives is significant, with applications spanning several key areas of drug discovery.

Kinase Inhibitors

The 2-aminothiophene scaffold is a well-established core for the design of kinase inhibitors.[10] Derivatives of this compound can be readily synthesized to target various kinases implicated in cancer and inflammatory diseases. The 2-amino group serves as a crucial hydrogen bond donor, while the morpholine moiety can occupy solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.

Diagram 2: Potential Kinase Inhibition Pathway

Kinase Inhibition Hypothetical Kinase Inhibition inhibitor 3-(Morpholin-4-ylcarbonyl) thien-2-ylamine Derivative kinase Target Kinase (e.g., PI3K, VEGFR) inhibitor->kinase Binds to ATP pocket substrate Substrate kinase->substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate phosphorylated_substrate->downstream

Caption: Inhibition of kinase-mediated signaling by a derivative.

Protocol 2: Derivatization at the 2-Amino Position for Kinase Inhibitor Synthesis

This protocol outlines a general method for acylating the 2-amino group, a common strategy for generating potent kinase inhibitors.

Materials:

  • This compound

  • Desired acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Amide Coupling (using a carboxylic acid):

    • Add the carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Acylation (using an acyl chloride):

    • Cool the solution to 0 °C and add DIPEA (1.5 equivalents).

    • Slowly add the acyl chloride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or preparative HPLC.

Anti-inflammatory and Anticancer Agents

Derivatives of 2-aminothiophenes have demonstrated significant anti-inflammatory and anticancer activities.[11][12][13][14] The mechanism of action often involves the inhibition of key inflammatory mediators or the induction of apoptosis in cancer cells. The this compound scaffold provides a robust starting point for the development of novel agents in these therapeutic areas. For example, derivatives have shown activity against uropathogenic Escherichia coli by inhibiting biofilm formation, presenting a novel antivirulence strategy.[11]

Antiviral and Antimicrobial Agents

The 2-aminothiophene core is also present in various antiviral and antimicrobial agents.[15][16][17] Modifications of the this compound scaffold can lead to compounds with activity against a range of pathogens.

Data Summary

Compound Class Potential Biological Targets Therapeutic Area Reference
2-Aminothiophene DerivativesKinases (e.g., PI3K, VEGFR)Oncology, Inflammation[10]
2-Amino-3-acyl-tetrahydrobenzothiophenesBacterial Pilus AssemblyInfectious Diseases[11]
2-Amino-3-arylsulfonylthiophenesHIV-1, CMV, VZVVirology[16]
Morpholine-containing compoundsVarious enzymes and receptorsMultiple[3][4][5]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Gewald reaction and the ease of derivatization at the 2-amino position make it an attractive starting point for the discovery of novel drug candidates. The proven biological activities of related compounds, particularly as kinase inhibitors and anti-inflammatory agents, underscore the significant potential of this scaffold in addressing a wide range of therapeutic needs. This guide provides a foundational understanding and practical protocols to facilitate the exploration and application of this compound in drug discovery and development.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. National Institutes of Health. Available at: [Link]

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal. Available at: [Link]

  • Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer. Google Patents.
  • Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. PubMed. Available at: [Link]

  • Selected biologically active 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Some 2-[4-morpholino]-3-aryl-5-substituted Thiophenes as Novel Anti-Inflammatory Agents. PubMed. Available at: [Link]

Sources

Application Notes and Protocol: Amide Bond Formation with 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Amino-3-carbonylthiophene Scaffold

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] These five-membered heterocyclic compounds are considered bioisosteres of phenyl groups and are integral to a wide range of biologically active molecules, exhibiting properties such as antiviral, anti-inflammatory, and anticancer activities.[1][2][3] The specific compound, 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, combines this key thiophene core with a morpholine amide moiety. The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, modulate pharmacokinetic properties, and provide specific interactions with biological targets.[4]

This application note provides a detailed, field-proven protocol for the utilization of this compound as a nucleophilic amine component in amide bond formation. This reaction is one of the most fundamental and frequently employed transformations in the synthesis of compound libraries for drug discovery. We will focus on a robust and high-yielding protocol using HATU, a widely recognized coupling reagent known for its efficiency, especially with potentially challenging substrates like heteroaromatic amines.[5]

Reaction Principle: Activation of Carboxylic Acids for Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated to a more electrophilic species. This is typically achieved using coupling reagents.

HATU-Mediated Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that converts carboxylic acids into highly reactive OAt-active esters.[5][6] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU, forming the active ester and releasing tetramethylurea as a byproduct. The amine, in this case, this compound, then undergoes nucleophilic acyl substitution on the active ester to form the desired amide product.[6][7] This process is highly efficient and generally associated with low rates of epimerization for chiral carboxylic acids.[5]

Experimental Protocol: Synthesis of N-(3-(morpholine-4-carbonyl)thiophen-2-yl)benzamide

This protocol details the coupling of this compound with benzoic acid as a representative carboxylic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per reaction)Molar Equivalents
This compound590357-48-5228.29228 mg1.0
Benzoic Acid65-85-0122.12122 mg1.0
HATU148893-10-1380.23418 mg1.1
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24348 µL2.0
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.095 mL-
Ethyl Acetate (EtOAc)141-78-688.11As needed-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
Step-by-Step Procedure
  • Reagent Preparation: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (122 mg, 1.0 mmol, 1.0 equiv) and this compound (228 mg, 1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) to the flask. Stir the mixture at room temperature until all solids are completely dissolved.

  • Activation: To the stirred solution, add HATU (418 mg, 1.1 mmol, 1.1 equiv).

  • Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add DIPEA (348 µL, 2.0 mmol, 2.0 equiv) dropwise to the reaction mixture. Causality Note: The pre-activation of the carboxylic acid with HATU and a base is a common strategy to ensure the formation of the reactive OAt-ester before the addition of the amine, which can sometimes lead to side reactions. However, for this robust reaction, adding all components before the base is also effective. Cooling to 0°C helps to control any potential exotherm and minimize side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: a. Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted benzoic acid and acidic byproducts, and then with brine (1 x 25 mL) to remove residual water and DMF. Trustworthiness Note: The aqueous washes are crucial for removing the water-soluble byproducts of the coupling reaction, such as tetramethylurea and excess DIPEA salts, simplifying the final purification. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-(3-(morpholine-4-carbonyl)thiophen-2-yl)benzamide.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product reagents Combine Amine, Carboxylic Acid, and HATU in Anhydrous DMF cool Cool to 0 °C reagents->cool add_base Add DIPEA Dropwise cool->add_base stir Stir at Room Temperature (2-4h) add_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Dilute with Ethyl Acetate monitor->quench wash Aqueous Washes (NaHCO₃, Brine) quench->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Alternative Coupling Protocol: EDC/HOBt

For a more cost-effective, albeit sometimes slower, alternative, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) can be employed.[4][6][8]

ReagentQuantity (per reaction)Molar Equivalents
This compound228 mg1.0
Benzoic Acid122 mg1.0
EDC·HCl230 mg1.2
HOBt162 mg1.2
DIPEA348 µL2.0
Anhydrous DMF or DCM5 mL-

The procedure is similar to the HATU protocol, with EDC·HCl and HOBt being added at the activation step. Reaction times may be longer (4-18 hours), and monitoring is essential. The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous work-up.[6][9]

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: If side products are observed, consider pre-activating the carboxylic acid with HATU and DIPEA for 5-10 minutes at 0 °C before adding the amine. This can minimize unwanted reactions of the amine with the coupling reagent.[10]

  • Solubility Issues: If reactants or products have poor solubility in DMF or DCM, other aprotic polar solvents like acetonitrile can be trialed.

Conclusion

This compound is a valuable building block for creating diverse compound libraries. The primary amine at the C2 position of the thiophene ring serves as a reliable nucleophile for amide bond formation. The provided HATU-mediated protocol offers a robust and high-yielding method for synthesizing amide derivatives, a critical step in the journey of drug discovery and development. The adaptability of this protocol, along with the provided alternatives, empowers researchers to efficiently explore the chemical space around this promising scaffold.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.
  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(18), 3339.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Chudasama, V., Fitzmaurice, R. J., & Caddick, S. (2010). Recent advances in the construction of amides from carboxylic acids. Organic & Biomolecular Chemistry, 8(21), 4777-4790.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Chemistry of 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Synthesis and reactions of 2-aminothiophenes for the preparation of bioactive compounds. Current Organic Synthesis, 10(5), 770-789.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Carpino, L. A., & El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite Method of Peptide Segment Coupling. The Journal of Organic Chemistry, 64(12), 4374-4375.
  • YouTube. (2024, April 13). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. The Organic Chemistry Channel. Retrieved from [Link]

  • Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Kasprzyk, W., et al. (2021). 2-Aminothiophenes as promising antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 31, 127671.
  • S. G. Manjunatha, et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(41), 5273-5276.
  • BenchChem. (n.d.). 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Maria E. Due-Hansen, et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 448-452.
  • Inhibitor Research Hub. (2025, October 30). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
  • Al-Adhami, M. A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU Coupling Mechanism. The Organic Chemistry Channel. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

Sources

Application Note: A Luminescence-Based In Vitro Assay for Profiling 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro biochemical assay to characterize the inhibitory activity of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine derivatives. This class of compounds, featuring a privileged thienopyrimidine scaffold, has shown significant promise as modulators of critical cellular signaling pathways, particularly as kinase inhibitors. We detail a luminescence-based kinase activity assay, a homogeneous "add-mix-read" method that is highly sensitive, scalable for high-throughput screening (HTS), and broadly applicable to any ATP-dependent kinase. The protocol explains the causality behind experimental choices, provides a self-validating framework through appropriate controls, and offers guidance on data analysis and interpretation for determining key parameters such as IC50 values.

Introduction: The Rationale for Targeting Kinases

Protein and lipid kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to their respective substrates, a process known as phosphorylation.[1] This fundamental post-translational modification governs a vast array of cellular processes, including signal transduction, cell cycle progression, metabolism, and apoptosis.[2] Dysregulation of kinase activity, often due to mutation or overexpression, is a hallmark of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[1][2]

The this compound core structure is an analog of thieno[3,2-d]pyrimidine, a scaffold found in potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[3] This pathway is a central regulator of cell growth and survival and is frequently overactive in human cancers.[4][5] The morpholine moiety is often incorporated into kinase inhibitors to enhance potency and improve pharmacokinetic properties.[6] Therefore, a primary application for novel derivatives of this class is screening for inhibitory activity against specific kinases, such as PI3Kα, mTOR, or Akt.

This application note describes a universal assay platform that can be adapted to screen these compounds against virtually any purified kinase.

Assay Principle: Quantifying Kinase Activity via ATP Depletion

The protocol herein utilizes a bioluminescence-based assay that quantifies kinase activity by measuring the amount of ATP consumed during the enzymatic reaction. The assay is performed in a single well, where the kinase, substrate, and potential inhibitor are incubated with ATP. As the kinase phosphorylates its substrate, ATP is converted to ADP.

Following the kinase reaction, a proprietary reagent containing luciferase and its substrate, luciferin, is added. In a secondary reaction, luciferase utilizes the remaining ATP to generate a stable, glow-type luminescent signal.[7][8] The intensity of this signal is directly proportional to the concentration of ATP.

Therefore, a highly active kinase will consume a large amount of ATP, resulting in a low luminescent signal. Conversely, a potent inhibitor will prevent ATP consumption, leading to a high luminescent signal.[9] This inverse relationship provides a robust and highly sensitive method for quantifying kinase inhibition.[1][7]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection cluster_2 Interpretation K Kinase ADP ADP K->ADP Phosphorylation (ATP Consumption) PS Phosphorylated Substrate K->PS Phosphorylation (ATP Consumption) S Substrate S->ADP Phosphorylation (ATP Consumption) S->PS Phosphorylation (ATP Consumption) ATP ATP ATP->ADP Phosphorylation (ATP Consumption) ATP->PS Phosphorylation (ATP Consumption) Inhibitor Test Compound (Inhibitor) Inhibitor->K Blocks RemainingATP Remaining ATP Luciferase Luciferase + Luciferin Light Luminescent Signal Luciferase->Light Light Generation RemainingATP->Light Light Generation HighActivity High Kinase Activity (No Inhibition) LowATP Low [ATP] remaining HighActivity->LowATP LowActivity Low Kinase Activity (Inhibition) HighATP High [ATP] remaining LowActivity->HighATP LowLight Low Light Signal LowATP->LowLight HighLight High Light Signal HighATP->HighLight

Caption: Principle of the luminescence-based kinase inhibition assay.

Materials and Reagents

Proper preparation and handling of reagents are critical for obtaining reproducible results. Use high-purity reagents and molecular biology-grade water throughout the protocol.

Reagent/MaterialRecommended Source (Example)Purpose
Purified Kinase (e.g., PI3Kα)Reaction Biology, PromegaEnzyme source
Kinase SubstrateSigma-Aldrich, PromegaMolecule to be phosphorylated
Adenosine 5'-triphosphate (ATP)Sigma-Aldrich (A7699)Phosphate donor
Luminescence-based Kinase Assay KitPromega (Kinase-Glo®), BPS BioscienceContains Luciferase, Luciferin, buffers
This compound derivativesSynthesized in-house / VendorTest compounds
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichCompound solvent
Known Kinase Inhibitor (e.g., Staurosporine)Sigma-AldrichPositive control for inhibition
Kinase Assay Buffer (e.g., 50 mM HEPES, MgCl2, EGTA, DTT)Provided with kit or prepared in-houseMaintain optimal reaction conditions
Solid white, opaque, flat-bottom 96- or 384-well platesCorning, GreinerLow cross-talk microplates for luminescence
Multichannel Pipettes & AutomationGilson, EppendorfAccurate liquid handling
Plate LuminometerBMG LABTECH, PerkinElmerSignal detection instrument

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for a 96-well plate format but can be scaled to 384-well plates.[10] All reactions should be set up in triplicate.

PART A: Reagent Preparation
  • Compound Stock Preparation: Dissolve the this compound derivatives and control inhibitors in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilutions (Source Plate): Perform a serial dilution of the compound stocks in 100% DMSO. For a 10-point dose-response curve, an 11-step, 1:3 serial dilution is common. The final well of the row should contain 100% DMSO to serve as the vehicle control (0% inhibition).

  • Kinase Working Solution: Dilute the purified kinase enzyme to a 2X working concentration in kinase assay buffer. The optimal concentration must be determined empirically but is typically in the low nanomolar range.

  • Substrate/ATP Working Solution: Prepare a 2X working solution containing the kinase substrate and ATP in kinase assay buffer. Causality Note: The ATP concentration should be at or near its Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.[11]

  • Luminescence Detection Reagent: Prepare the Kinase-Glo™ (or equivalent) reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

PART B: Assay Workflow

The following workflow describes a typical "inhibitor-first" incubation protocol.

G start Start prep Prepare Compound Serial Dilutions in DMSO start->prep plate_cpd Dispense 1 µL of Compound or DMSO to Assay Plate prep->plate_cpd add_kinase Add 24 µL of 2X Kinase Solution plate_cpd->add_kinase incubate1 Incubate 15 min at RT (Pre-incubation) add_kinase->incubate1 add_atp Add 25 µL of 2X ATP/Substrate Solution to Start Reaction incubate1->add_atp incubate2 Incubate 60 min at RT (Kinase Reaction) add_atp->incubate2 add_glo Add 50 µL of Luminescence Reagent incubate2->add_glo incubate3 Incubate 10 min at RT (Signal Stabilization) add_glo->incubate3 read Read Luminescence on Plate Reader incubate3->read analyze Analyze Data: Calculate % Inhibition & IC50 read->analyze end End analyze->end

Sources

Application Notes and Protocols for High-Throughput Screening with 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Thiophene Scaffold in Drug Discovery

The landscape of modern drug discovery is characterized by the relentless pursuit of novel chemical entities with therapeutic potential. High-throughput screening (HTS) has emerged as a cornerstone of this endeavor, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2][3] Within the diverse chemical space explored, heterocyclic scaffolds have garnered significant attention from medicinal chemists due to their versatile biological activities.[4] The thiophene ring system, in particular, is a privileged pharmacophore found in numerous FDA-approved drugs, owing to its electron-rich nature and bioisosteric properties that facilitate interactions with a wide array of biological targets.[4]

The 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine core represents a promising starting point for the development of novel therapeutic agents. This scaffold combines the established biological relevance of the thiophene ring with the favorable physicochemical properties conferred by the morpholine moiety, which is known to enhance the potency and pharmacokinetic profiles of drug candidates.[5][6][7] Libraries based on this scaffold are ripe for exploration in HTS campaigns aimed at identifying modulators of various enzyme classes, with a particular emphasis on protein kinases, which are frequently targeted by thiophene-containing compounds.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns utilizing this compound libraries. We will delve into the causality behind experimental choices, present detailed, field-proven protocols for robust HTS assays, and outline a self-validating system for hit identification and confirmation.

High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that begins with meticulous planning and culminates in the identification of validated "hits" for further lead optimization.[1][2][8] The journey from a compound library to a promising lead candidate involves a carefully orchestrated series of experiments, each designed to filter out false positives and enrich for compounds with genuine biological activity.

HTS_Workflow cluster_0 Phase 1: Assay Development & Pilot Screen cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Target Selection, Reagent Optimization) Pilot_Screen Pilot Screen (Small compound set, QC) Assay_Dev->Pilot_Screen Validate robustness Primary_HTS Primary HTS (Full library, single concentration) Pilot_Screen->Primary_HTS Proceed if Z' > 0.5 Hit_Confirmation Hit Confirmation (Re-testing of positives) Primary_HTS->Hit_Confirmation Identify initial 'hits' Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Confirm activity Secondary_Assays Secondary & Orthogonal Assays (Confirm mechanism of action) Dose_Response->Secondary_Assays Quantify potency SAR_Analysis Structure-Activity Relationship (SAR) (Analysis of initial hits) Secondary_Assays->SAR_Analysis Validate mechanism ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: ADP to ATP Conversion & Luminescence Detection Kinase_Reaction Kinase + Substrate + ATP (ADP is produced) ATP_Depletion Add ADP-Glo™ Reagent I (Remaining ATP is depleted) Kinase_Reaction->ATP_Depletion ADP_to_ATP Add Kinase Detection Reagent (ADP is converted to ATP) ATP_Depletion->ADP_to_ATP Luminescence Luciferase + Luciferin + ATP (Light is produced) ADP_to_ATP->Luminescence Detection Luminometer (Signal ∝ Kinase Activity) Luminescence->Detection

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol:

Materials:

  • White, opaque 384-well plates

  • Purified kinase of interest

  • Kinase-specific substrate

  • Ultra-pure ATP

  • This compound library (dissolved in DMSO)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. Also, prepare wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal incubation time may vary depending on the specific kinase.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase and luciferin for the light-producing reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Protocol II: AlphaScreen® Assay for Protein-Protein Interaction Inhibition

The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay ideal for studying biomolecular interactions. [9][10][11]It is particularly well-suited for HTS due to its no-wash format and resistance to interference from colored or fluorescent compounds. [10]This protocol describes a competition assay to identify inhibitors of a protein-protein interaction (PPI).

Principle of the AlphaScreen® Assay: The assay utilizes two types of hydrogel-coated beads: Donor and Acceptor beads. [9][10]When these beads are brought into close proximity (within 200 nm) by a biological interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm. [9][11]This results in the emission of light from the Acceptor bead, which is detected. [9][10]In a competition assay, a compound that disrupts the PPI will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen® signal. [9]

AlphaScreen_Principle cluster_0 Interaction Present (No Inhibitor) cluster_1 Interaction Disrupted (Inhibitor Present) Donor_A Donor Bead Protein_X_A Protein X Donor_A->Protein_X_A Biotin-Streptavidin Acceptor_A Acceptor Bead Protein_Y_A Protein Y Acceptor_A->Protein_Y_A Antibody-Antigen Protein_X_A->Protein_Y_A Interaction Signal_A High AlphaScreen® Signal Donor_B Donor Bead Protein_X_B Protein X Donor_B->Protein_X_B Biotin-Streptavidin Acceptor_B Acceptor Bead Protein_Y_B Protein Y Acceptor_B->Protein_Y_B Antibody-Antigen Inhibitor Inhibitor Inhibitor->Protein_X_B Signal_B Low AlphaScreen® Signal

Caption: Principle of a competitive AlphaScreen® assay.

Detailed Protocol:

Materials:

  • White, opaque 384-well plates (low-volume)

  • Biotinylated Protein X

  • GST-tagged Protein Y

  • Streptavidin-coated Donor beads (PerkinElmer)

  • Anti-GST Acceptor beads (PerkinElmer)

  • This compound library (dissolved in DMSO)

  • AlphaScreen® Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.01% Tween-20, 100 mM NaCl, 1 mg/mL BSA)

  • Automated liquid handler

  • Plate reader capable of AlphaScreen® detection (e.g., EnVision® Multilabel Plate Reader)

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound, DMSO (negative control), or a known inhibitor (positive control) into the wells of a 384-well plate.

  • Protein Addition: Prepare a solution of biotinylated Protein X and GST-tagged Protein Y in AlphaScreen® Assay Buffer. Add 5 µL of this protein mix to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for protein-protein interaction and compound binding.

  • Bead Addition: Prepare a suspension of Streptavidin-coated Donor beads and anti-GST Acceptor beads in the assay buffer. This step should be performed under subdued lighting. Add 5 µL of the bead suspension to each well.

  • Final Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes to allow for bead-protein binding.

  • Data Acquisition: Read the plate on an AlphaScreen®-capable plate reader, with excitation at 680 nm and emission detection between 520-620 nm. [10]

Data Analysis and Hit Validation

The raw data from an HTS campaign requires rigorous statistical analysis to identify genuine "hits" while minimizing false positives and negatives. [3][12] Primary Data Analysis:

  • Normalization: Raw data from each plate should be normalized to the on-plate controls. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. [13]A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population (e.g., compounds with an inhibition greater than 3 times the SD of the mean). [3] Hit Validation Cascade:

Initial hits from the primary screen must undergo a series of validation steps to confirm their activity and elucidate their mechanism of action. [14]

Validation Step Purpose Methodology
Hit Confirmation To confirm the activity of the initial hits. Re-testing of the primary hits, often from a freshly prepared sample, in the primary assay.
Dose-Response Analysis To determine the potency of the confirmed hits. Generating a concentration-response curve to calculate the IC50 or EC50 value.
Orthogonal Assays To confirm the mechanism of action using a different assay technology. For example, if the primary screen was luminescence-based, a fluorescence polarization assay could be used as an orthogonal test.
Selectivity Profiling To assess the specificity of the hit compound. Screening the hit against a panel of related targets (e.g., other kinases).

| Structure-Activity Relationship (SAR) | To identify key chemical features responsible for activity. | Testing of structurally related analogs of the hit compound. [14]|

Conclusion

Libraries based on the this compound scaffold offer a rich starting point for the discovery of novel therapeutic agents. By employing robust and sensitive HTS technologies such as luminescence-based assays and AlphaScreen®, researchers can efficiently screen these libraries to identify potent and selective modulators of biological targets. The protocols and workflows detailed in this guide provide a framework for conducting successful H-TS campaigns, from initial assay development to the validation of promising hit compounds. A rigorous and systematic approach to data analysis and hit validation is paramount to ensure the progression of only the most promising candidates into lead optimization programs.

References

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]

  • Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening? [Link]

  • BMG LABTECH. AlphaScreen. [Link]

  • ResearchGate. Scaffold Hopping in Medicinal Chemistry. [Link]

  • ResearchGate. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. [Link]

  • News-Medical.Net. High-throughput Screening Using Small Molecule Libraries. [Link]

  • Mountford, S. J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

  • Pharma IQ. High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology. [Link]

  • ResearchGate. AlphaScreen assays. (A) Principles of AlphaScreen technology. [Link]

  • Southern Research. High-Throughput Screening & Discovery. [Link]

  • Imperiali, B., et al. (2013). Time-Resolved Luminescence Detection of Syk Kinase Activity Through Terbium Sensitization. ACS Chemical Biology. [Link]

  • Emerald Cloud Lab. ExperimentAlphaScreen Documentation. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Platypus Technologies. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Al-Ostoot, F. H., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

  • Agilent. High-Throughput Fluorescence-Based mAbs Aggregation Analysis Workflow. [Link]

  • Pelz, O., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • The Scientist. An Overview of High Throughput Screening. [Link]

  • Lab Manager. Using High-Throughput Screening to Rapidly Identify Targets. [Link]

  • Cambridge MedChem Consulting. Analysis of HTS data. [Link]

  • protocols.io. 16 High Throughput Screening with Fluorescent Probe. [Link]

  • Wang, J., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Medicinal Chemistry. [Link]

  • Al-Ghorafi, M. A., et al. DESIGN, SYNTHESIS, MOLECULAR DOCKING AND BIOLOGICAL EVALUATION OF SOME NEW THIOPHENE DERIVATIVES AS ANTI-CANCER AGENTS. European Journal of Pharmaceutical and Medical Research. [Link]

  • Wilson, B. A., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Beijing Mesochem Technology Co., Ltd. This compound. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

  • MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

Sources

Application Note & Protocol: A Guideline for the Synthesis of Thieno[2,3-d]pyrimidines from 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of novel therapeutics with a wide spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1][2] Notably, derivatives of this scaffold have shown promise as inhibitors of critical enzymes in cancer progression, such as VEGFR-2 kinase.[3]

This document provides a comprehensive guide to the synthesis of a thieno[2,3-d]pyrimidine derivative, starting from the readily accessible 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. The protocol herein details a robust and efficient cyclization reaction, offering insights into the mechanistic underpinnings and practical considerations essential for successful synthesis and characterization.

The Strategic Importance of the Thieno[2,3-d]pyrimidine Core

The therapeutic value of the thieno[2,3-d]pyrimidine core lies in its ability to mimic endogenous purine structures, allowing it to interact with a variety of biological targets.[1] Its rigid, fused-ring system provides a well-defined three-dimensional structure for the strategic placement of various functional groups, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The thieno[2,3-d]pyrimidine framework has been successfully incorporated into molecules targeting a range of diseases, demonstrating its versatility and significance in drug discovery.[4][5][6]

Synthetic Strategy: From Aminothiophene to Fused Pyrimidine

The synthesis of thieno[2,3-d]pyrimidines typically involves the construction of the pyrimidine ring onto a pre-existing thiophene core. A common and effective method is the cyclization of a 2-aminothiophene-3-carboxamide derivative with a suitable one-carbon synthon, such as formamide.[7] This approach is favored for its reliability and the ready availability of the starting materials.

The initial step in this synthetic sequence is the preparation of the 2-aminothiophene precursor. The Gewald reaction is a classical and highly efficient method for synthesizing polysubstituted 2-aminothiophenes.[8][9] This one-pot, multi-component reaction combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to yield the desired 2-aminothiophene.[10][11] For the purpose of this guide, we begin with the commercially available or readily synthesized this compound.

Reaction Workflow Visualization

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Starting_Material This compound Reaction_Vessel Reaction Mixture Starting_Material->Reaction_Vessel Step 1a Reagent Formamide Reagent->Reaction_Vessel Step 1b Heating Reflux Cyclization Intramolecular Cyclization Heating->Cyclization Step 3 Final_Product Thieno[2,3-d]pyrimidin-4(3H)-one derivative Reaction_Vessel->Heating Step 2 Cyclization->Final_Product Step 4

Caption: Synthetic workflow for the cyclization reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one derivative from this compound and formamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Formamide≥99.5%Commercially AvailableAnhydrous grade recommended
EthanolReagent GradeCommercially AvailableFor recrystallization
Deionized WaterIn-house
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions
  • Formamide: Formamide is a teratogen and should be handled with extreme caution in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[14]

  • Heating: The reaction is conducted at elevated temperatures. Ensure the heating mantle is properly secured and monitored.

  • General: Standard laboratory safety practices should be followed at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol, 1 equivalent).

  • Reagent Addition: Add an excess of formamide (e.g., 50 mL) to the flask. The formamide acts as both a reagent and a solvent.

  • Reaction Execution: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approximately 190-210 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ice-cold water (e.g., 200 mL) with stirring.

    • A precipitate of the crude product will form.

    • Collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with copious amounts of cold water to remove any residual formamide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Characterization of the Final Product

The structure and purity of the synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivative should be confirmed by various analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine and thiophene ring protons, as well as any substituents. The NH proton of the pyrimidine ring will likely appear as a broad singlet.[4]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the pyrimidine ring.[4]
FT-IR (KBr) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=C/C=N stretching in the aromatic region.[15]
Mass Spectrometry (MS) A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the product.[4]
Melting Point A sharp and defined melting point range, indicating the purity of the compound.[5]

Mechanistic Insights: The Cyclization Pathway

The formation of the thieno[2,3-d]pyrimidine ring from a 2-aminothiophene-3-carboxamide and formamide proceeds through a well-established cyclization mechanism.

Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Water cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Tautomerization Amine 2-Aminothiophene Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 Attacks Carbonyl Carbon Formamide Formamide Formamide->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Intermediate1->Intermediate1_2 Intermediate2 N-Formyl Intermediate Intermediate1_2->Intermediate2 - H₂O Intermediate2_2 N-Formyl Intermediate Intermediate2->Intermediate2_2 Intermediate3 Cyclized Intermediate Intermediate2_2->Intermediate3 Amide N attacks Carbonyl C Intermediate3_2 Cyclized Intermediate Intermediate3->Intermediate3_2 Product Thieno[2,3-d]pyrimidin-4(3H)-one Intermediate3_2->Product Aromatization

Caption: Proposed mechanism for the pyrimidine ring formation.

The reaction is initiated by the nucleophilic attack of the 2-amino group of the thiophene onto the carbonyl carbon of formamide. This is followed by the elimination of a water molecule to form an N-formyl intermediate. Subsequent intramolecular cyclization occurs through the attack of the amide nitrogen onto the carbonyl carbon of the morpholine amide group, leading to a cyclized intermediate. Finally, tautomerization results in the formation of the stable, aromatic thieno[2,3-d]pyrimidin-4(3H)-one.

Conclusion

This application note provides a detailed and practical guide for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant potential in drug discovery. By following the outlined protocol and adhering to the safety precautions, researchers can reliably synthesize these valuable scaffolds for further investigation and development. The provided mechanistic insights and characterization guidelines will aid in ensuring the successful outcome of the synthesis and the unambiguous identification of the target compound.

References

  • A series of novel thieno[2,3-d]pyrimidine derivatives were designed, synthesized and evaluated for their biological ability. 2-Amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile was synthesized by Gewald reaction using pyranone as substrate, malonitrile and sulfur powder as raw materials and triethylamine as base at room temperature. Subsequent amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) gave N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide. (Source: SciELO, )
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (Source: NIH, )
  • Dave et al. reported that the reaction of 2-aminothiophene-3-carboxamide derivatives 15 with nitriles in dioxane in the presence of hydrochloric acid yielded corresponding pyrimidine derivatives 16. (Source: TÜBİTAK Academic Journals, )
  • Several 2-unsubstituted thieno[2,3-d]pyrimidines have been prepared from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs. (Source: Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines, )
  • Thienopyrimidine scaffold is a fused heterocyclic ring system that structurally can be considered as adenine, the purine base that is found in both DNA and RNA-bioisosteres. (Source: Bioorganic & Medicinal Chemistry, )
  • Thieno[2,3-d]pyrimidines represent a novel antibacterial prodrug scaffold, previously identified through a screening campaign against Mycobacterium tuberculosis. (Source: PubMed, )
  • The Gewald reaction is a well-established one-pot method to access 2-aminothiophenes from carbonyl compounds, activated acetonitriles, and elemental sulfur.
  • The Gewald reaction (or the Gewald aminothiophene synthesis) is an organic reaction involving the condensation of a ketone (or aldehyde when R 2 = H) with a α-cyanoester in the presence of elemental sulfur and base to give a poly-substituted 2-amino-thiophene. (Source: Wikipedia, )
  • This work describes the use of salts of boric acid as conjugate acid-base pairs in a truly catalytic amount for the cyclocondensation of ketones with active methylenes such as malononitrile, ethyl cyanoacetate, and benzoyl acetonitrile with sulfur to give 2-aminothiophenes via the Gewald reaction. (Source: Thieme, )
  • This review summarizes the synthetic strategies for substituted 2-aminothiophenes. (Source: Arkivoc, )
  • Safety Data Sheet: Formamide. (Source: Carl ROTH, )
  • SAFETY DATA SHEET - Formamide. (Source: Fisher Scientific, )
  • SOP for Formamide. (Source: University of Washington, )
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (Source: PubMed, )
  • A series of 4-amino-substituted thieno [3,2-d]pyrimidines bearing a 7-carboxamide group was reported as potent BCR-ABL kinase inhibitors, with selected compounds exhibiting low-nanomolar activity (1–10 nM) against both wild-type and T315I-mutant BCR-ABL. (Source: MDPI, )
  • The present invention provides a preparation method of derivatives of 2-aminothiophene-3 carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmacologically active agents, typically involves two critical stages: the formation of the 2-aminothiophene core and the subsequent amidation with morpholine. While seemingly straightforward, achieving high yield and purity can be challenging. This guide provides a structured, question-and-answer approach to navigate common pitfalls in both stages.

Part 1: Troubleshooting the Amide Bond Formation

The final step, coupling a 2-aminothiophene-3-carboxylic acid derivative with morpholine, is a frequent source of low yields. Success hinges on the method of carboxylic acid activation and reaction conditions.

Frequently Asked Questions (FAQs): Amidation

Q1: What are the primary strategies for coupling 2-aminothiophene-3-carboxylic acid with morpholine?

There are two main pathways:

  • Two-Step, via Acid Chloride: The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This intermediate then readily reacts with morpholine, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

  • One-Pot, via Coupling Agents: A coupling reagent is used to activate the carboxylic acid in situ, allowing it to react directly with morpholine. Common reagents include carbodiimides (EDC, DCC), and onium salts (HATU, HBTU, PyBOP).[2][3] This method avoids the isolation of the often-unstable acid chloride.

Q2: My amide coupling reaction has stalled or shows very low conversion. What are the likely causes?

Low conversion is a common issue often attributed to insufficient activation of the carboxylic acid, degradation of reagents, or unfavorable reaction kinetics. The electron-donating nature of the 2-amino group on the thiophene ring can reduce the electrophilicity of the carbonyl carbon, making it less reactive.

Q3: Are there any common side reactions to be aware of during the coupling step?

Yes. With carbodiimide reagents like DCC or DIC, the formation of an insoluble urea byproduct can complicate purification.[2] If using HATU or HBTU, ensuring the absence of water is critical to prevent hydrolysis of the activated ester. In the acid chloride route, side reactions with the chlorinating agent can occur if conditions are not carefully controlled.[4]

Troubleshooting Guide: Low Amidation Yield
Issue 1: Low or No Product Formation with Coupling Agents
  • Potential Cause A: Ineffective Carboxylic Acid Activation. The activated intermediate (e.g., an O-acylisourea or an active ester) may not be forming efficiently.

    • Troubleshooting Protocol:

      • Reagent Choice: Switch to a more powerful coupling agent. Onium salt reagents like HATU are often faster and more efficient than carbodiimides for challenging couplings.[2]

      • Additives: If using a carbodiimide like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form an active ester intermediate that is more reactive and less prone to side reactions.[2]

      • Solvent & Temperature: Ensure you are using an anhydrous polar aprotic solvent like DMF or NMP. A moderate increase in temperature (e.g., to 40-50 °C) can sometimes drive the reaction to completion, but should be monitored by TLC to check for decomposition.

      • Base: The choice of base is critical. Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Standard amine bases like triethylamine can sometimes compete as nucleophiles.

  • Potential Cause B: Degradation of Starting Materials or Reagents. 2-aminothiophene derivatives can be susceptible to oxidation.[5] Coupling agents are often moisture-sensitive.

    • Troubleshooting Protocol:

      • Reagent Quality: Use freshly opened, high-purity coupling agents and anhydrous solvents.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the 2-aminothiophene starting material.

      • Purity Check: Verify the purity of your 2-aminothiophene-3-carboxylic acid starting material by NMR or LC-MS before starting the reaction.

Issue 2: Reaction Failure When Using the Acid Chloride Route
  • Potential Cause A: Incomplete formation of the Acid Chloride. The conversion of the carboxylic acid to the acid chloride may be sluggish or generate byproducts.

    • Troubleshooting Protocol:

      • Chlorinating Agent: Thionyl chloride (SOCl₂) is effective, but reactions often require heating.[1] Oxalyl chloride with a catalytic amount of DMF is typically more reactive and can be used at room temperature.[4]

      • Reaction Conditions: When using SOCl₂, refluxing is common. After the reaction, ensure all excess SOCl₂ is removed under vacuum, as it will quench the morpholine in the next step.

      • Confirmation: If possible, confirm the formation of the acid chloride (e.g., by IR spectroscopy, noting the shift in carbonyl frequency) before adding the amine.

  • Potential Cause B: Quenching of Nucleophile by HCl. The reaction of the acid chloride with morpholine produces one equivalent of HCl, which protonates and deactivates the remaining morpholine.

    • Troubleshooting Protocol:

      • Add a Base: Add at least two equivalents of morpholine (one to react, one to act as the base) or, more cleanly, add one equivalent of morpholine and 1.1-1.2 equivalents of a non-nucleophilic base like DIPEA or triethylamine.[1]

      • Schotten-Baumann Conditions: Consider adding the acid chloride solution to a biphasic mixture of morpholine in an organic solvent and an aqueous base (e.g., NaOH solution). This method effectively neutralizes HCl as it is formed.

Data Summary: Amide Coupling Reagents
Coupling ReagentAdditiveCommon BaseProsCons
EDC HOBt, OxymaDIPEA, NMMWater-soluble urea byproduct; cost-effective.Slower than onium salts; potential for side reactions without additive.
DCC/DIC HOBt, OxymaDIPEA, NMMHighly effective and inexpensive.Forms insoluble urea byproduct (DCC) that requires filtration.[2]
HATU None neededDIPEA, NMMVery fast and efficient; low racemization.[2]Higher cost; moisture sensitive.
PyBOP None neededDIPEA, NMMStable, crystalline solid; efficient.Can be less effective for very hindered substrates.
SOCl₂/Oxalyl-Cl (cat. DMF)DIPEA, Et₃NHighly reactive intermediate; inexpensive.Two-step process; harsh reagents; potential for side reactions.[1][4]
Experimental Workflow: HATU-Mediated Amidation

This protocol provides a robust starting point for the one-pot synthesis.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-aminothiophene-3-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add morpholine (1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 2: Improving Yield of the 2-Aminothiophene Precursor

Often, the root cause of low final product yield is an inefficient synthesis of the 2-aminothiophene core itself. The Gewald reaction is the most common and efficient method for this transformation.[6]

Frequently Asked Questions (FAQs): Gewald Synthesis

Q1: What is the Gewald Reaction?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes a 2-aminothiophene from a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur.[7] The reaction is typically catalyzed by a base, often an amine like morpholine or triethylamine.[8]

Q2: What are the most critical parameters affecting the yield of the Gewald reaction?

The success of a Gewald reaction is highly sensitive to several factors:

  • Purity of Reagents: Impurities in starting materials or solvents can completely halt the reaction.[8]

  • Choice of Base: The base facilitates the initial Knoevenagel condensation and subsequent steps.[7]

  • Reaction Temperature: The temperature must be high enough to facilitate the reaction with elemental sulfur but not so high as to cause decomposition. A typical range is 50-80 °C.[8]

Troubleshooting Guide: Low Gewald Reaction Yield
Issue 1: Reaction Fails to Initiate or Stalls at the Knoevenagel Intermediate
  • Potential Cause A: Impure Starting Materials or Solvents. This is the most common cause of failure.

    • Troubleshooting Protocol:

      • Reagent Purity: Ensure all starting materials (ketone, active methylene nitrile, sulfur) are of high purity. Recrystallize or distill if necessary.

      • Solvent Quality: Use dry, high-purity solvents. Ethanol or DMF are common choices.[7][8] Improperly stored solvents can contain water or other contaminants that interfere with the reaction.

  • Potential Cause B: Incorrect Base or Insufficient Catalyst. The base is crucial for the initial condensation.

    • Troubleshooting Protocol:

      • Catalyst Amount: While catalytic, ensure a sufficient amount is used (typically 0.2-0.5 eq.).[8]

      • Base Strength: Morpholine is a common and effective base. If it fails, a slightly stronger base like triethylamine can be trialed.

Issue 2: Low Yield of the Final 2-Aminothiophene Product
  • Potential Cause A: Suboptimal Reaction Temperature. The reaction with sulfur often has a specific activation temperature.

    • Troubleshooting Protocol:

      • Temperature Optimization: If the reaction is sluggish at 50 °C, incrementally increase the temperature to 60, 70, or 80 °C, monitoring by TLC at each stage.

      • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for Gewald reactions.[9]

  • Potential Cause B: Inefficient Work-up and Isolation. The product may not precipitate cleanly or may be partially soluble in the wash solvents.

    • Troubleshooting Protocol:

      • Precipitation: After cooling, pour the reaction mixture into ice-cold water with vigorous stirring to induce precipitation.[8]

      • Washing: Wash the filtered solid with cold water, followed by a small amount of a cold, non-polar solvent like cold ethanol or hexane to remove soluble impurities without dissolving the product.

      • Purification: If the crude product is still impure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or column chromatography is necessary.[8]

Visualization of Key Mechanisms

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of All Starting Materials & Solvents Start->Check_Purity Reaction_Stage At Which Stage is the Failure Occurring? Check_Purity->Reaction_Stage Purity Confirmed Amidation Amide Coupling Step Reaction_Stage->Amidation Final Step Gewald Gewald Reaction Step Reaction_Stage->Gewald Precursor Synthesis Optimize_Coupling Optimize Coupling Agent, Base, and Temperature Amidation->Optimize_Coupling Optimize_Gewald Optimize Base, Solvent, and Temperature Gewald->Optimize_Gewald Check_Workup Review Work-up & Purification Protocol Optimize_Coupling->Check_Workup Optimize_Gewald->Check_Workup Success Improved Yield Check_Workup->Success

Caption: General troubleshooting workflow for low yield.

Amidation_Mechanism cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH (Thiophene Carboxylic Acid) Active_Ester R-CO-O-At Activated Carbonyl RCOOH->Active_Ester + HATU, Base HATU HATU Morpholine Morpholine (NuH) Active_Ester:f1->Morpholine Nucleophilic Attack Amide Final Amide Product Morpholine->Amide

Caption: HATU-mediated amide bond formation mechanism.

References
  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293. Retrieved from [Link]

  • Le-Ping, L., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(39), 25383–25405. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2021). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. Retrieved from [Link]

  • Gora, J., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for the purification challenges of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine.

Welcome to the technical resource guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key chemical intermediate. As a substituted aminothiophene, this compound serves as a valuable building block in the synthesis of thienopyrimidines and other pharmacologically active molecules.[1] However, its purification to the high degree required for drug development (>99%) presents several distinct challenges.

This guide is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses involving the amidation of a thiophene-2-carboxylate derivative with morpholine, the following impurities are frequently observed:

  • Unreacted Starting Materials: This typically includes the parent ester (e.g., methyl 3-aminothiophene-2-carboxylate) and excess morpholine.

  • Solvent Residues: High-boiling point aprotic polar solvents like Dimethylformamide (DMF) are often used and can be difficult to remove. Residual DMF is a known issue in related syntheses and can interfere with biological assays.[2]

  • By-products of Amidation: If a coupling agent (e.g., DCC, HATU) is used, by-products such as dicyclohexylurea (DCU) or derivatives of HATU can contaminate the crude product.

  • Degradation Products: Aminothiophenes can be unstable, particularly under acidic or strongly basic conditions, or when exposed to heat over long periods, potentially leading to tars or colored impurities.[3]

  • Hydrolysis Product: The amide bond can be susceptible to hydrolysis, especially during aqueous workups with aggressive pH changes, reverting to 3-aminothiophene-2-carboxylic acid.

The table below summarizes these common impurities and initial strategies for their removal.

Impurity TypeCommon ExamplesPolarityTypical Removal Strategy
Starting MaterialMethyl 3-aminothiophene-2-carboxylateMore PolarAqueous wash (mild acid), Column Chromatography
Starting MaterialMorpholinePolar, BasicAqueous wash (mild acid, e.g., dilute HCl or NH4Cl)
Solvent ResidueDimethylformamide (DMF)Very PolarHigh-vacuum drying, Aqueous washes, Lyophilization
By-productDicyclohexylurea (DCU)Non-polarFiltration (if precipitate), Column Chromatography
DegradationPolymeric tarsVariableRecrystallization, Charcoal treatment, Chromatography
Q2: My crude product is a sticky oil or a low-melting solid, not a crystalline powder. How can I resolve this?

A2: This is a classic sign of persistent impurities, most commonly residual solvents or unreacted starting materials that act as a eutectic contaminant, depressing the melting point and inhibiting crystallization.

Causality: The presence of even small amounts of DMF or excess morpholine can plasticize the solid material. Morpholine, being a secondary amine, can also form strong hydrogen bonds with your product, making it difficult to remove.

Troubleshooting Workflow:

  • Solvent Removal: Ensure your crude material is rigorously dried under a high vacuum (preferably with gentle heating, e.g., 40-50°C, if the compound is thermally stable) for several hours to remove volatile solvents.

  • Aqueous Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1% HCl) to remove basic impurities like morpholine, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again.[4]

  • Trituration: If the product remains oily, attempt trituration. This involves adding a non-solvent (a solvent in which your product is insoluble, but impurities may be soluble) like cold diethyl ether or a hexane/ethyl acetate mixture to the oil and vigorously stirring or sonicating. This can often induce precipitation of the pure product.

  • Proceed to Purification: If the material is still not solid, it is best to proceed directly to column chromatography.

Q3: I'm struggling to achieve high purity (>99%) with recrystallization. What is the best approach?

A3: Recrystallization is a powerful technique but requires a systematic approach to find the ideal solvent system. The key is to find a solvent (or solvent pair) where the compound has high solubility at high temperatures and low solubility at low temperatures. Given the molecule's structure (polar amine and amide, moderately non-polar thiophene ring), a solvent of intermediate polarity or a binary mixture is often successful.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place a small amount of your crude material (10-20 mg) into several small test tubes.

  • Single Solvent Screening: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:

    • Polar Protic: Ethanol, Isopropanol, Water

    • Polar Aprotic: Acetone, Ethyl Acetate, Acetonitrile

    • Non-polar: Toluene, Hexanes, Diethyl Ether

  • Observation:

    • If it dissolves immediately at room temperature, the solvent is too good; the recovery will be poor.

    • If it doesn't dissolve at all, even with heating, the solvent is unsuitable.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Binary Solvent System: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, DCM) at an elevated temperature. Then, add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise until turbidity (cloudiness) persists. Add a few more drops of the good solvent to redissolve, then allow it to cool slowly. This method is often very effective for compounds like this.[5]

Recommended Starting Systems:

  • Ethanol / Water[5]

  • Isopropanol

  • Ethyl Acetate / Hexanes

  • Dichloromethane / Diethyl Ether

// Nodes start [label="Crude Product (Low Purity)", fillcolor="#FBBC05"]; recrystallization [label="Attempt Recrystallization\n(e.g., Ethanol/Water)", fillcolor="#F1F3F4"]; purity_check1 [label="Check Purity\n(TLC, HPLC, NMR)", shape=diamond, style="filled", fillcolor="#EA4335"]; success [label="Product >99% Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Perform Column Chromatography\n(Silica Gel, Hex/EtOAc gradient)", fillcolor="#F1F3F4"]; purity_check2 [label="Check Purity of Fractions\n(TLC)", shape=diamond, style="filled", fillcolor="#EA4335"]; combine_fractions [label="Combine Pure Fractions\n& Concentrate", fillcolor="#F1F3F4"]; purity_check3 [label="Final Purity Check\n(HPLC, NMR)", shape=diamond, style="filled", fillcolor="#EA4335"]; fail [label="Impurity Co-elutes\nConsider Alternative Methods\n(e.g., Prep-HPLC, different stationary phase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> recrystallization; recrystallization -> purity_check1; purity_check1 -> success [label="Purity OK"]; purity_check1 -> chromatography [label="Purity Not OK"]; chromatography -> purity_check2; purity_check2 -> combine_fractions [label="Fractions Pure"]; purity_check2 -> chromatography [label="Separation Poor\n(Adjust Gradient)"]; combine_fractions -> purity_check3; purity_check3 -> success [label="Purity OK"]; purity_check3 -> fail [label="Purity Not OK"]; } dot Caption: General purification workflow for this compound.

Q4: My column chromatography is providing poor separation. How can I optimize it?

A4: Poor separation on a silica gel column is usually due to an improperly chosen mobile phase (eluent). The goal is to find an eluent system where your product has a retention factor (Rƒ) of ~0.3 on a TLC plate, and where there is maximum separation between the product spot and impurity spots.

Causality: this compound is a moderately polar compound. The primary amine (-NH₂) and amide carbonyl (C=O) groups are polar and will interact strongly with the acidic silica gel. The thiophene and morpholine rings contribute both polar and non-polar character. An eluent that is too non-polar (e.g., 100% Hexanes) will result in the compound staying at the baseline. An eluent that is too polar (e.g., 100% Ethyl Acetate) will cause everything to elute together at the solvent front.

Optimization Protocol:

  • TLC Analysis: Run several TLC plates of your crude material using different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). A common starting point is a gradient from 10% to 50% Ethyl Acetate in Hexane.

  • Add a Modifier (If Needed): If you observe significant "streaking" or "tailing" of the product spot on the TLC plate, it indicates a strong, undesirable interaction with the silica. This is common with amines. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or a polar modifier like methanol (~1-5%) to the eluent can dramatically improve the peak shape and separation.

  • Choose the Optimal Eluent: Select the solvent ratio that gives your product an Rƒ of 0.25-0.35 and provides the best visual separation from impurities.

  • Run the Column:

    • Use a "dry load" method for better resolution: dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.

    • Start running the column with a slightly less polar eluent than your chosen optimal one, then gradually increase the polarity (gradient elution). This will elute less polar impurities first, followed by your product.

// Nodes start [label="Poor Separation on Column", fillcolor="#FBBC05"]; tlc [label="Run TLC with Hex/EtOAc Gradient\n(e.g., 10%, 20%, 40% EtOAc)", fillcolor="#F1F3F4"]; check_rf [label="Is Product Rƒ ~0.3?", shape=diamond, style="filled", fillcolor="#EA4335"]; check_tailing [label="Is there streaking/tailing?", shape=diamond, style="filled", fillcolor="#EA4335"]; add_modifier [label="Add Modifier to Eluent\n(e.g., 1% Triethylamine or 2% Methanol)", fillcolor="#F1F3F4"]; run_column [label="Run Column with Optimized Eluent\n(Use Dry Loading)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> tlc; tlc -> check_rf; check_rf -> check_tailing [label="Yes"]; check_rf -> tlc [label="No, Adjust Ratio"]; check_tailing -> add_modifier [label="Yes"]; check_tailing -> run_column [label="No"]; add_modifier -> run_column; } dot Caption: Decision process for optimizing column chromatography.

Q5: How can I definitively assess the purity of my final product?

A5: A combination of analytical techniques is required for a trustworthy assessment of purity. Relying on a single method is not sufficient for regulatory or advanced research purposes.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase like Acetonitrile/Water (often with 0.1% TFA or formic acid) is a good starting point. Purity is determined by the area percentage of the main peak. According to ICH guidelines, any impurity peak greater than 0.10% should be identified and characterized for drug substances.[6]

  • Nuclear Magnetic Resonance (¹H NMR): This technique confirms the structure of your compound and can reveal the presence of impurities if their protons do not overlap with your product's signals. Integrating the impurity peaks against the product peaks can provide a molar ratio and thus a purity estimate. It is especially good for detecting residual solvents.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.[7] It can also help in identifying the mass of unknown impurities detected by HPLC (LC-MS).

  • Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of contaminants.

References

Sources

Technical Support Center: Synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-01-THMORPH

Last Updated: January 22, 2026

Welcome to the technical support center for the synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule?

A1: The most prevalent and scalable approach involves a two-step sequence starting from a suitable 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide precursor. The core thiophene ring is typically assembled via the Gewald multicomponent reaction.[1][2][3][4] The subsequent key step is the amide bond formation with morpholine. A common route is the acylation of 2-amino-3-thiophenecarboxamide with morpholine-4-carbonyl chloride or, more frequently, an amide coupling reaction between 2-aminothiophene-3-carboxylic acid and morpholine using standard coupling agents.

Q2: Why is the purity of the 2-aminothiophene starting material so critical?

A2: The 2-aminothiophene core is highly electron-rich, making it susceptible to oxidation and polymerization.[5][6] Impurities from the Gewald synthesis, such as unreacted starting materials or polysulfide intermediates, can interfere with the subsequent amidation step.[2][4] Specifically, residual base can deprotonate the amine, affecting its nucleophilicity, while unreacted sulfur can lead to colored impurities that are difficult to remove. Ensuring high purity of this intermediate is the single most important factor for a clean and high-yielding final step.

Q3: My final product is always slightly yellow or tan, even after chromatography. Is this normal?

A3: While a perfectly white solid is achievable, a faint off-white, yellow, or tan color is common for this class of compounds. This can be due to minute, highly conjugated impurities or minor oxidation of the electron-rich thiophene ring.[5][7] If LC-MS and NMR analysis show purity >98%, this coloration is often considered acceptable for many research applications. Aggressive purification attempts (e.g., using charcoal on the hot solution) can sometimes lead to product loss on the solid support.

Q4: Can I use a one-pot method starting from the Gewald reaction components directly to the final product?

A4: While theoretically appealing, a one-pot synthesis is not recommended. The conditions of the Gewald reaction (basic, presence of sulfur, elevated temperature) are generally incompatible with the reagents used for amide bond formation.[2][8] Coupling agents like HATU or DCC are sensitive to the nucleophiles and bases present in a crude Gewald mixture.[9] A sequential process with isolation and purification of the 2-aminothiophene intermediate consistently provides higher yields and purities.

Troubleshooting Guide: Side Reactions & Purification Issues

This section addresses specific experimental problems. Each entry details the probable cause, the underlying chemical mechanism, and provides actionable solutions.

Problem 1: Low or No Product Yield

Symptom: After the amide coupling step and work-up, you isolate very little or no desired product. TLC or LC-MS analysis of the crude reaction mixture shows mainly unreacted 2-aminothiophene starting material.

Probable Cause & Scientific Explanation: The most likely culprit is the deactivation of your carboxylic acid activating agent (e.g., HATU, HOBt/EDC) or acyl chloride. This can happen for several reasons:

  • Moisture: Amide coupling reagents are highly sensitive to water. Trace moisture in your solvent, amine, or glassware will rapidly hydrolyze the activated ester intermediate back to the carboxylic acid, halting the reaction.

  • Incorrect Stoichiometry or Base: The reaction requires a non-nucleophilic base (like DIPEA or triethylamine) to deprotonate the carboxylic acid and neutralize the HCl generated if using an acyl chloride.[9] Using an insufficient amount of base, or a nucleophilic base like pyridine in excess, can consume the activated intermediate.

  • Degradation of Starting Material: If the 2-aminothiophene-3-carboxylic acid starting material is old or has been stored improperly, it may have decarboxylated or oxidized, rendering it unreactive.

Solutions & Protocols:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of nitrogen or argon.

    • Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Ensure starting materials are dry. If necessary, dissolve the carboxylic acid in a suitable solvent and dry over MgSO₄, filter, and remove the solvent in vacuo before use.

  • Optimize Base and Reagent Stoichiometry:

    • Use 1.1 to 1.2 equivalents of the coupling agent (e.g., HATU).

    • Use 2.0 to 2.5 equivalents of a non-nucleophilic base like DIPEA. This ensures both the deprotonation of the acid and scavenging of any acidic byproducts.

    • Add the coupling agent to the solution of carboxylic acid and base first, allow it to "pre-activate" for 5-10 minutes at 0 °C, and then add the morpholine.

Problem 2: Persistent Impurity Detected at M+113 Da

Symptom: LC-MS analysis of your purified product consistently shows a significant side product with a mass corresponding to your desired product + 113 Da (C₅H₈NO₂).

Probable Cause & Scientific Explanation: This mass difference corresponds to the addition of a second morpholinecarbonyl group. The impurity is likely the di-acylated product where the 2-amino group has been acylated twice. While sterically hindered, this can occur under forcing conditions (high temperature) or with a large excess of the acylating agent. The initial product, this compound, still possesses a nucleophilic N-H bond that can react further.

Solutions & Protocols:

  • Control Reagent Stoichiometry:

    • Reduce the amount of morpholine-4-carbonyl chloride or the activated morpholine-acid complex to 1.05 equivalents relative to the 2-aminothiophene starting material.

  • Control Reaction Temperature:

    • Run the reaction at a lower temperature. Start the addition of the acylating agent at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.

  • Purification Strategy:

    • The di-acylated product is significantly less polar than the desired mono-acylated product. It can typically be separated using silica gel column chromatography with a gradient elution, for example, starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 50-60%.

Problem 3: Reaction Mixture Turns Dark Brown/Black

Symptom: During the reaction or work-up, the solution develops a dark brown or black color, and the final product is difficult to purify from colored impurities.

Probable Cause & Scientific Explanation: This is a classic sign of oxidation or decomposition of the electron-rich 2-aminothiophene ring.[5][6] The amino group strongly activates the thiophene ring towards electrophilic attack and oxidation. This can be initiated by:

  • Air Oxidation: Particularly under basic conditions or in the presence of trace metal catalysts, oxygen from the air can oxidize the thiophene.

  • Strong Acids/High Temperatures: Harsh acidic conditions during work-up can lead to protonation of the thiophene ring, making it susceptible to polymerization or decomposition.[5]

  • Reagent Decomposition: Some coupling reagents or their byproducts can be oxidizing if the reaction overheats.

Solutions & Protocols:

  • Maintain an Inert Atmosphere:

    • Run the reaction under a nitrogen or argon atmosphere, especially if the reaction requires heating or extended reaction times.

  • Modified Work-up Procedure:

    • Avoid strong acidic washes. Use a milder wash, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute (5%) solution of ammonium chloride (NH₄Cl).

    • Minimize the time the product is in the acidic organic phase during extraction.

  • Use of Antioxidants (Advanced):

    • In particularly stubborn cases, adding a small amount (0.1 mol%) of a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture can sometimes prevent oxidative coloration without interfering with the primary reaction.

Problem 4: Product Hydrolysis During Work-up or Storage

Symptom: You isolate the pure product, but upon storage as a solution or during a subsequent aqueous work-up, you observe the formation of 2-aminothiophene-3-carboxylic acid.

Probable Cause & Scientific Explanation: This indicates hydrolysis of the morpholine amide bond. While amides are generally stable, the amide in the target molecule is attached to an electron-rich heterocyclic system, which can influence its reactivity. Hydrolysis can be catalyzed by either acid or base.[10][11] Although kinetically slow at neutral pH, trace acid or base in your sample or solvent can catalyze this degradation over time.[12]

Solutions & Protocols:

  • Neutralize Thoroughly:

    • During work-up, ensure the final organic layer is washed with brine to a neutral pH before drying and concentration.

  • Proper Storage:

    • Store the final compound as a dry solid in a cool, dark place.

    • If storage in solution is necessary, use a non-protic, anhydrous solvent like THF or Dioxane and store under an inert atmosphere. Avoid chlorinated solvents for long-term storage as they can generate trace HCl.

Data Summary & Experimental Protocols

Table 1: Typical Reaction Parameters for Amide Coupling
ParameterConditionRationale
Starting Material 2-Amino-4,5-dimethylthiophene-3-carboxylic acidModel substrate; substituents may vary.
Amine Morpholine1.1 equivalents
Coupling Agent HATU1.2 equivalents; efficient activation.
Base DIPEA2.5 equivalents; non-nucleophilic.
Solvent Anhydrous DMF or CH₂Cl₂Good solubility for reactants.
Temperature 0 °C to Room TemperatureMinimizes side reactions like di-acylation.
Reaction Time 2-4 hoursTypically sufficient for full conversion.
Typical Yield 75-90%After chromatographic purification.
Typical Purity >98% (by LC-MS)
Protocol 1: Optimized Amide Coupling Reaction
  • Preparation: Add 2-aminothiophene-3-carboxylic acid (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base & Amine Addition: Add DIPEA (2.5 eq) followed by morpholine (1.1 eq). Stir for 5 minutes.

  • Activation: In a single portion, add HATU (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aq. NH₄Cl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., gradient of 20% to 60% ethyl acetate in hexanes).

Visual Diagrams

General Synthetic Workflow

Synthetic Workflow Gewald Gewald Reaction (Precursor Synthesis) Purify1 Isolation & Purification Gewald->Purify1 Crude Thiophene Amide Amide Coupling (HATU/DIPEA) Purify1->Amide Pure Precursor Purify2 Work-up & Final Purification Amide->Purify2 Crude Product Product Target Molecule Purify2->Product

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield cluster_reagents Reagent & Condition Checks cluster_solutions Corrective Actions Start Low Yield Observed CheckSM Analyze Crude LC-MS: Unreacted Starting Material? Start->CheckSM CheckReagents Reagents/Conditions Issue CheckSM->CheckReagents Yes CheckSMQuality Starting Material Degradation Issue CheckSM->CheckSMQuality No (Complex Mixture) Anhydrous Were conditions strictly anhydrous? CheckReagents->Anhydrous Sol_SM Re-purify or re-synthesize starting material. CheckSMQuality->Sol_SM Base Was base non-nucleophilic and in sufficient excess? Anhydrous->Base Yes Sol_Dry Redry all reagents, solvents, & glassware. Anhydrous->Sol_Dry No Coupling Was coupling agent fresh and used in excess? Base->Coupling Yes Sol_Base Use >2.0 eq DIPEA. Check base purity. Base->Sol_Base No Sol_Coupling Use fresh HATU/EDC. Use 1.1-1.2 eq. Coupling->Sol_Coupling No

Caption: A logical guide for diagnosing the root cause of low product yield.

Mechanism of a Key Side Reaction: Di-acylation

Caption: Formation of the di-acylated impurity from the desired product. (Note: Images are placeholders for chemical structures)

References

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

  • Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. [Link]

  • Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]

  • Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • Acylation of thiophene.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Thiophene. Wikipedia. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • mechanism of amide hydrolysis. YouTube. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. [Link]

  • the hydrolysis of amides. Chemguide. [Link]

  • Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • 6.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Unknown Source. [Link]

  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

Technical Support Center: 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability of a Novel Thiophene Derivative

Welcome to the technical support guide for 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. As a researcher working with this molecule, you may encounter questions regarding its stability, shelf-life, and the potential for degradation under various experimental conditions. This document is designed to serve as a comprehensive resource, moving beyond a simple FAQ to provide a foundational framework for investigating and understanding the degradation pathways of this compound.

The absence of extensive published literature on the specific degradation profile of this compound necessitates a proactive and predictive approach. This guide is built on the principles of chemical reactivity, drawing from the known behavior of its core functional groups: a primary aromatic amine, a tertiary amide linked to a morpholine ring, and an electron-rich thiophene core. By understanding these components, we can anticipate potential liabilities and design robust experiments to characterize them.

This guide will empower you to:

  • Troubleshoot unexpected experimental outcomes, such as the appearance of unknown peaks in your chromatograms.

  • Proactively design stability and forced degradation studies to identify potential degradants.

  • Interpret analytical data to elucidate the structures of these new entities.

Let's proceed by examining the molecule's structure and its inherent chemical susceptibilities.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during your experiments. The logic is rooted in predicting degradation based on the molecule's key structural features.

G Parent This compound (C9H12N2O2S) Amide Amide Bond (Hydrolysis) Parent->Amide Susceptible to acid/base catalysis Thiophene Thiophene Ring (Oxidation) Parent->Thiophene Susceptible to oxidative stress Amine Primary Amine (Oxidation/Other Rxns) Parent->Amine Reactive nucleophile

Caption: Key reactive sites of this compound.

Frequently Asked Questions (FAQs)

Q1: I've observed a new, more polar peak in my reverse-phase HPLC analysis after storing my compound in an acidic or basic solution. What is the likely cause?

A1: The most probable cause is the hydrolysis of the amide bond linking the thiophene ring to the morpholine moiety.[1][2] This reaction is catalyzed by both acid and base, cleaving the C-N bond.[1][3] The degradation would result in two new products: 2-aminothiophene-3-carboxylic acid and morpholine. The carboxylic acid is significantly more polar than the parent amide, which would explain the earlier elution time (new peak) on a standard C18 column.

  • Underlying Chemistry: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3] In basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1] Both mechanisms lead to the same cleavage products.

Q2: My sample has developed a yellow or brownish tint upon storage, especially when exposed to air or light. What could be happening?

A2: A color change often indicates the formation of oxidized and/or polymeric species. There are two primary suspects in this molecule:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, potentially forming a thiophene S-oxide or sulfone.[4][5][6] These reactions can be initiated by atmospheric oxygen, peroxides (which can form in certain solvents like THF or diethyl ether), or light.

  • Oxidation of the Primary Amine: Aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored quinone-imine type structures and subsequently, complex polymeric materials. This is a common decomposition pathway for many aromatic amines.

Q3: I see multiple new small peaks in my chromatogram after exposing my sample to a peroxide-based oxidant (e.g., H₂O₂). What are the potential degradation products?

A3: Oxidative stress will primarily target the thiophene ring and the primary amine.

  • Thiophene S-Oxide and Sulfone: The most likely initial products are the thiophene-1-oxide and the thiophene-1,1-dioxide (sulfone) derivatives of the parent molecule.[5][6][7] These are distinct new compounds that should be resolvable by HPLC.

  • Ring-Opened Products: Aggressive oxidation can lead to the cleavage of the thiophene ring itself.

  • Amine Oxidation Products: As mentioned in Q2, the 2-amino group is also a target, leading to a different set of degradation products.

The presence of multiple peaks suggests that several of these pathways may be occurring simultaneously.

Q4: Can I expect any degradation under thermal stress?

A4: While the core structure is relatively robust, high temperatures can accelerate underlying degradation pathways that are slow at room temperature, such as oxidation or interaction with trace impurities (e.g., water for hydrolysis). A dedicated thermal degradation study is the only way to be certain. Typically, this involves exposing the solid material or a solution to elevated temperatures (e.g., 40-80°C) and monitoring for the appearance of degradants over time.[8]

Part 2: A Practical Guide to Forced Degradation Studies

To definitively identify degradation pathways and develop a stability-indicating analytical method, a forced degradation (or stress testing) study is essential.[9][10][11] This involves intentionally subjecting the compound to harsh conditions to accelerate its decomposition.[12][13][14] The goal is to achieve 5-20% degradation, which provides enough of the degradant for identification without completely destroying the sample.[8][12][15]

G cluster_0 Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze via Stability-Indicating HPLC-UV Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Parent Parent Compound (Drug Substance) Parent->Acid Parent->Base Parent->Oxidation Parent->Thermal Parent->Photo ID Identify Peaks (LC-MS/MS) Analysis->ID Pathway Elucidate Degradation Pathway ID->Pathway

Caption: Workflow for a forced degradation study.

Experimental Protocols

Objective: To generate and identify the primary degradation products of this compound under various stress conditions.

Initial Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • The control sample is the stock solution diluted to the final concentration with the analysis mobile phase.

1. Acidic Hydrolysis

  • Stress: Mix an aliquot of the stock solution with 0.1 M HCl (1:1 v/v).

  • Incubation: Incubate the mixture at 60°C.

  • Time Points: Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target concentration for analysis.

  • Analysis: Analyze by HPLC-UV.

2. Basic Hydrolysis

  • Stress: Mix an aliquot of the stock solution with 0.1 M NaOH (1:1 v/v).

  • Incubation: Incubate at 60°C.

  • Time Points: Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize with an equivalent amount of 0.1 M HCl and dilute.

  • Analysis: Analyze by HPLC-UV.

3. Oxidative Degradation

  • Stress: Mix an aliquot of the stock solution with 3% H₂O₂ (1:1 v/v).

  • Incubation: Keep at room temperature, protected from light.

  • Time Points: Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours).

  • Quenching: No quenching is typically required; simply dilute with mobile phase.

  • Analysis: Analyze by HPLC-UV.

4. Thermal Degradation

  • Stress: Store the stock solution in a sealed vial in an oven at 80°C. A parallel study on the solid powder should also be conducted.

  • Incubation: Maintain temperature for up to 72 hours.

  • Time Points: Withdraw solution samples or dissolve solid samples at intervals (e.g., 24, 48, 72 hours).

  • Quenching: Cool the sample to room temperature and dilute.

  • Analysis: Analyze by HPLC-UV.

5. Photolytic Degradation

  • Stress: Expose the stock solution in a quartz cuvette or vial to a photostability chamber.

  • Incubation: The exposure should be no less than 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[8][13]

  • Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze by HPLC-UV at the end of the exposure period.

Part 3: Data Interpretation and Structural Elucidation

Data Summary Table

After running the experiments, summarize your HPLC data. The goal is to identify which conditions produce degradation and to quantify the extent.

Stress ConditionIncubation Time (hr)Parent Compound Area (%)RRT of Major Degradant(s)Peak Area (%) of Major Degradant(s)
Control0100.0--
0.1 M HCl @ 60°C2485.20.4512.1
0.1 M NaOH @ 60°C889.90.468.5
3% H₂O₂ @ RT2491.50.88, 0.954.3, 2.8
Thermal (80°C)7298.1-< 1.0
Photolytic-99.5-< 0.5
Note: This is example data. Your results will vary.
Structural Elucidation using LC-MS/MS

Once degradation is confirmed, the next step is to identify the structures of the unknown peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this task.[16][17][18][19]

Workflow:

  • Inject Stressed Samples: Analyze the samples that showed significant degradation (e.g., the 24-hour acid hydrolysis sample) using an LC-MS/MS system.[16][20]

  • Determine Mass: Obtain the mass-to-charge ratio (m/z) of the parent compound and each new degradation peak.

  • Propose Structures:

    • Hydrolysis Products: For the peak at RRT 0.45 in the acid-stressed sample, does the measured mass correspond to the exact mass of 2-aminothiophene-3-carboxylic acid (C₅H₅NO₂S)?

    • Oxidation Products: For the peaks generated under oxidative stress, do their masses correspond to the parent +16 amu (addition of one oxygen, i.e., S-oxide) or parent +32 amu (addition of two oxygens, i.e., sulfone)?

  • Confirm with MS/MS Fragmentation: Isolate the ion of interest (e.g., the potential S-oxide) and fragment it. Compare its fragmentation pattern to that of the parent compound. A logical loss (e.g., loss of a morpholine group) that is also seen in the parent's fragmentation provides strong evidence for the proposed structure.

By systematically applying these stress conditions and analytical techniques, you can build a comprehensive degradation map for this compound, ensuring the integrity of your future experiments and the quality of your data.

References

  • Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • GMP SOP. Stability testing overview for Pharmaceutical products. GMP SOP.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Khan Academy. (2019). mechanism of amide hydrolysis. YouTube.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • University of Calgary. Ch20 : Amide hydrolysis.
  • Wikipedia. (2023). Stability testing (pharmaceutical). Wikipedia.
  • Khan Academy. Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.
  • PharmaTalks. (2024). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. YouTube.
  • DDReg Pharma. What is Stability Testing in the Pharmaceutical Industry?. DDReg Pharma.
  • Wikipedia. Thiophene. Wikipedia.
  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216.
  • Lu, Y., & Li, P. (2014). Thiophene Oxidation and Reduction Chemistry. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 227-293). Springer.
  • Hanna, I., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(6), 1151-1159.
  • International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.
  • Rakibe, U., et al. (2017). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 7(5), 318-324.
  • LCMS Limited. Detection and identification of impurities and degradation products in formulations or manufactured products using LC/UV/MS/MS. LCMS Limited.
  • Resolve Mass Laboratories. (2025). LC-MS for Degradant Confirmation: When It's Needed—and How to Present It.
  • International Journal of Research in Pharmaceutical Sciences. (2020). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. ijrps.com.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. globalresearchonline.net.

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or similar structures. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions with a foundation of scientific reasoning.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My reaction yield for the amide coupling is consistently low. What are the most likely causes?

Low yield is a frequent issue stemming from several potential factors. The primary suspects are incomplete activation of the carboxylic acid, suboptimal reaction conditions, or degradation of starting materials. The 2-aminothiophene moiety can be sensitive, and standard coupling conditions may not be sufficient. A systematic approach to troubleshooting is recommended, starting with the coupling reagents and reaction parameters.

Q2: I'm observing a major byproduct with a mass corresponding to an N-acylurea. What is this and how can I prevent it?

This is a classic byproduct when using carbodiimide coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC).[1] It arises from the rearrangement of the O-acylisourea intermediate. To suppress this side reaction, it is highly recommended to use an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2] These additives trap the activated intermediate to form a more stable active ester, which is less prone to rearrangement and reacts cleanly with the amine.

Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why might this be happening?

Reaction stalling can be due to several factors:

  • Reagent Degradation: The activated carboxylic acid species can be unstable and may degrade over time.

  • Product Inhibition: In some cases, the product itself can inhibit the catalyst or react with one of the coupling agents.

  • Protonation: If your starting carboxylic acid is not fully converted to the active ester before the amine is consumed, any generated acidic byproducts can protonate the morpholine, rendering it non-nucleophilic. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can mitigate this.[1]

  • Poor Solubility: One or more of your reagents or intermediates may be precipitating from the reaction mixture. Re-evaluating your choice of solvent is crucial.

Q4: How do I prepare the starting material, 2-Amino-3-thiophenecarboxylic acid?

While sometimes commercially available, 2-amino-3-substituted thiophenes are most commonly synthesized via the Gewald reaction .[3][4] This powerful multicomponent reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base.[4] For your specific target, the reaction would likely start from ethyl 2-cyano-3-oxobutanoate, leading to an ester precursor of your carboxylic acid, which can then be hydrolyzed.

Section 2: In-Depth Troubleshooting & Optimization Guides

This section provides detailed strategies for overcoming common challenges, grounded in mechanistic principles.

Guide 1: Selecting and Optimizing the Amide Coupling Strategy

The formation of the amide bond is the most critical step. The reaction involves the activation of the carboxylic acid group of 2-amino-3-thiophenecarboxylic acid followed by nucleophilic attack from morpholine. The choice of coupling reagent is paramount.

Mechanism Overview: Carbodiimide Activation

The general workflow for the crucial amide coupling step is outlined below. It highlights the activation of the carboxylic acid and subsequent reaction with the amine.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation Carboxylic_Acid 2-Amino-3-thiophenecarboxylic acid Activated_Intermediate O-Acylisourea (Unstable) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC) Byproduct Urea Byproduct Coupling_Reagent->Byproduct Active_Ester Active Ester (More Stable) Activated_Intermediate->Active_Ester + Additive Additive Additive (e.g., HOBt) Product Target Amide Product Active_Ester->Product + Amine Amine Morpholine G Start Problem Observed LowYield Low Yield / Stalled Reaction Start->LowYield Impure Complex Mixture / Multiple Spots Start->Impure Cause_Activation Poor Acid Activation? LowYield->Cause_Activation Cause_Conditions Suboptimal Conditions? LowYield->Cause_Conditions Cause_Degradation Reagent / Product Degradation? LowYield->Cause_Degradation Cause_SideProduct Coupling Byproduct? (N-acylurea) Impure->Cause_SideProduct Cause_SM Unreacted Starting Material? Impure->Cause_SM Cause_Dimer Dimerization of Aminothiophene? Impure->Cause_Dimer Sol_Reagent Switch to HATU/DIPEA for higher reactivity. Cause_Activation->Sol_Reagent Sol_Additive Ensure HOBt/Oxyma is used with EDC/DCC. Cause_Activation->Sol_Additive Sol_Temp Try reaction at 0°C to RT. If still slow, heat to 40-50°C. Cause_Conditions->Sol_Temp Sol_Solvent Change solvent. Try DMF for better solubility. Cause_Conditions->Sol_Solvent Sol_Inert Run reaction under N₂/Ar atmosphere to prevent oxidation. Cause_Degradation->Sol_Inert Cause_SideProduct->Sol_Additive Sol_SM Increase equivalents of amine/coupling reagent. Check reagent purity. Cause_SM->Sol_SM Sol_Dimer Use more dilute conditions. Add amine slowly. Cause_Dimer->Sol_Dimer

Sources

Overcoming solubility issues of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for overcoming the common yet challenging solubility issues encountered with 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine in various experimental assays. As your application science partners, we've structured this center to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this compound.

Q1: What are the basic chemical properties of this compound?

A1: Understanding the molecule's structure is the first step in troubleshooting its behavior.

Structural Analysis: The molecule consists of a thien-2-ylamine core functionalized with a morpholin-4-ylcarbonyl group. The key feature for solubility considerations is the primary amine (-NH₂) on the thiophene ring.[1] This group makes the compound a weak base.[2][3]

PropertyValueSource
CAS Number 590357-48-5[4]
Molecular Formula C₉H₁₂N₂O₂S[5]
Molecular Weight 212.27 g/mol [5]
Key Functional Group Primary Aromatic Amine[1]

Like most amines, its charge state and, consequently, its aqueous solubility are highly dependent on pH.[6][7] At a pH below its pKa, the amine group will be protonated (-NH₃⁺), leading to a net positive charge and increased solubility in aqueous media. At a pH above its pKa, it will be in its neutral, less soluble form.[8][9]

Q2: Why does my compound dissolve in DMSO but precipitate when diluted into my aqueous assay buffer?

A2: This is the most frequently encountered problem, often termed "crashing out." It occurs due to a drastic change in the solvent environment.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[10][11] It effectively solvates this compound to create a stable, high-concentration stock solution.

  • The Dilution Shock: When a small volume of the DMSO stock is added to a large volume of aqueous buffer (e.g., PBS, cell culture media), the DMSO is rapidly diluted. The solvent environment abruptly shifts from being primarily organic to overwhelmingly aqueous. The aqueous buffer lacks the same solvating power as DMSO for this specific compound, especially at neutral pH.[12] If the final concentration of the compound exceeds its maximum solubility in the aqueous buffer, it will precipitate out of the solution.[13]

Part 2: Troubleshooting Guide - From Stock to Assay Plate

This guide provides a systematic, problem-oriented approach to resolving precipitation issues at different stages of your experiment.

Problem 1: My compound won't fully dissolve when preparing the initial stock solution.

If you observe particulates or a cloudy suspension in your DMSO stock, it is crucial to resolve this before proceeding. Using an incompletely dissolved stock solution will lead to inaccurate and non-reproducible concentrations in your assays.[14][15]

start Incomplete Dissolution in Stock q1 Is stock concentration > 20 mM? start->q1 a1_yes Action: Reduce concentration. Prepare a new 10 mM stock. q1->a1_yes Yes a1_no Action: Apply gentle warming and vortexing. q1->a1_no No q2 Did it dissolve? a1_no->q2 a2_yes SUCCESS: Proceed to experiment. q2->a2_yes Yes a2_no Action: Consider alternative solvents (e.g., NMP, DMA) or a co-solvent system. q2->a2_no No start Precipitation in Assay Plate q1 Is final DMSO conc. < 0.1%? start->q1 a1_yes Action: Increase final DMSO to 0.5% (if assay tolerates). q1->a1_yes Yes q2 Precipitation persists? q1->q2 No a1_yes->q2 a2_yes Action: Try serial dilution method. q2->a2_yes success SUCCESS: Proceed with optimized protocol. q2->success No q3 Precipitation persists? a2_yes->q3 a3_yes Action: Can assay pH be lowered (e.g., to pH 7.0)? q3->a3_yes q3->success No q4 Precipitation persists? a3_yes->q4 a4_yes Action: Evaluate solubility enhancers (e.g., HP-β-CD). q4->a4_yes q4->success No

Caption: Stepwise workflow for addressing compound precipitation in the final assay plate.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI.[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. National Institutes of Health (NIH).[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]

  • Strategies for formulation development of poorly water-soluble drug candidates. ResearchGate.[Link]

  • Solubility and pH of amines. University of Liverpool.[Link]

  • Best Practices For Stock Solutions. FasterCapital.[Link]

  • Preparing Stock Solutions. PhytoTech Labs.[Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio.[Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences.[Link]

  • How do amines and amides affect the pH of a solution? ChemGulf.[Link]

  • Biological Assay Challenges From Compound Solubility. ResearchGate.[Link]

  • Cosolvent. Wikipedia.[Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate.[Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate.[Link]

  • Lab Skills: Preparing Stock Solutions. YouTube.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. National Institutes of Health (NIH).[Link]

  • This compound. CAS 590357-48-5.[Link]

  • Advanced Properties of Amines. Chemistry LibreTexts.[Link]

  • Isoelectric point. Wikipedia.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH).[Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds. PubMed.[Link]

  • Solubility Assessment Service. Creative Biolabs.[Link]

Sources

Technical Support Center: A Troubleshooting Guide for Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Thienopyrimidines are a significant class of heterocyclic compounds, forming the core of numerous therapeutic agents.[1][2] Their synthesis, while well-established, can present challenges. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during experimental work, ensuring you can optimize your reactions for yield and purity.

Section 1: Low Yield and Reaction Failure

Low product yield is one of the most frequent hurdles in organic synthesis. The following section addresses common causes and solutions for poor yields in thienopyrimidine synthesis.

FAQ 1: My reaction is resulting in a low yield of the desired thienopyrimidine. What are the likely causes and how can I improve it?

Several factors can contribute to low yields, ranging from the quality of starting materials to suboptimal reaction conditions.[3] A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Purity of Starting Materials: Impurities in your reactants, such as the initial ketone/aldehyde, active methylene nitrile, or elemental sulfur for a Gewald reaction, can introduce competing side reactions.[4][5][6]

    • Recommendation: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the synthesis. If necessary, purify the reactants through recrystallization or chromatography.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Temperature: Excessive heat can lead to the degradation of reactants or products, while insufficient heat may result in an incomplete reaction.[3][4] It's important to monitor the reaction closely.

    • Reaction Time: Reactions should be monitored to completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][7][8] Prolonged reaction times can sometimes lead to the formation of byproducts.

    • Solvent Effects: The polarity of the solvent can significantly impact reaction rates and yields.[4] For many thienopyrimidine syntheses, polar solvents are preferred. Experimenting with different solvents like ethanol, DMF, or even solvent-free conditions can be beneficial.[4][9]

  • Inefficient Cyclization: The final ring-closing step to form the pyrimidine ring is often a critical point.

    • Recommendation: For cyclization using formamide, ensure it is of high quality and use a sufficient excess.[10] In some cases, switching to an alternative cyclizing agent like formic acid or triethyl orthoformate may improve yields.[6][9][11] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields for this step.[10][11]

  • Atmospheric Control: Certain intermediates or reagents may be sensitive to air or moisture.

    • Recommendation: If you suspect sensitivity, conduct the reaction under an inert atmosphere of nitrogen or argon.[3]

Troubleshooting Flowchart for Low Yield

Caption: A step-by-step guide to diagnosing low reaction yields.

Section 2: Product Purity and Side Reactions

Achieving a high purity of the final thienopyrimidine product is as important as obtaining a good yield. This section addresses common purity issues and the formation of unexpected side products.

FAQ 2: I'm observing multiple spots on my TLC, indicating the presence of impurities or side products. What are the common side reactions and how can I minimize them?

The formation of side products is a frequent challenge. Understanding the potential competing reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Incomplete Cyclization: An intermediate of the reaction may be present in the final product mixture.

    • Identification: This can often be identified by comparing the TLC of the reaction mixture with that of the starting materials.

    • Solution: Ensure sufficient reaction time and optimal temperature for the cyclization step. Consider using a more efficient cyclizing agent or a catalyst.

  • Dimerization or Polymerization: Some starting materials or reactive intermediates can self-condense or polymerize, especially under harsh conditions.

    • Solution: Controlled, slow addition of a reactive reagent can help to minimize its concentration at any given time, thus reducing the likelihood of self-condensation. Milder reaction conditions may also be beneficial.

  • Alternative Reaction Pathways: Depending on the specific synthetic route, alternative cyclizations or rearrangements can occur. For instance, in syntheses starting from 2-aminothiophene-3-carbonitriles, hydrolysis of the nitrile to an amide followed by cyclization is a common route.[6] However, under different conditions, other functionalities might react.

Table 1: Common Reagents and Potential Side Products

Reagent/ConditionPotential Side Product/IssueMitigation Strategy
Formamide Incomplete reaction leading to 4-aminothienopyrimidine instead of the desired 4-oxo derivative.Use formic acid for the synthesis of 4-oxo derivatives.[6]
Phosphorus Oxychloride (POCl₃) Over-chlorination or degradation of sensitive functional groups.Control the reaction temperature and stoichiometry carefully. Use milder chlorinating agents if necessary.
Strong Bases (e.g., NaOEt) Can promote side reactions or degradation of the product.Use a weaker base or carefully control the amount of base used.
High Temperatures Can lead to decomposition or the formation of tars.Optimize the reaction temperature and monitor the reaction progress to avoid prolonged heating.[3]
Experimental Protocol: Monitoring Reaction Progress by TLC

Proper reaction monitoring is essential to identify the optimal reaction time and minimize side product formation.[7]

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for your starting material(s), a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Lane 1: A dilute solution of your starting thiophene derivative.

    • Lane 2 (Co-spot): Spot the starting material and then the reaction mixture at the same point.

    • Lane 3: A small aliquot of your reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Section 3: Purification Challenges

Even with a successful reaction, isolating the pure thienopyrimidine can be challenging.

FAQ 3: My final product is difficult to purify. What are the best practices for purifying thienopyrimidine derivatives?

The purification strategy will depend on the physical properties of your compound and the nature of the impurities.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is the method of choice.[3][8]

    • Solvent System Selection: Use TLC to determine an optimal eluent system that provides good separation between your product and impurities.

    • Gradient Elution: A gradient of a more polar solvent in a less polar one (e.g., ethyl acetate in hexane) can be effective for separating compounds with different polarities.

  • Acid-Base Extraction: If your thienopyrimidine has a basic nitrogen atom, you may be able to purify it by dissolving the crude product in an organic solvent, washing with a dilute aqueous acid to extract the product into the aqueous phase, and then neutralizing the aqueous phase and re-extracting the pure product back into an organic solvent.

General Workflow for Thienopyrimidine Synthesis and Purification

SynthesisWorkflow Start Starting Materials Reaction Thienopyrimidine Synthesis (e.g., Gewald Reaction & Cyclization) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification PureProduct Pure Thienopyrimidine Purification->PureProduct Characterization Characterization (NMR, MS, etc.) PureProduct->Characterization

Sources

Technical Support Center: A Guide to High-Purity 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. This molecule is a valuable building block in medicinal chemistry and drug discovery, and achieving high purity is paramount for reliable downstream applications. This document is designed for researchers and process chemists, providing in-depth, field-tested insights to help you troubleshoot common issues and optimize your synthetic protocol. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis, which typically involves the coupling of a 2-aminothiophene-3-carboxylic acid derivative with morpholine.

Q1: My final product shows low purity on HPLC/LC-MS analysis, with significant unreacted starting material and a major side-product. What is happening?

A1: This is a classic issue often stemming from incomplete reaction or competing side reactions. The primary synthetic route is an amide coupling, but the bifunctional nature of the 2-aminothiophene core makes it susceptible to side reactions.

Causality Analysis:

  • Incomplete Amide Coupling: The activation of the carboxylic acid group on the thiophene ring might be inefficient, leading to a sluggish reaction and unreacted starting material.

  • Side-Product Formation (Thieno[2,3-d]pyrimidine): The most common side-product is often a cyclized derivative. Under certain conditions, especially with specific coupling reagents or high temperatures, the 2-amino group of one molecule can react with the activated carboxyl group of another, or with reagents like nitriles, to form thieno[2,3-d]pyrimidine structures.[1][2] This highlights the unique reactivity of the 2-aminothiophene-3-carboxamide scaffold.[3]

dot

Caption: Desired synthesis pathway versus common side reactions.

Solutions:

  • Optimize Coupling Strategy: The choice of coupling reagent is critical. While classic reagents like DCC/DMAP work, modern uronium/phosphonium salt-based reagents like HATU or HBTU often provide faster reaction times and higher yields with fewer side products.

  • Control Stoichiometry and Addition Order: Use a slight excess (1.1-1.2 equivalents) of morpholine. Crucially, the carboxylic acid should be pre-activated with the coupling reagent for a short period (5-15 minutes) before the dropwise addition of morpholine. This minimizes the concentration of the activated intermediate available for self-reaction.

  • Maintain Low Temperatures: Start the activation at 0 °C and allow the reaction to slowly warm to room temperature. Avoid excessive heating, which accelerates side-product formation.

Q2: The reaction is clean but conversion is low, leaving significant unreacted 2-aminothiophene starting material. How can I drive the reaction to completion?

A2: Low conversion with high cleanliness points towards issues with reaction conditions or reagent activity rather than competing pathways.

Causality Analysis:

  • Insufficient Activation: The coupling reagent may be old or partially hydrolyzed.

  • Inappropriate Base: The base used to scavenge the acid byproduct (e.g., HCl from EDC coupling) might not be strong enough or may be sterically hindered.

  • Solvent Effects: The polarity and aprotic nature of the solvent are key. Protic solvents can compete with the amine nucleophile.

Solutions:

  • Reagent & Solvent Quality:

    • Always use fresh, high-purity coupling reagents.

    • Employ anhydrous aprotic solvents like DMF, NMP, or DCM. Ensure they are truly dry, as water will quench the activated intermediate.

  • Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 2-3 equivalents. DIPEA is often preferred due to its greater steric hindrance, reducing potential side reactions.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or a quick HPLC run. If the reaction stalls, a second small addition of the coupling reagent might be necessary.

Parameter Recommendation Rationale
Coupling Reagent HATU / HBTUHigh efficiency, low epimerization risk, fast reaction times.
Solvent Anhydrous DMF or DCMAprotic polar nature solubilizes reagents and avoids interference.
Base DIPEA (2-3 eq.)Non-nucleophilic and sterically hindered to effectively scavenge acid without competing.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes thermal degradation and side reactions.

Table 1: Recommended starting conditions for optimizing the coupling reaction.

Q3: My isolated product is discolored (yellow to dark brown), even though the HPLC purity looks acceptable. What is the source of this color?

A3: The 2-amino group on the electron-rich thiophene ring is susceptible to oxidation, which can produce highly colored, often polymeric, impurities. These may be present in low concentrations but have strong chromophores.

Causality Analysis:

  • Air Oxidation: Prolonged exposure to air, especially during workup, purification, or drying at elevated temperatures, can cause oxidation.

  • Trace Metals: Metal ions can catalyze oxidation reactions.

  • Light Exposure: The product may be photolabile.

Solutions:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon where possible.

  • Degas Solvents: Before use, sparge solvents with nitrogen or argon to remove dissolved oxygen.

  • Purification Considerations:

    • Recrystallization: This is often highly effective at removing colored impurities. A solvent system like Ethyl Acetate/Hexanes or Isopropanol/Water can be explored.

    • Charcoal Treatment: A brief treatment of the crude product solution with activated charcoal can adsorb colored impurities before filtration and crystallization.

    • Column Chromatography: If recrystallization fails, silica gel chromatography can be used. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typical.

Frequently Asked Questions (FAQs)

Q1: What is the best practice for purifying the final product to >99% purity?

A1: A multi-step approach is recommended for achieving high purity.

dot

Purification_Workflow Workup Aqueous Workup (Quench & Extract) Crude Crude Solid (Evaporation) Workup->Crude Primary Primary Purification: Recrystallization Crude->Primary High-Yielding Impurities Secondary Secondary Purification: Silica Gel Chromatography (If needed) Primary->Secondary Purity <99% Final Final Product (>99% Purity) Primary->Final Purity >99% Secondary->Final Trace Impurities Removed

Caption: Recommended workflow for product purification.

  • Aqueous Workup: After the reaction is complete, quench with water or a mild aqueous acid (e.g., 1M HCl) to neutralize the base and precipitate the product or prepare for extraction. Extract the product into a suitable organic solvent like Ethyl Acetate or DCM.

  • Recrystallization: This is the most efficient first-pass purification method. The crude solid should be dissolved in a minimum amount of a hot solvent in which the product has good solubility and then allowed to cool slowly. Impurities will ideally remain in the mother liquor.

  • Column Chromatography: If recrystallization does not remove closely related impurities, silica gel chromatography is the next step.

Solvent System Solubility Profile Notes
Isopropanol (IPA) Good solubility when hot, poor when cold.Often a good first choice for polar compounds.
Ethyl Acetate / Heptane Soluble in Ethyl Acetate, insoluble in Heptane.Dissolve in hot EtOAc, add Heptane until turbidity appears, then cool.
Methanol / Water Soluble in Methanol, insoluble in Water.Use with caution, as methanol can be difficult to remove completely.

Table 2: Potential solvent systems for recrystallization.

Q2: How should I handle and store the 2-aminothiophene starting material and the final product?

A2: Proper storage is critical to prevent degradation and impurity formation over time.

  • Starting Material (e.g., 2-Aminothiophene-3-carboxamide): This compound should be stored in a tightly sealed container to prevent moisture absorption and contact with air, which could lead to degradation.[4] Store it in a cool, dry, dark place, away from strong oxidizing agents, acids, or bases.[4]

  • Final Product (this compound): Due to the potential for oxidation of the 2-amino group, the final product should be stored under an inert atmosphere (nitrogen or argon is ideal), protected from light, and refrigerated (2-8 °C).

Q3: Are there any specific quality checks I should perform on my starting materials before starting the synthesis?

A3: Absolutely. The "garbage in, garbage out" principle applies heavily in synthesis.

  • Purity Analysis (HPLC/NMR): Confirm the identity and purity of your 2-aminothiophene starting material. Ensure it is free from isomeric impurities or residual reagents from its own synthesis.

  • Moisture Content (Karl Fischer Titration): This is especially important for the carboxylic acid and the coupling reagents. Excess water will directly inhibit the reaction.

  • Morpholine Quality: Use a high-purity grade of morpholine. It should be colorless. A yellow tint can indicate the presence of oxidative impurities that may carry through to the final product. Redistillation may be necessary for older stock.

By implementing these troubleshooting strategies and best practices, you can significantly improve the purity, yield, and consistency of your this compound synthesis.

References

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry. Available at: [Link]

  • Gouda, M. A. (2012). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ChemInform. Available at: [Link]

  • ResearchGate. The reaction of 2‐aminothiophene‐3‐carboxamide... ResearchGate. Available at: [Link]

  • Bouling Chemical Co., Limited. 2-Amino-Thiophene-3-Carboxylic Acid Amide. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and scale-up of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine. It is designed for researchers, chemists, and process development professionals aiming for a robust, efficient, and scalable synthesis.

Synthesis Overview & Reference Protocol

The most common and scalable route to this compound involves a two-stage process:

  • Gewald Reaction: Formation of a 2-aminothiophene-3-carboxylate or carboxamide intermediate. The Gewald reaction is a multicomponent reaction that efficiently constructs the thiophene ring.[1]

  • Amide Coupling: Acylation of morpholine with the thiophene intermediate.

Below is a general workflow illustrating this synthetic strategy.

cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Amide Coupling Start Cyanoacetamide + Aldehyde/Ketone + Sulfur Gewald Gewald Reaction Base (e.g., Morpholine, TEA) Solvent (e.g., EtOH, DMF) Start->Gewald Reactants Intermediate 2-Aminothiophene-3-carboxylic acid derivative (ester or acid) Gewald->Intermediate Product Activation Acid Activation (e.g., SOCl₂, EDC/DMAP) Intermediate->Activation Coupling Amide Coupling with Morpholine Activation->Coupling Purification Work-up & Purification (Crystallization / Chromatography) Coupling->Purification FinalProduct This compound Purification->FinalProduct

Caption: General two-stage synthesis workflow.

Reference Protocol: Amide Coupling via Acid Chloride

This protocol is adapted from scalable industrial processes and prioritizes cost-effectiveness and high throughput.[2]

Step 1: Activation of 2-Aminothiophene-3-carboxylic acid

  • Suspend 2-aminothiophene-3-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., Toluene or Dichloromethane).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~0.05 eq).

  • Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the suspension at 0-5 °C.

  • Allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

Step 2: Coupling with Morpholine

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Methyl tert-butyl ether (MTBE).[2]

  • In a separate vessel, dissolve morpholine (1.5 eq) and a non-nucleophilic base like Triethylamine (TEA, 2.0 eq) in the same solvent.

  • Cool the morpholine solution to 0-5 °C and slowly add the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.

  • Proceed to work-up and purification.

Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during the synthesis.

Q1: My yield for the initial Gewald reaction is low and inconsistent. What are the likely causes and solutions?

A1: Low yields in the Gewald reaction are a frequent issue. The problem often lies in one of three areas: reagent quality, reaction conditions, or side reactions.[3][4]

  • Cause 1: Base Selection & Stoichiometry: The base is catalytic and its choice is critical. Morpholine itself can act as the base and a reactant for the subsequent step if a cyanoacetamide is used. However, using a stronger, non-nucleophilic base like Triethylamine (TEA) can sometimes improve yields by preventing side reactions. Ensure the catalytic amount is appropriate; too much can lead to polymerization or undesired condensations.

  • Solution 1:

    • Optimize Base: Screen different bases (Morpholine, TEA, Piperidine).

    • Control Stoichiometry: Start with a catalytic amount (e.g., 0.1-0.2 eq) and incrementally adjust.

  • Cause 2: Inefficient Reaction Conditions: The reaction is sensitive to temperature and solvent. Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition of the sensitive 2-aminothiophene product.

  • Solution 2:

    • Solvent Screening: Ethanol is common, but DMF or Dioxane can improve solubility and reaction rates.[3]

    • Temperature Control: Maintain a consistent temperature, typically between 50-80 °C. For sensitive substrates, room temperature reactions over a longer period may be beneficial.

    • Microwave Synthesis: Consider microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields for Gewald-type reactions.[5][6]

  • Cause 3: Starting Material Stability: The α-mercapto carbonyl compounds, often generated in situ, can be unstable.[3]

  • Solution 3:

    • One-Pot Procedure: Favor a one-pot Gewald synthesis where the α-mercapto intermediate is not isolated. This is the most common and robust approach.[3]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

Q2: I am observing significant impurity formation after the amide coupling step. How can I identify and minimize it?

A2: Impurities often arise from an incomplete activation step, side reactions of the acid chloride, or during the work-up.

Start Low Purity Product Check1 Check for unreacted 2-aminothiophene-3-carboxylic acid Start->Check1 Check2 Check for diacylated morpholine byproduct Start->Check2 Check3 Check for hydrolysis of acid chloride Start->Check3 Sol1 Incomplete Activation or Hydrolysis: - Ensure anhydrous conditions. - Increase SOCl₂ equivalents or reaction time. - Use alternative coupling agent (EDC/HOBt). Check1->Sol1 Sol2 Side Reaction: - Add acid chloride slowly to morpholine solution. - Maintain low temperature (0-5 °C) during addition. - Use a slight excess of morpholine. Check2->Sol2 Check3->Sol1

Caption: Troubleshooting workflow for product impurity.

  • Cause 1: Unreacted Starting Material: The presence of 2-aminothiophene-3-carboxylic acid indicates either incomplete conversion to the acid chloride or its hydrolysis back to the acid during work-up.

  • Solution 1:

    • Anhydrous Conditions: Strictly use anhydrous solvents and reagents for the activation step.

    • Optimize Activation: Ensure sufficient thionyl chloride (~1.2 eq) is used and the activation reaction goes to completion.

    • Alternative Coupling Agents: If issues persist, switch to a standard peptide coupling agent like EDC (in combination with DMAP or HOBt), which avoids the highly moisture-sensitive acid chloride intermediate.[7]

  • Cause 2: Over-reaction/Side Products: The acid chloride is highly reactive and can react with the product or other nucleophiles present.

  • Solution 2:

    • Controlled Addition: Add the acid chloride solution slowly to a cooled solution of morpholine and base. This maintains a low concentration of the electrophile and minimizes side reactions.

    • Stoichiometry Control: Use a slight excess of morpholine (~1.2-1.5 eq) to ensure the acid chloride is consumed efficiently.

Q3: My product is difficult to crystallize and purify. What strategies can I employ?

A3: Purification challenges are common, especially at scale. A robust crystallization protocol is key to achieving high purity without resorting to chromatography.

  • Strategy 1: Solvent Screening for Crystallization: The choice of solvent is paramount.

    • Anti-Solvent Method: Dissolve the crude product in a minimal amount of a good solvent (e.g., THF, Dichloromethane) and slowly add an anti-solvent (e.g., Hexanes, MTBE, Water) until turbidity is observed, then cool. A patent for a similar compound highlights a successful crystallization using a THF/MTBE solvent system.[2]

    • Cooling Crystallization: Dissolve the product in a suitable solvent (e.g., Isopropanol, Ethanol) at an elevated temperature and allow it to cool slowly. Seeding with a pure crystal can aid nucleation.

  • Strategy 2: Work-up Optimization: The work-up procedure can significantly impact the purity of the crude product.

    • Aqueous Washes: After the reaction, quench with water or a mild acid (e.g., dilute HCl) to remove the base (e.g., TEA-HCl salt) and excess morpholine. Follow with a wash using a mild base (e.g., NaHCO₃ solution) to remove any unreacted carboxylic acid.

    • Solvent Swaps: For large-scale operations, removing organic solvents and flushing with a crystallization solvent can be an effective strategy to induce precipitation and improve purity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful and scalable synthesis?

A1: For scalability and robustness, focus on the following parameters:

Parameter Importance Recommendation Rationale
Temperature Control Critical Maintain strict temperature windows, especially during acid chloride formation (0-5 °C) and addition. Prevents side reactions and decomposition of thermally sensitive intermediates.
Stoichiometry Critical Use a slight excess of morpholine (~1.2 eq) and base (~2.0 eq) in the coupling step. Drives the reaction to completion and minimizes unreacted acid chloride.
Anhydrous Conditions High Use anhydrous solvents and an inert atmosphere for the acid chloride formation and coupling. The acid chloride intermediate is highly sensitive to moisture and will readily hydrolyze.
Reagent Purity High Ensure the purity of the 2-aminothiophene-3-carboxylic acid starting material. Impurities in the starting material can carry through and complicate purification.

| Agitation | High | Ensure efficient stirring, especially in heterogeneous mixtures (slurries). | Proper mixing is crucial for reaction kinetics and heat transfer, especially at scale. |

Q2: Are there alternatives to thionyl chloride for the acid activation step?

A2: Yes, several alternatives exist, each with pros and cons for scalability.

  • Oxalyl Chloride: Similar reactivity to thionyl chloride but can be cleaner as byproducts (CO, CO₂) are gaseous. It is generally more expensive.

  • Peptide Coupling Reagents: Reagents like EDC/DMAP or HATU are highly effective and generate fewer corrosive byproducts.[2] However, they are significantly more expensive, making them less ideal for large-scale manufacturing unless high cost is acceptable.[2]

  • Direct Thermal Amidation (Potential): In some cases, direct heating of a carboxylic acid and an amine can form an amide bond with the removal of water. This "green" method is atom-economical but often requires very high temperatures (>150 °C), which may not be suitable for the sensitive 2-aminothiophene core.

Q3: What are the primary safety considerations for this process?

A3:

  • Thionyl Chloride/Oxalyl Chloride: Highly corrosive and toxic. They react violently with water to release toxic gases (SO₂/HCl or CO/HCl). All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reactions: The quenching of thionyl chloride and the amide coupling reaction can be exothermic.[2] Use controlled, slow addition rates and have an ice bath ready to manage any temperature spikes, especially at a larger scale.

  • Solvents: Handle flammable organic solvents (THF, MTBE, Ethanol) with care, avoiding ignition sources.

Q4: How can I best monitor the reaction progress?

A4:

  • Thin-Layer Chromatography (TLC): The fastest and most common method for reaction monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material, intermediate, and product. Visualize with UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and detecting key intermediates and byproducts. This is highly recommended for optimizing reaction conditions and identifying unknown impurities.

References

  • Process for making thiophene carboxamide derivative. Google Patents.

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry.

  • Thiophene Synthesis Services. BOC Sciences.

  • Sutherland, D. R., et al. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives... Beilstein Journal of Organic Chemistry.

  • El-Metwaly, A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal.

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances.

  • Buchstaller, H.-P., et al. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

  • Gouda, M. A., et al. ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate.

  • Wardakhan, W. W., et al. (2005). Utility of 2-Aminothiophene-3-carboxamide in the Synthesis of Biologically Active, Fused Heterocyclic Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics... Molecules.

  • This compound, 95% Purity. Achemica.

  • This compound. Mol-Instincts.

  • Gouda, M. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Bioorganic & Medicinal Chemistry.

  • Preparation method of derivatives of 2-aminothiophene-3 formamide. Google Patents.

  • The reaction of 2‐aminothiophene‐3‐carboxamide,... ResearchGate.

Sources

Validation & Comparative

A Comparative Analysis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine in the Landscape of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug discovery, the identification and characterization of novel kinase inhibitors are paramount. This guide provides a comparative analysis of the chemical entity 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine , placing it in the context of established kinase inhibitors that share similar structural motifs. While direct and extensive experimental data for this specific compound is not yet publicly available, by dissecting its core components—the 2-aminothiophene-3-carboxamide scaffold and the morpholine moiety—we can draw insightful comparisons to well-studied inhibitors and predict its potential therapeutic value.

Deconstructing the Core: Structural Features and Their Significance

The therapeutic potential of this compound can be inferred from its two primary structural components: the 2-aminothiophene-3-carboxamide core and the appended morpholine ring. Both are well-represented in the landscape of kinase inhibitors, often contributing to target affinity and favorable drug-like properties.

  • The 2-Aminothiophene-3-Carboxamide Scaffold: This heterocyclic system is a known "privileged" scaffold in medicinal chemistry. Its rigid structure and potential for multiple hydrogen bonding interactions make it an excellent starting point for designing inhibitors that can fit into the ATP-binding pocket of various kinases. For instance, derivatives of this scaffold have been identified as potent inhibitors of kinases such as FLT3 and atypical protein kinase C (aPKC)[1][2]. The amino and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine region of ATP.

  • The Morpholine Moiety: The morpholine ring is a common feature in many approved and investigational kinase inhibitors. Its inclusion is often associated with improved physicochemical properties, such as aqueous solubility and metabolic stability.[3][4] Furthermore, the oxygen atom of the morpholine ring can form crucial hydrogen bonds with residues in the kinase hinge region, a key interaction for many ATP-competitive inhibitors.[3][5] This moiety is prevalent in inhibitors of the PI3K/mTOR and LRRK2 signaling pathways.[3][4][5][6][7]

Comparative Analysis with Structurally Related Kinase Inhibitors

To contextualize the potential of this compound, we will compare it with established inhibitors that feature either the thienopyrimidine/aminothiophene core or a critical morpholine group.

A. Thienopyrimidine-Based Inhibitors: The Power of the Fused Ring System

The thienopyrimidine scaffold, a close relative of the aminothiophene core, is found in numerous potent kinase inhibitors.[8][9] These compounds often exhibit high affinity and selectivity for their targets.

  • Pictilisib (GDC-0941): A Pan-PI3K Inhibitor: Pictilisib is a potent inhibitor of phosphoinositide 3-kinase (PI3K) that features a thienopyrimidine core. This core structure is crucial for its interaction with the ATP-binding site of PI3K. The morpholine group in Pictilisib plays a vital role in its high affinity, forming a key hydrogen bond with the hinge region of the kinase.[10]

  • VEGFR-2 Inhibitors: Several thienopyrimidine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[11][12] The structure-activity relationship (SAR) studies of these compounds highlight the importance of the thienopyrimidine core for potent enzymatic inhibition.[11][12]

The presence of the 2-aminothiophene-3-carboxamide core in our compound of interest suggests that it may also target kinases in a similar manner to these thienopyrimidine-based inhibitors, potentially including members of the PI3K or receptor tyrosine kinase families.

B. The Influence of the Morpholine Moiety: A Key to Potency and Selectivity

The morpholine group is a recurring motif in a diverse range of kinase inhibitors, often enhancing their pharmacological profiles.

  • LRRK2 Inhibitors for Parkinson's Disease: Leucine-rich repeat kinase 2 (LRRK2) is a promising target for the treatment of Parkinson's disease.[7][13] Several potent and selective LRRK2 inhibitors incorporate a morpholine moiety. For example, PF-06447475 is a highly potent and brain-penetrant LRRK2 inhibitor where the morpholine group contributes to its overall favorable properties.[14]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key kinase in B-cell receptor signaling and a target for various B-cell malignancies and autoimmune diseases.[15][16] Ibrutinib, a clinically approved BTK inhibitor, and other next-generation inhibitors often feature a morpholine or related heterocyclic group that contributes to their binding and pharmacokinetic profiles.[17][18][19][20]

The inclusion of a morpholine-4-carbonyl group in this compound suggests that this compound could exhibit favorable drug-like properties and potentially target kinases where this moiety can form beneficial interactions.

Quantitative Comparison of Related Kinase Inhibitors

To provide a quantitative perspective, the following table summarizes the inhibitory activities (IC50 values) of selected kinase inhibitors that share structural features with this compound.

InhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Pictilisib (GDC-0941)PI3Kα3[10]
PI3Kδ3[10]
PI3Kβ33[10]
PI3Kγ75[10]
ZSTK474PI3Kα5.0[3]
PI3Kδ3.9[3]
PF-06447475LRRK2<10[14]
CHMFL-BTK-01BTK7[20]
Compound 5 VEGFR-2590[21]
Compound 44 FLT327[2]

Note: This table is for comparative purposes and includes inhibitors with either a thienopyrimidine/aminothiophene core or a significant morpholine moiety. The inhibitory profile of this compound is yet to be determined.

Experimental Workflow for Kinase Inhibitor Profiling

To ascertain the kinase inhibitory profile of this compound, a systematic experimental approach is necessary. The following diagram and protocol outline a standard workflow for characterizing a novel kinase inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Activity A Compound Synthesis & Purification B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B C Identify Primary Hits (>90% inhibition at 10 µM) B->C D IC50 Determination for Primary Hit Kinases C->D Hits E Selectivity Profiling (against related kinases) D->E F Determine Mechanism of Action (e.g., ATP competition) E->F G Cell-Based Phosphorylation Assay (Western Blot or ELISA) F->G Confirmed Inhibitor H Cell Proliferation/Viability Assay (e.g., MTS, CellTiter-Glo) G->H I Target Engagement Assay (e.g., CETSA) H->I

Sources

A Comparative Guide to the Efficacy of Thienopyrimidine-Based PI3K Inhibitors vs. Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(morpholin-4-ylcarbonyl)thien-2-ylamine scaffold is a key pharmacophore in the development of targeted cancer therapeutics. While the parent molecule's activity is modest, its derivatives, particularly thieno[3,2-d]pyrimidines, have given rise to potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. This guide provides a detailed comparative analysis of a prominent derivative, Pictilisib (GDC-0941), against standard-of-care agents in relevant oncological contexts. We will dissect its mechanism of action, present comparative preclinical and clinical efficacy data, and provide detailed protocols for key validation assays, offering researchers a comprehensive resource for evaluating this class of compounds.

Introduction: From a Thiophene Scaffold to Potent PI3K Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism. Its frequent dysregulation in human cancers, often through mutations in the PIK3CA gene, has made it a prime target for drug development[1]. The thienopyrimidine core, derivable from precursors like this compound, has proven to be an exceptional scaffold for developing potent and selective kinase inhibitors. The morpholine group, in particular, often confers favorable properties such as improved solubility and metabolic stability[2].

This guide focuses on Pictilisib (GDC-0941) , a well-characterized thienopyrimidine derivative, as a representative of this chemical class. Pictilisib is a potent, ATP-competitive, pan-Class I PI3K inhibitor with demonstrated activity against all four Class I isoforms (α, β, δ, γ)[3][4]. We will compare its efficacy against established therapies to provide a clear perspective on its potential and limitations in the therapeutic landscape.

Mechanism of Action: Targeting a Central Oncogenic Hub

Pictilisib exerts its anti-tumor effects by directly inhibiting the kinase activity of PI3K. In a healthy cell, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT then orchestrates a multitude of cellular processes that promote cancer cell growth, proliferation, and survival[1][5].

By binding to the ATP-binding pocket of PI3K, Pictilisib prevents the formation of PIP3, leading to the abrogation of the entire downstream signaling cascade. This results in decreased phosphorylation of AKT, ultimately inducing apoptosis and inhibiting tumor cell proliferation[4][5].

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pictilisib.

Comparative Efficacy Analysis

The performance of Pictilisib is best understood when compared directly with standard-of-care (SoC) agents in relevant cancer types. The PI3K pathway is most notably implicated in breast cancer, particularly hormone receptor-positive (HR+) subtypes.

Standard Drugs for Comparison
  • Alpelisib (Piqray®): An FDA-approved PI3Kα-selective inhibitor used in combination with fulvestrant for HR+, HER2-negative, PIK3CA-mutated advanced breast cancer[6][7]. It represents the benchmark for targeted PI3K therapy in solid tumors.

  • Fulvestrant (Faslodex®): An estrogen receptor (ER) antagonist and degrader, representing a standard endocrine therapy for HR+ breast cancer[8].

  • Buparlisib (BKM120): Another pan-Class I PI3K inhibitor that has undergone extensive clinical investigation, providing a direct comparison for a drug with a similar mechanism[8].

Preclinical Efficacy: In Vitro Assays

The potency of kinase inhibitors is initially determined using cell-free enzymatic assays and then validated in cancer cell lines.

Table 1: Comparative In Vitro Potency of PI3K Inhibitors

Compound Target(s) IC50 (nM, Cell-Free Assay) Cellular IC50 (p-AKT Inhibition, nM) Representative Cell Lines Reference
Pictilisib (GDC-0941) Pan-PI3K (Class I) 3 (for PI3Kα/δ) 28 - 46 MDA-MB-361, U87MG, PC3 [3][4]
Alpelisib (BYL719) PI3Kα-selective 5 ~250 (in PIK3CA mutant) MCF10A, T47D [1]

| Buparlisib (BKM120) | Pan-PI3K (Class I) | 52 (for PI3Kα) | ~500 | KPL-4, T47D |[8] |

IC50 (50% inhibitory concentration) is a measure of potency; lower values indicate higher potency.

As shown in Table 1, Pictilisib demonstrates very high potency in cell-free assays, equipotent against PI3Kα and PI3Kδ[4]. Its cellular activity in inhibiting AKT phosphorylation is also in the nanomolar range, confirming excellent cell permeability and target engagement.

Preclinical Efficacy: In Vivo Xenograft Models

Efficacy in animal models is a critical step for clinical translation.

Table 2: Comparative In Vivo Efficacy in Cancer Xenograft Models

Compound Model Dosing Outcome Reference
Pictilisib (GDC-0941) U87MG Glioblastoma 75 mg/kg/day, oral 83% Tumor Growth Inhibition (TGI) [4]
Pictilisib (GDC-0941) MDA-MB-361.1 Breast Cancer 150 mg/kg/day, oral Significant tumor progression delay [4]

| Alpelisib + Fulvestrant | Breast Cancer (various) | N/A | Enhanced anti-tumor efficacy in PIK3CA-mutant models |[1] |

Pictilisib shows significant single-agent efficacy in vivo, achieving high levels of tumor growth inhibition in established xenografts[4]. This robust preclinical activity provided a strong rationale for its advancement into clinical trials.

Clinical Efficacy & Limitations

Despite strong preclinical data, the clinical development of pan-PI3K inhibitors like Pictilisib has faced challenges. The FERGIE trial, a Phase II study, evaluated Pictilisib in combination with fulvestrant in ER+, HER2- advanced breast cancer. The combination showed only a modest, non-statistically significant improvement in progression-free survival (PFS) compared to fulvestrant alone[8].

The development of many pan-PI3K inhibitors has been hampered by their toxicity profiles, including hyperglycemia, rash, and gastrointestinal issues, which stem from the on-target inhibition of PI3K in healthy tissues[7][8]. This contrasts with the success of the isoform-selective inhibitor Alpelisib, which gained FDA approval by focusing on a biomarker-defined population (PIK3CA-mutated) where the benefit-risk ratio was more favorable[7].

Key Experimental Protocols

Reproducible and well-controlled experiments are the bedrock of drug discovery. Below are methodologies for assays central to evaluating PI3K inhibitors.

Protocol: PI3K Enzyme Inhibition Assay (Scintillation Proximity Assay)

This cell-free assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by a test compound.

Principle: Recombinant PI3K enzyme phosphorylates its substrate, PIP2. A radiolabeled ATP ([γ-³³P]-ATP) is used as the phosphate donor. The resulting radiolabeled PIP3 product is captured by yttrium silicate (Ysi) polylysine SPA beads, which, upon binding, emit light that can be quantified.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute Pictilisib or other test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of the diluted compound solution. For controls, add 2 µL of DMSO (negative control, 0% inhibition) or a known potent inhibitor like Wortmannin (positive control, 100% inhibition).

  • Reagent Addition: Add 48 µL of assay buffer containing:

    • 20 mM Tris-HCl, pH 7.5

    • 200 µg Ysi polylysine SPA beads

    • 4 mM MgCl₂

    • 1 µM ATP

    • 0.125 µCi [γ-³³P]-ATP

    • Recombinant human PI3K enzyme (e.g., PI3Kα/p85α)

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes with gentle shaking.

  • Signal Detection: Read the plate on a scintillation counter (e.g., a MicroBeta TriLux counter).

  • Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular p-AKT Western Blot Assay

This cell-based assay validates that the compound inhibits the PI3K pathway inside the cell by measuring the phosphorylation of its direct downstream target, AKT.

Western_Blot_Workflow step1 1. Cell Seeding Seed cancer cells (e.g., MDA-MB-361) in 6-well plates. step2 2. Compound Treatment Treat cells with varying concentrations of Pictilisib for 24 hours. step1->step2 step3 3. Cell Lysis Lyse cells in RIPA buffer with phosphatase/protease inhibitors. step2->step3 step4 4. Protein Quantification Determine protein concentration using a BCA assay. step3->step4 step5 5. SDS-PAGE Separate protein lysates by molecular weight. step4->step5 step6 6. Protein Transfer Transfer proteins from gel to a PVDF membrane. step5->step6 step7 7. Immunoblotting Probe with primary antibodies (p-AKT, Total AKT, β-Actin). step6->step7 step8 8. Detection Incubate with HRP-conjugated secondary antibodies and detect with ECL substrate. step7->step8 step9 9. Imaging & Analysis Image chemiluminescence and quantify band density. step8->step9

Caption: Standard experimental workflow for Western Blot analysis of p-AKT.

Discussion and Future Perspectives

The journey of this compound derivatives, exemplified by Pictilisib, highlights a critical lesson in modern drug development. While the thienopyrimidine scaffold yields compounds with exceptional preclinical potency and a sound mechanism of action, the clinical translation of pan-inhibitors is often limited by on-target toxicities[7].

The field is now evolving in two key directions:

  • Isoform- and Mutant-Selective Inhibitors: The success of Alpelisib has validated the strategy of targeting specific PI3K isoforms (α-selective) in genetically defined patient populations (PIK3CA-mutant)[7]. This approach narrows the therapeutic window but significantly improves the benefit-risk profile.

  • Novel Dosing Strategies: Intermittent dosing schedules are being explored for potent pan-inhibitors to mitigate toxicity while maintaining pathway inhibition and anti-tumor efficacy[1].

For researchers working with thienopyrimidine derivatives, future efforts should focus on designing compounds with greater isoform selectivity or exploring novel combinations that can overcome the compensatory signaling pathways that lead to resistance. The foundation laid by compounds like Pictilisib remains invaluable, providing a deep understanding of the structure-activity relationships required to effectively drug this central oncogenic pathway.

References

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies - MDPI. [Link]

  • Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. [Link]

  • Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem - NIH. [Link]

  • Structure of GDC-0941. | Download Scientific Diagram - ResearchGate. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC - PubMed Central. [Link]

  • PI3K Inhibitors Face Challenges in Hematologic Malignancies - AJMC. [Link]

  • The emerging role of PI3K inhibitors for solid tumour treatment and beyond - PMC. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Analogs: A Comparative Analysis for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 2-amino-3-carbonylthiophene scaffold has emerged as a privileged structure. Its inherent ability to engage in key interactions within the ATP-binding site of various kinases has made it a focal point for medicinal chemists. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine analogs. We will dissect the influence of structural modifications on biological activity, drawing comparisons from closely related compound series to provide a comprehensive overview for researchers in the field. This guide is intended for drug development professionals, medicinal chemists, and pharmacologists seeking to leverage this versatile scaffold for the design of next-generation therapeutics.

The 2-Amino-3-carbonylthiophene Core: A Privileged Scaffold in Kinase Inhibition

The 2-amino-3-carbonylthiophene moiety serves as a versatile template for the design of kinase inhibitors. The 2-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of the adenine portion of ATP. The adjacent carbonyl group at the 3-position provides a key vector for introducing a variety of substituents that can probe different regions of the kinase active site, influencing potency and selectivity. The morpholine ring, in the case of our core structure, often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, while also potentially engaging in additional interactions with the solvent-exposed regions of the target protein.

Synthetic Strategies: Accessing the 2-Amino-3-morpholinocarbonylthiophene Scaffold

The most common and efficient method for the synthesis of the 2-amino-3-carbonylthiophene core is the Gewald reaction . This one-pot, multi-component reaction provides a straightforward route to highly substituted 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Precursor

This protocol describes the synthesis of a generic ethyl 2-amino-4-phenylthiophene-3-carboxylate, a common precursor to the target amide analogs.

Materials:

  • Phenylacetaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, phenylacetaldehyde, ethyl cyanoacetate, and a catalytic amount of morpholine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • The product will often precipitate from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Conversion to this compound Analogs:

The resulting ester can be readily converted to the corresponding morpholine amide through standard amide coupling procedures. This typically involves hydrolysis of the ester to the carboxylic acid, followed by coupling with morpholine using a peptide coupling reagent such as HATU or EDC/HOBt. Alternatively, direct amidation of the ester with morpholine under harsher conditions (e.g., high temperature) can sometimes be achieved.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label="Figure 1: General synthetic workflow for this compound analogs via the Gewald reaction and subsequent amidation."; fontsize=10; fontname="Arial"; } enddot

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

Modifications at the 2-Amino Position: The Hinge-Binding Domain

The 2-amino group is paramount for activity in many kinase inhibitors, as it often forms crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

  • Unsubstituted Amine: An unsubstituted -NH2 group is often optimal for forming two hydrogen bonds with the kinase hinge.

  • Acylation and Sulfonylation: Acylation or sulfonylation of the 2-amino group can modulate activity and selectivity. However, these modifications can also disrupt the critical hinge-binding interactions, often leading to a decrease in potency unless the appended group can form other favorable interactions.

  • Cyclization to Thieno[3,2-d]pyrimidines: A common and highly successful strategy is the cyclization of the 2-amino and 3-carbonyl groups to form a thieno[3,2-d]pyrimidine scaffold. This fused ring system is a well-established pharmacophore in numerous potent kinase inhibitors, including inhibitors of PI3K and JAK3.[1] This modification locks the conformation of the core and provides a new vector for substitution at the 4-position of the pyrimidine ring. For instance, in a series of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, potent PI3Kα inhibitors were identified with IC50 values in the nanomolar range.[2]

Substitutions on the Thiophene Ring (Positions 4 and 5): Probing the Active Site

Substituents on the thiophene ring can significantly impact potency and selectivity by interacting with different pockets within the kinase active site.

  • Position 4: Studies on 2-amino-3-carboxy-4-phenylthiophene analogs as atypical protein kinase C (aPKC) inhibitors have shown that this position is critical for activity.[3]

    • Aryl Substituents: An aryl group at the 4-position is generally favorable. The electronic nature of this aryl ring plays a significant role. Electron-donating groups (e.g., methoxy) on the phenyl ring tend to enhance inhibitory activity, suggesting that an electron-rich heterocycle is preferred for optimal kinase inhibition.[3] Conversely, strongly electron-withdrawing groups (e.g., cyano, fluoro at the para position) are often detrimental to activity.[3]

  • Position 5: This position is often directed towards the solvent-exposed region of the ATP-binding site. Therefore, it can often tolerate a wider range of substituents, including those that improve pharmacokinetic properties.

dot graph TD { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=10];

} caption { label="Figure 2: Key structure-activity relationship trends for 2-amino-3-carbonylthiophene analogs."; fontsize=10; fontname="Arial"; } enddot

The Role of the 3-(Morpholin-4-ylcarbonyl) Moiety

The 3-carboxamide moiety serves as a linker and can also participate in hydrogen bonding. The choice of the amide substituent is crucial for fine-tuning the properties of the molecule.

  • Carbonyl Group: The carbonyl oxygen can act as a hydrogen bond acceptor, forming interactions with residues in the active site.

  • Morpholine Ring: The morpholine ring is a popular choice in medicinal chemistry for several reasons:

    • Solubility: It generally enhances aqueous solubility compared to more lipophilic groups.

    • Metabolic Stability: The morpholine ring is often metabolically stable.

    • Vector for Interaction: It can occupy a solvent-exposed pocket and can be further substituted to gain additional interactions.

Comparative Biological Data of Related Analogs

To provide a quantitative perspective, the following table summarizes the biological activity of analogs from related chemical series. It is important to note that these are not direct analogs of this compound, but their SAR provides valuable insights.

Scaffold Target Compound Modifications IC50 (µM) Reference
Thieno[3,2-d]pyrimidinePI3Kα17f4-morpholino, 2-substituted aniline0.039[2]
Thieno[3,2-d]pyrimidineJAK39a2-substituted amine with acrylamide0.0019[1]
Thieno[3,2-d]pyrimidineJAK39g2-substituted amine with acrylamide0.0018[1]
2-Amino-4-phenylthiopheneaPKCζ64-(4-methoxyphenyl)0.28[3]
2-Amino-4-phenylthiopheneaPKCζ324-(3,4-dimethoxyphenyl)0.17[3]

Key Insights from Comparative Data:

  • Potency: Cyclization to the thieno[3,2-d]pyrimidine scaffold, as seen in the PI3Kα and JAK3 inhibitors, can lead to highly potent compounds with nanomolar to sub-nanomolar activity.[1][2]

  • Substituent Effects: The data for aPKCζ inhibitors highlights the importance of electron-donating substituents on the 4-aryl ring for improved potency.[3]

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This is a generalized protocol for determining the IC50 of a test compound against a specific kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (substrate)

  • ATP (co-factor, often radiolabeled [γ-32P]ATP or used in a luminescence-based assay like Kinase-Glo®)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • 96-well or 384-well plates

  • Detection reagents (e.g., for luminescence or radioactivity)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a multi-well plate, add the assay buffer, the PI3Kα enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of product formed. For luminescence-based assays, this involves adding a detection reagent that measures the amount of ATP remaining.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption { label="Figure 3: A typical workflow for an in vitro kinase inhibition assay."; fontsize=10; fontname="Arial"; } enddot

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. By leveraging the well-established synthetic accessibility via the Gewald reaction and understanding the key SAR principles derived from related compound series, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Future efforts in this area should focus on:

  • Systematic SAR studies of the core scaffold to validate the inferred trends.

  • Exploration of diverse substituents at the 4- and 5-positions of the thiophene ring to probe different kinase active sites.

  • Cyclization strategies to form rigidified thienopyrimidine analogs for enhanced potency.

  • Co-crystallization studies of lead compounds with their target kinases to elucidate binding modes and guide further optimization.

By building upon the foundational knowledge presented in this guide, the research community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • St-Gallay, S. A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Journal of Medicinal Chemistry, 56(7), 2845-2857. [Link]

  • Panico, A. M., et al. (1993). [Quantitative anti-inflammatory and analgesic structure-activity relationship of 2-amino-3-ethoxycarbonyl thiophene derivatives]. Il Farmaco, 48(6), 849-858. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]

  • Ding, S., et al. (2025). Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 285, 117671. [Link]

  • Shu, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. [Link]

Sources

Validating the Biological Target of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the definitive identification and validation of a small molecule's biological target is a critical milestone.[1][2] This process transforms a compound with an observed phenotype into a tool for dissecting biological pathways and a potential therapeutic agent. This guide provides a comprehensive, in-depth comparison of experimental strategies to validate the biological target of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, a compound of interest in contemporary research. While public domain data on this specific molecule is nascent, its structural features, particularly the thienopyrimidine core, are frequently associated with kinase inhibition.[3] Notably, the structurally related compound, 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, has been identified as a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[4]

This guide, therefore, proceeds with the working hypothesis that this compound is a kinase inhibitor. We will explore a multi-tiered validation workflow, from initial biochemical confirmation of direct binding to cellular and in vivo target engagement, providing researchers with a robust framework for assessing this or any novel small molecule.

The Target Validation Funnel: A Strategic Overview

A rigorous target validation strategy follows a logical progression, moving from broad, initial assessments to highly specific, physiologically relevant confirmations. This "funnel" approach ensures that resources are invested in the most promising avenues and that the resulting data is both accurate and compelling.

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: In Vivo Target Validation biochem_assays Biochemical Assays (e.g., Kinase Activity Assays) biophysical_assays Biophysical Assays (e.g., SPR, ITC) biochem_assays->biophysical_assays Confirm Direct Binding cetsa Cellular Thermal Shift Assay (CETSA) biophysical_assays->cetsa Transition to Cellular Context nanobret NanoBRET™ Target Engagement Assay cetsa->nanobret Orthogonal Cellular Validation phospho_flow Phospho-Flow Cytometry nanobret->phospho_flow Functional Cellular Readout pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling phospho_flow->pk_pd Bridge to In Vivo Studies animal_models Disease-Relevant Animal Models pk_pd->animal_models Efficacy in a Biological System

Caption: A tiered approach to target validation.

Tier 1: Foundational Biochemical and Biophysical Validation

The initial step in validating a hypothesized target is to confirm direct physical interaction between the small molecule and the purified protein.[5] This is a critical, foundational stage that rules out indirect effects and provides quantitative measures of binding affinity.

Comparative Analysis of Primary Biochemical Assays

For a putative kinase inhibitor, a variety of biochemical assays can be employed to measure the inhibition of kinase activity.[6] The choice of assay often depends on factors such as throughput requirements, the nature of the kinase and its substrate, and the availability of specific reagents.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays (e.g., ³²P-ATP) Measures the transfer of radiolabeled phosphate from ATP to a substrate.Gold standard for sensitivity and reliability; directly measures enzymatic activity.Requires handling of radioactive materials; low throughput.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[7]High throughput; non-radioactive; sensitive.Indirect measurement of phosphorylation; susceptible to ATP concentration variations.
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes time-resolved Förster resonance energy transfer to detect either product formation or inhibitor binding.[8][9]Homogeneous (no-wash) format; high throughput; can be configured for both activity and binding.Potential for compound interference with the fluorescent signal.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, suitable for determining the IC₅₀ of this compound against its putative kinase target.

  • Compound Dispensing: Prepare a serial dilution of this compound in DMSO. Dispense 50 nL of each concentration into the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[6]

  • Enzyme and Substrate Preparation: Prepare a solution of the purified kinase and its specific substrate in kinase buffer. The optimal concentrations of both should be predetermined to be at or near their respective Km values.[7]

  • Reaction Initiation: Add 5 µL of the enzyme/substrate mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Confirming Direct Binding: Biophysical Approaches

While activity assays are crucial, they do not definitively prove direct binding.[6] Biophysical techniques provide this confirmation and offer a deeper understanding of the binding kinetics.

TechniquePrincipleKey OutputsConsiderations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein.[5]Binding affinity (KD), association rate (ka), dissociation rate (kd).Requires immobilization of the target protein, which may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of the compound to the target protein in solution.[5]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Consumes larger quantities of protein and compound; lower throughput than SPR.

Tier 2: Demonstrating Target Engagement in a Cellular Context

Demonstrating that a compound interacts with its intended target within the complex environment of a living cell is a critical step in the validation process.[10] Cellular target engagement assays bridge the gap between biochemical potency and cellular activity.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in cells and tissues.[11][12] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13][14][15]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cells Intact Cells compound 3-(Morpholin-4-ylcarbonyl) thien-2-ylamine cells->compound Incubate heating Heat to a Range of Temperatures compound->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, MS) centrifugation->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for the putative kinase target.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Orthogonal Cellular Target Engagement Assays

To build a more compelling case for target engagement, it is advisable to use an orthogonal method in addition to CETSA.

AssayPrincipleAdvantagesDisadvantages
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells.[10]Real-time measurement in live cells; high throughput; quantitative.Requires genetic modification of cells to express the fusion protein.
Cellular Phosphorylation Assay Measures changes in the phosphorylation status of the target kinase's substrate in response to the compound.[10]Provides a functional readout of target inhibition; can be performed in unmodified cells.Indirect measure of target engagement; requires a specific antibody for the phosphorylated substrate.

Tier 3: In Vivo Target Validation and Pharmacodynamic Response

The final and most rigorous stage of target validation is to demonstrate target engagement and a corresponding pharmacological effect in a living organism.[5][16] This step is crucial for establishing the therapeutic potential of a compound.

In Vivo Target Engagement

Demonstrating that the compound reaches and binds to its target in the relevant tissues of an animal model is a key objective.[17]

Methods for In Vivo Target Engagement:

  • Ex Vivo CETSA: Tissues from treated and control animals are collected and subjected to the CETSA protocol to assess target stabilization.[17]

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic technique uses covalent probes to measure the activity of enzymes in their native environment, providing a direct readout of target inhibition.[18]

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling establishes a quantitative link between the drug concentration in the body (pharmacokinetics) and the biological response (pharmacodynamics). This is essential for determining the optimal dosing regimen for achieving the desired therapeutic effect.

Key Parameters to Measure:

  • Pharmacokinetics: Compound concentration in plasma and relevant tissues over time.

  • Pharmacodynamics: A biomarker that reflects the inhibition of the target kinase. This could be the phosphorylation level of a downstream substrate, measured by techniques like ELISA or Western blot from tissue lysates.

By correlating the compound's concentration with the degree of target inhibition, researchers can establish a clear relationship between exposure and effect, providing strong evidence for on-target activity in a physiological setting.

Conclusion

The validation of a small molecule's biological target is a multi-faceted process that requires a carefully planned and executed experimental cascade. For a novel compound like this compound, a strategy that begins with robust biochemical and biophysical characterization, progresses to definitive cellular target engagement assays, and culminates in in vivo validation provides the highest level of confidence in its mechanism of action. By employing orthogonal methods at each stage and focusing on quantitative, reproducible data, researchers can build a compelling case for their target, paving the way for further development and a deeper understanding of its biological function.

References

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Lanyon, L. F., et al. (2018). Determining target engagement in living systems. Nature Chemical Biology, 14(11), 989-1000. Available from: [Link]

  • Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(22), e1654. Available from: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • AntBio. (2023). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. Available from: [Link]

  • Jones, L. H., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 24(5), 489-498. Available from: [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. Available from: [Link]

  • Reaction Biology. (2023). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • Concept Life Sciences. Target Engagement Assay Services. Available from: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • MDPI. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 28(13), 5123. Available from: [Link]

  • PubMed. Synthesis and mode of action of (125)I- and (3)H-labeled thieno[2,3-c]pyridine antagonists of cell adhesion molecule expression. Available from: [Link]

  • ResearchGate. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Available from: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, yet achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[1] Off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3] This guide presents a comprehensive cross-reactivity analysis of a novel investigational compound, 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine (hereafter designated Compound X ), a molecule featuring a 2-aminothiophene scaffold.[4] This structural motif is recognized as a "privileged" structure in medicinal chemistry, frequently associated with kinase inhibition.[4] Through a systematic, multi-tiered experimental approach, we delineate the selectivity profile of Compound X against a broad panel of human kinases, comparing its performance to established kinase inhibitors. We provide detailed, validated protocols for biochemical screening, cellular target engagement, and downstream signaling analysis to offer a replicable framework for the rigorous evaluation of novel kinase inhibitor candidates.

Introduction: The Rationale for Kinase Selectivity Profiling

Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[5] While the development of kinase inhibitors has revolutionized treatment paradigms, a recurring challenge is inhibitor cross-reactivity.[6] An inhibitor's selectivity profile is a critical determinant of its therapeutic index.[7] Broad-spectrum inhibitors may offer efficacy against complex diseases driven by multiple signaling pathways but often come with a higher burden of off-target side effects.[8] Conversely, highly selective inhibitors promise precision targeting but may be susceptible to resistance mechanisms. Therefore, a thorough understanding of a compound's kinome-wide interactions is essential for predicting its biological effects and safety profile.[9]

Compound X contains a 2-aminothiophene core, a scaffold present in numerous biologically active compounds, including approved kinase inhibitors.[5][10] Based on this structural precedent, we hypothesized that Compound X would exhibit activity against one or more kinase families. This guide details the experimental journey to define its primary targets and uncover potential off-target interactions, providing a blueprint for researchers in drug development.

Comparative Compound Selection

To contextualize the selectivity profile of Compound X, two well-characterized kinase inhibitors with distinct selectivity profiles were selected for parallel analysis:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broad cross-reactivity profile.[11]

  • Lapatinib: A dual inhibitor of EGFR and HER2, which is considered more selective than Dasatinib but still possesses known off-target activities.

Experimental Framework: A Multi-Tiered Approach to Profiling

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.[8] Our workflow is designed to first identify potential interactions across the kinome and then validate and quantify these interactions in a cellular context.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity Scoring cluster_2 Tier 3: Cellular Validation A Compound X @ 1µM vs. Kinome-wide Panel (e.g., 400 kinases) B Determine IC50 values for 'hits' (e.g., >70% inhibition in Tier 1) A->B Identifies potential targets C Calculate Selectivity Score (e.g., S-Score, Gini Coefficient) B->C D Target Engagement Assay (e.g., KiNativ™) C->D Prioritizes targets for cellular studies E Phospho-Protein Signaling Assay (e.g., HTRF®, Bio-Plex®) D->E

Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Primary Kinome-Wide Biochemical Screening

The initial step involved screening Compound X at a single high concentration (1 µM) against a broad panel of recombinant human kinases to identify primary and potential off-target interactions.[12] This high-throughput screen provides a global view of the compound's activity across the kinome.[8]

Protocol: Single-Point Kinase Inhibition Assay
  • Assay Platform: Utilize a reputable kinase profiling service (e.g., Thermo Fisher SelectScreen®, Reaction Biology HotSpot). These platforms typically use radiometric ([³³P]-ATP) or fluorescence-based methods to measure kinase activity.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X, Dasatinib, and Lapatinib in 100% DMSO. Dilute to the final assay concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific peptide substrate, and ATP.

  • Inhibition: Add the test compounds (Compound X, Dasatinib, Lapatinib) or a vehicle control (DMSO) to the reaction wells.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Measure the amount of phosphorylated substrate. The percentage of inhibition is calculated relative to the vehicle control.

  • Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >70%) at the 1 µM screening concentration.

Results: Primary Screening Hits

The following table summarizes the hypothetical primary screening results, highlighting kinases inhibited by more than 70% at a 1 µM concentration.

Kinase FamilyTarget KinaseCompound X (% Inhibition)Dasatinib (% Inhibition)Lapatinib (% Inhibition)
Tyrosine Kinase VEGFR2 (KDR) 98% 99%15%
PDGFRβ 95% 97%12%
c-KIT 88% 98%8%
SRC 75%99%25%
EGFR 30%45%96%
HER2 (ERBB2) 25%38%94%
Ser/Thr Kinase AKT1 82% 65%5%
p38α (MAPK14) 71%85%10%
CDK2 40%78%18%

Data is hypothetical and for illustrative purposes.

From this primary screen, Compound X demonstrates potent activity against key receptor tyrosine kinases involved in angiogenesis (VEGFR2, PDGFRβ) and a notable interaction with the serine/threonine kinase AKT1.

Tier 2: Dose-Response Analysis and Selectivity Quantification

Following the primary screen, dose-response studies were conducted for all identified "hits" to determine the half-maximal inhibitory concentration (IC50).[8] This quantitative measure of potency is crucial for comparing compound activity and calculating selectivity scores.

Protocol: IC50 Determination
  • Compound Dilution: Create a 10-point serial dilution series for each compound, typically starting from 10 µM down to the picomolar range.

  • Assay Procedure: Perform the kinase activity assay as described in Tier 1, using the range of inhibitor concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.

Results: Comparative IC50 Values and Selectivity Profile
Target KinaseCompound X IC50 (nM)Dasatinib IC50 (nM)Lapatinib IC50 (nM)
VEGFR2 (KDR) 5 1>10,000
PDGFRβ 12 2>10,000
c-KIT 25 4>10,000
SRC 1500.5>10,000
AKT1 85 350>10,000
p38α (MAPK14) 21020>10,000
EGFR >1,00018011
HER2 (ERBB2) >1,00022013

Data is hypothetical and for illustrative purposes.

Selectivity Analysis: Compound X emerges as a potent inhibitor of VEGFR2, PDGFRβ, and c-KIT, with a secondary activity against AKT1. Its profile is distinct from the comparators. It is significantly more selective than Dasatinib, avoiding potent inhibition of the Src family at concentrations where it strongly inhibits its primary targets. Unlike Lapatinib, it does not potently inhibit EGFR or HER2. This profile suggests a potential role as an anti-angiogenic agent with a unique secondary effect on the PI3K/AKT signaling pathway.[14]

Tier 3: Cellular Target Engagement and Pathway Analysis

Biochemical assays, while essential, measure activity against isolated enzymes. It is crucial to confirm that a compound can engage its intended target within the complex environment of a living cell.[15] Furthermore, we must verify that target engagement translates into the desired functional outcome—the inhibition of a specific signaling pathway.

Protocol 1: Cellular Target Engagement (KiNativ™ Assay)

The KiNativ™ platform provides a powerful method for quantifying target engagement in native biological systems by measuring the occupancy of the ATP-binding site.[16][17][18]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs, which express VEGFR2) and treat with a dose range of Compound X for 2-4 hours.

  • Cell Lysis: Lyse the cells under conditions that preserve native protein conformations.

  • Probe Labeling: Add a biotin-tagged, irreversible ATP-analog probe to the lysate. This probe will covalently label the ATP-binding sites of kinases that are not occupied by the inhibitor.

  • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify and quantify the labeled kinase active-site peptides.[19]

  • Data Analysis: The degree of target engagement is determined by the reduction in the probe-labeled peptide signal in inhibitor-treated samples compared to the vehicle control.

Protocol 2: Phospho-Protein Signaling Assay

To confirm that target engagement leads to functional pathway inhibition, we measured the phosphorylation status of downstream effector proteins.[20][21]

  • Cell Culture and Stimulation: Seed cells (e.g., HUVECs) in a 96-well plate. Starve the cells and then treat with a dose range of Compound X for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a relevant growth factor (e.g., VEGF) to activate the target pathway.

  • Cell Lysis: Lyse the cells directly in the well using a specialized lysis buffer.

  • Phospho-Protein Detection: Use a multiplex immunoassay platform (e.g., Bio-Plex®, HTRF®) with antibody pairs that detect both the total and phosphorylated forms of downstream proteins (e.g., AKT, ERK, S6).[20][21]

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal to account for any changes in protein expression.[20] Calculate the IC50 for the inhibition of downstream signaling.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6 S6 S6K->S6 CompoundX_VEGFR2 Compound X CompoundX_VEGFR2->VEGFR2 CompoundX_AKT Compound X CompoundX_AKT->AKT

Caption: Hypothesized dual-inhibition mechanism of Compound X.

Results: Cellular Activity and Pathway Inhibition
AssayTarget ReadoutCompound X Cellular IC50 (nM)
Target Engagement VEGFR2 Occupancy20
AKT1 Occupancy250
Signaling Assay p-AKT (Ser473)35
p-S6 (Ser235/236)40

Data is hypothetical and for illustrative purposes.

The cellular data confirms that Compound X effectively engages VEGFR2 in live cells at low nanomolar concentrations, leading to potent inhibition of downstream PI3K/AKT signaling. The compound also engages AKT1 directly, but at approximately 10-fold higher concentrations. This dual-action mechanism—potent upstream inhibition via VEGFR2 and secondary downstream inhibition of AKT—is a compelling and unique profile that warrants further investigation.

Discussion and Conclusion

This comprehensive guide demonstrates a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, This compound (Compound X) . Our hypothetical data reveals Compound X as a potent, type-selective inhibitor targeting key angiogenesis-related kinases (VEGFR2, PDGFRβ, c-KIT) with a secondary, direct inhibitory activity on AKT1.

Comparative Insights:

  • vs. Dasatinib: Compound X is significantly more selective, avoiding broad inhibition of Src family kinases, which may translate to an improved safety profile.

  • vs. Lapatinib: Compound X possesses a completely different primary target profile, focusing on angiogenesis drivers rather than the ErbB family of receptors.

The dual inhibition of the VEGFR2 receptor and the central signaling node AKT is a particularly interesting feature. This could potentially offer a more durable anti-tumor response by simultaneously blocking the primary signaling input and a key downstream survival pathway, possibly overcoming resistance mechanisms that can arise from pathway redundancy.

The protocols and workflow detailed herein provide a robust framework for any research team seeking to profile a novel small molecule inhibitor. By progressing from broad biochemical screening to focused cellular validation, researchers can build a comprehensive and physiologically relevant understanding of their compound's mechanism of action and selectivity, which is indispensable for advancing promising candidates in drug development.

References

  • Revvity. (n.d.). A guideline for HTRF® cell-based phospho-protein data normalization.
  • Bio-Rad Laboratories, Inc. (n.d.). Bio-Plex® Phosphoprotein Detection.
  • Cui, J., & Zhang, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1629-1636. Retrieved from [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1089-1110. Retrieved from [Link]

  • Bio-Techne. (n.d.). Methods for Detecting Protein Phosphorylation. Retrieved from [Link]

  • ISCA. (2025). High-Sensitivity Detection of Phosphorylated Proteins with AffiASSAY Cell-Based Kits: Applications in Signal Transduction Studies. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cellular Phosphorylation Assays. Retrieved from [Link]

  • Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1033-1037. Retrieved from [Link]

  • GlobeNewswire. (2018). ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. Retrieved from [Link]

  • Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. Retrieved from [Link]

  • BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. Retrieved from [Link]

  • Giansanti, P., et al. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 21(3), 100196. Retrieved from [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. Retrieved from [Link]

  • Tursun, M., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 142, 285-303. Retrieved from [Link]

  • Fabian, M. A., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20490-20495. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(11), 3236. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

  • Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. Retrieved from [Link]

  • Lin, H., et al. (2022). Decoding kinase-adverse event associations for small molecule kinase inhibitors. Nature Communications, 13(1), 4333. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6296. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14834. Retrieved from [Link]

Sources

A Head-to-Head Comparison: Benchmarking 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine Against Established PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, rigorous and objective benchmarking is paramount. This guide provides a comprehensive framework for evaluating the performance of a novel investigational compound, 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, against a panel of well-characterized Phosphoinositide 3-Kinase (PI3K) inhibitors. The methodologies and data presentation formats detailed herein are designed to ensure scientific integrity and provide actionable insights into the compound's potency, selectivity, and potential therapeutic utility.

The PI3K Signaling Pathway: A Critical Node in Cancer Pathogenesis

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of numerous fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is one of the most frequent oncogenic events across a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This event triggers the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a cascade of proteins involved in promoting cell survival and proliferation while inhibiting apoptosis.[2][3]


// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4"]; AKT [label="Akt", fillcolor="#EA4335"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#34A853"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#EA4335"]; BAD [label="Bad", fillcolor="#4285F4"]; GSK3B [label="GSK3β", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO [label="FOXO", fillcolor="#34A853"];

// Edges RTK -> PI3K [label="Activation", fontsize=8, fontcolor="#202124"]; PI3K -> PIP2 [label="Phosphorylation", fontsize=8, fontcolor="#202124"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruitment", fontsize=8, fontcolor="#202124"]; PDK1 -> AKT [label="Activation", fontsize=8, fontcolor="#202124"]; AKT -> mTORC1 [label="Activation", fontsize=8, fontcolor="#202124"]; mTORC1 -> CellGrowth; AKT -> BAD [label="Inhibition", fontsize=8, fontcolor="#202124"]; BAD -> Apoptosis [style=dashed]; AKT -> GSK3B [label="Inhibition", fontsize=8, fontcolor="#202124"]; AKT -> FOXO [label="Inhibition", fontsize=8, fontcolor="#202124"]; FOXO -> Apoptosis [style=dashed];

// Invisible edges for layout {rank=same; RTK;} {rank=same; PI3K; PIP2; PIP3;} {rank=same; PDK1;} {rank=same; AKT;} {rank=same; mTORC1; BAD; GSK3B; FOXO;} {rank=same; CellGrowth; Apoptosis;} }

Figure 1: Simplified PI3K/Akt Signaling Pathway.

The Landscape of PI3K Inhibitors: A Comparative Overview

The development of PI3K inhibitors has led to a diverse pipeline of molecules with varying selectivity profiles.[7][8][9] These can be broadly categorized as:

  • Pan-PI3K inhibitors: These compounds target multiple Class I PI3K isoforms (α, β, δ, and γ).[7] An example is Copanlisib .

  • Isoform-selective inhibitors: These agents are designed to target a specific PI3K isoform, which may offer an improved therapeutic window by minimizing off-target effects.[10] Notable examples include:

    • Alpelisib (BYL719): An inhibitor with high selectivity for the PI3Kα isoform.[10][11]

    • Idelalisib (CAL-101): A selective inhibitor of the PI3Kδ isoform, primarily expressed in hematopoietic cells.[12]

    • GSK2636771: A selective inhibitor of the PI3Kβ isoform.[10]

For the purpose of this guide, we will benchmark our investigational compound, This compound , against a selection of these established inhibitors to determine its relative potency and selectivity.

Experimental Framework for a Comprehensive Head-to-Head Comparison

A robust benchmarking strategy requires a multi-faceted approach, progressing from biochemical assays to cellular and in vivo models. The following experimental workflow provides a rigorous and self-validating system for evaluating a novel PI3K inhibitor.


// Nodes Start [label="Novel Compound:\nthis compound", shape=invhouse, fillcolor="#4285F4"]; Biochemical [label="In Vitro\nBiochemical Assays\n(IC50 Determination)", fillcolor="#EA4335"]; CellBased [label="Cell-Based Assays\n(Cellular Potency & Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy\n(Tumor Xenograft Models)", fillcolor="#34A853"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics (PK/PD)", fillcolor="#4285F4"]; DataAnalysis [label="Comparative Data Analysis\n& Profile Generation", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Biochemical; Biochemical -> CellBased [label="Lead Candidates", fontsize=8, fontcolor="#202124"]; CellBased -> InVivo [label="Optimized Leads", fontsize=8, fontcolor="#202124"]; InVivo -> PKPD; PKPD -> DataAnalysis; }

Figure 2: Experimental Workflow for Inhibitor Benchmarking.

Part 1: In Vitro Biochemical Assays for Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified PI3K isoforms. This provides the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[13][14]

  • Reaction Setup: In a 384-well plate, combine the purified recombinant PI3K isoforms (α, β, δ, γ) with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and a fixed concentration of ATP.

  • Inhibitor Titration: Add serial dilutions of this compound and the benchmark inhibitors (e.g., Alpelisib, Idelalisib, Copanlisib) to the reaction wells. Include a vehicle control (DMSO).

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[14]

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

  • Data Acquisition: Measure luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor against each PI3K isoform.

Data Presentation: Comparative IC50 Values

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
This compound Investigational Experimental DataExperimental DataExperimental DataExperimental Data
Alpelisib (BYL719)Isoform-selective (α)51156250290
Idelalisib (CAL-101)Isoform-selective (δ)860040002.589
CopanlisibPan-Class I0.53.70.76.4
Reference data for benchmark inhibitors compiled from multiple sources. Actual values may vary depending on assay conditions.[15]
Part 2: Cell-Based Assays for Cellular Potency and Mechanism of Action

While biochemical assays measure direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to penetrate cell membranes, engage its target in a complex cellular environment, and elicit a biological response.

Protocol 1: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Plate cancer cell lines with known PI3K pathway activation status (e.g., PIK3CA-mutant breast cancer cells) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and benchmark inhibitors for a period of 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent, which is converted to formazan by metabolically active cells. Solubilize the formazan crystals and measure absorbance.

    • CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • EC50 Calculation: Determine the half-maximal effective concentration (EC50) by plotting cell viability against inhibitor concentration.

Protocol 2: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Induction of apoptosis is a key mechanism of action for many anti-cancer drugs.[16][17][18]

  • Cell Treatment: Treat cancer cells with the investigational and benchmark compounds at their respective EC50 concentrations for 24-48 hours.

  • Caspase Activity Measurement: Add the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate. Cleavage of the substrate by activated caspases generates a luminescent signal.

  • Data Analysis: Measure luminescence and compare the fold-change in caspase activity relative to vehicle-treated control cells.

Data Presentation: Comparative Cellular Activity

InhibitorCell Line (e.g., MCF-7, PIK3CA mutant)Proliferation EC50 (nM)Apoptosis Induction (Fold Change vs. Control)
This compound MCF-7Experimental DataExperimental Data
Alpelisib (BYL719)MCF-7Reference DataReference Data
CopanlisibMCF-7Reference DataReference Data
Part 3: In Vivo Efficacy Assessment in Tumor Xenograft Models

The gold standard for preclinical evaluation of an anti-cancer agent is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable for this assessment.[19][20][21][22]

Protocol: Subcutaneous Tumor Xenograft Study

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., a PIK3CA-mutant cell line) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • This compound (at various doses)

    • Benchmark inhibitor (e.g., Alpelisib)

  • Drug Administration: Administer the compounds via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly) throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Data Presentation: In Vivo Anti-Tumor Efficacy

Treatment GroupDosing ScheduleMean Tumor Volume at Endpoint (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDailyExperimental Data-
This compound (Dose 1) DailyExperimental DataCalculated Data
This compound (Dose 2) DailyExperimental DataCalculated Data
Alpelisib (Reference Dose)DailyExperimental DataCalculated Data

The Importance of Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

A comprehensive evaluation must also include an assessment of the compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[6][11][12][23][24] PK studies determine parameters such as absorption, distribution, metabolism, and excretion (ADME), while PD studies measure the extent and duration of target engagement in vivo. These analyses are critical for establishing a dosing regimen that maintains a therapeutically effective concentration of the drug at the tumor site.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

By systematically executing the described experimental plan, researchers can generate a robust and comprehensive dataset to benchmark this compound against known PI3K inhibitors. This head-to-head comparison of potency, selectivity, cellular activity, and in vivo efficacy will provide the critical information needed to make an informed decision on the continued development of this novel compound as a potential anti-cancer therapeutic.

References

  • Vertex AI Search. Biochemical assays for selectivity profiling across the entire PI3 kinase family.
  • Kim, M. P. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(3), 137–142. [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • Fruman, D. A., & Rommel, C. (2014). The PI3K pathway in human disease. Nature Reviews Drug Discovery, 13(4), 299–317. [Link]

  • Crown Bioscience. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. [Link]

  • Wikipedia. (2023). Phosphoinositide 3-kinase inhibitor. [Link]

  • Biocytogen. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • Vasan, N., Razavi, P., Johnson, J. L., Shao, H., Shah, H., Aghajanian, H., ... & Cantley, L. C. (2019). The present and future of PI3K inhibitors for cancer therapy. Nature Reviews Cancer, 19(10), 549–562. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]

  • Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT Pathway as a Target for Cancer Treatment. Annual Review of Medicine, 67, 11–28. [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. [Link]

  • ResearchGate. (2020). PI3K Inhibitors: Review and New Concepts. [Link]

  • Schmitt, A., et al. (2023). Pharmacokinetics and Pharmacodynamic of Alpelisib. Clinical Pharmacokinetics, 62(3), 331-344. [Link]

  • ResearchGate. (n.d.). Chemical structures of PI3K inhibitors highlighted in this article. [Link]

  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. [Link]

  • Di Nicolantonio, F., et al. (2010). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Journal of Clinical Oncology, 28(19), 3223–3230. [Link]

  • Juric, D., et al. (2018). Phase Ib study of safety and pharmacokinetics of the PI3K inhibitor SAR245408 with the HER3 neutralizing human antibody SAR25621. Clinical Cancer Research, 24(8), 1796–1805. [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. [Link]

  • Garlich, J. R., et al. (2012). Phase I pharmacokinetic and pharmacodynamic study of the pan-PI3K/mTORC vascular targeted pro-drug SF1126 in patients with advanced solid tumours and B-cell malignancies. British Journal of Cancer, 107(6), 923–931. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Exploring the specificity of the PI3K family inhibitor LY294002. Biochemical Journal, 404(1), 15–25. [Link]

  • DelveInsight. (2023). PI3K Inhibitors Market And Pipeline Insights 2023. [Link]

  • Walker, E. H., Perisic, O., Ried, C., Stephens, L., & Williams, R. L. (2000). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. Journal of Biological Chemistry, 275(25), 19437–19444. [Link]

  • Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4929. [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the... [Link]

  • Flinn, I. W., et al. (2010). Clinical Pharmacokinetics of CAL-101, a p110δ Isoform-Selective PI3K Inhibitor, Following Single- and Multiple-Dose Administration In Healthy Volunteers and Patients with Hematological Malignancies. Blood, 116(21), 1774. [Link]

  • Yang, Q., et al. (2022). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Hematology & Oncology, 15(1), 1-25. [Link]

  • MDPI. (2023). PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. [Link]

  • PubMed. (2013). Benchmarking effects of mTOR, PI3K, and dual PI3K/mTOR inhibitors in hepatocellular and renal cell carcinoma models developing resistance to sunitinib and sorafenib. [Link]

  • ResearchGate. (n.d.). PI3K p110 inhibitors affect cycle progression, induce apoptosis, and... [Link]

  • DelveInsight. (2025). PI3K Inhibitor Pipeline Insight 2025. [Link]

  • Vasta, J. D., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • ResearchGate. (n.d.). PI3K inhibitors: active and complete clinical studies by phase profile. Note. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • El-Shennawy, L., et al. (2017). Synergistic interactions with PI3K inhibition that induce apoptosis. eLife, 6, e24603. [Link]

  • eLife. (2017). Synergistic interactions with PI3K inhibition that induce apoptosis. [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the 3-aminothiophene-2-carboxamide scaffold and its derivatives represent a fertile ground for innovation. This guide provides an in-depth technical review of patents citing 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine and its structurally related analogs, with a primary focus on their application as inhibitors of key oncogenic kinases, particularly VEGFR-2 and PI3K. By dissecting the patent literature and supporting scientific publications, we aim to offer a comparative analysis of different molecular strategies, their resulting biological activities, and the experimental frameworks used for their validation.

Introduction: The Versatility of the 3-Aminothiophene-2-carboxamide Core

The 3-aminothiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of kinase inhibitors. Its inherent structural features allow for diverse substitutions that can be tailored to interact with the ATP-binding sites of various kinases. The morpholine moiety, as seen in the parent structure of this review, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The evolution of this core into fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, has given rise to a multitude of patented compounds with potent and selective inhibitory activities against critical targets in cancer signaling pathways.

Comparative Analysis of Patented Kinase Inhibitors

Our review of the patent landscape reveals a significant focus on two primary kinase targets for compounds derived from the 3-aminothiophene-2-carboxamide scaffold: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K).

I. VEGFR-2 Inhibitors: Targeting Angiogenesis

The VEGF/VEGFR-2 signaling pathway is a cornerstone of tumor angiogenesis, making it a prime target for anticancer therapies. Numerous patents disclose thiophene-based compounds as potent VEGFR-2 inhibitors.

A common strategy observed in the patent literature involves the modification of the 3-aminothiophene-2-carboxamide core to present a urea or a related bioisostere to interact with the hinge region of the VEGFR-2 active site. For instance, the general structure often features a substituted phenyl ring linked to the thiophene core, with the carboxamide nitrogen further functionalized.

One notable class of compounds is the thieno[2,3-b]pyridine-2-carboxylic acid amides, which have been patented as inhibitors of the IκB kinase (IKK) complex, a downstream effector of VEGFR signaling.

A recent study on thiophene-3-carboxamide derivatives identified compound 14d as a potent VEGFR-2 inhibitor with an IC50 of 191.1 nM. This compound demonstrated significant anti-proliferative activity against various cancer cell lines.

VEGFR2_Inhibitor_SAR Core 3-Aminothiophene-2-carboxamide Core R1 R1: Substituted Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) - Interacts with hydrophobic pocket Core->R1 Modification at C4/C5 R2 R2: Urea or Bioisostere - Hinge-binding motif Core->R2 Modification at N3-amino Morpholine Morpholine Moiety - Improves PK properties Core->Morpholine Amide formation Activity VEGFR-2 Inhibition R1->Activity R2->Activity Morpholine->Activity Influences potency

The following table summarizes the in vitro potency of representative patented and literature-disclosed thiophene-based VEGFR-2 inhibitors.

Compound ID/Patent ReferenceScaffoldTargetIC50 (nM)Cell Line (Exemplary)GI50 (µM)Reference
Compound 14d Thiophene-3-carboxamideVEGFR-2191.1HCT116-
Sorafenib (Nexavar®) PhenylureaMulti-kinase90--
Thio-Iva Thienyl-acrylonitrileMulti-kinase-Huh-70.29
Thio-Dam Thienyl-acrylonitrileMulti-kinase-Huh-70.81

Note: Direct comparison of IC50 and GI50 values should be done with caution due to variations in experimental conditions across different studies.

II. PI3K Inhibitors: Targeting Cell Growth and Survival

The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. The thieno[3,2-d]pyrimidine scaffold has emerged as a particularly effective core for the development of potent and selective PI3K inhibitors.

Patents such as WO2007129161 disclose thieno[3,2-d]pyrimidine derivatives with selectivity for the p110α subtype of PI3K. These compounds are claimed for the treatment of a wide range of disorders, including cancer and inflammatory diseases. The core structure typically features a morpholine substituent at the 4-position of the pyrimidine ring, which is crucial for activity and selectivity.

PI3K_Inhibitor_SAR Core Thieno[3,2-d]pyrimidine Core Morpholine 4-Morpholino Substituent - Key for PI3Kα selectivity Core->Morpholine Substitution at C4 R_substituent Substituents on Thiophene Ring - Modulate potency and PK Core->R_substituent Substitution at C2/C6 Activity PI3Kα Inhibition Morpholine->Activity R_substituent->Activity

The development of PI3K inhibitors with the thienopyrimidine scaffold has been an active area of research. The table below presents data for representative compounds.

Compound ID/Patent ReferenceScaffoldTargetIC50 (nM)Cell Line (Exemplary)GI50 (µM)Reference
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidinePan-PI3K3--
WO2023018636A1 Example Thieno[3,2-d]pyrimidinePI3Kα<10--
WO2023060262A1 Example Thieno[3,2-d]pyrimidinePI3Kα<50--

Experimental Protocols: A Foundation for Reproducibility

To ensure the trustworthiness and scientific integrity of the presented data, this section provides detailed, step-by-step methodologies for key experiments cited in the patents and supporting literature.

Synthesis of 3-Aminothiophene-2-carboxamide Derivatives (Gewald Reaction)

The Gewald reaction is a cornerstone for the synthesis of the 2-aminothiophene scaffold.

Protocol:

  • To a stirred solution of an α-methylene ketone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a secondary amine (e.g., morpholine or diethylamine, 0.1 eq).

  • Heat the reaction mixture at 50-60 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene-3-carboxamide.

Gewald_Reaction_Workflow Start Start: α-Methylene Ketone, Cyanoacetamide, Sulfur Step1 Dissolve in Ethanol Start->Step1 Step2 Add Catalytic Amine Step1->Step2 Step3 Heat to 50-60 °C (Monitor by TLC) Step2->Step3 Step4 Quench in Ice-Water Step3->Step4 Step5 Filter and Recrystallize Step4->Step5 End Product: 2-Aminothiophene-3-carboxamide Step5->End

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Add the test compound (at various concentrations) and recombinant human VEGFR-2 kinase to the wells of a microtiter plate.

  • Initiate the kinase reaction by adding a substrate (e.g., poly(Glu,Tyr) 4:1) and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Conclusion and Future Perspectives

The patent landscape surrounding this compound and its related structures is rich with innovation, particularly in the realm of kinase inhibitors for oncology. The 3-aminothiophene-2-carboxamide scaffold and its fused thienopyrimidine derivatives have proven to be highly adaptable platforms for the design of potent and selective inhibitors of key targets like VEGFR-2 and PI3K.

The comparative analysis presented in this guide highlights the different strategies employed by researchers to optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed experimental protocols provide a foundation for the independent validation and further development of these promising therapeutic agents. As our understanding of the complex signaling networks in cancer deepens, we can anticipate the emergence of next-generation thiophene-based inhibitors with improved efficacy and safety profiles, potentially targeting novel kinases or employing multi-targeted approaches.

References

  • Farghaly, T.A., Al-Hasani, W.A., & Abdulwahab, H.G. (2021). An updated patent review of VEGFR-2 inhibitors (2017-present). Expert Opinion on Therapeutic Patents, 31(11), 989-1007. [Link]

  • Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

  • U.S. Patent Application US20230365594A1. Thienopyrrole compounds.
  • World Intellectual Property Organization. (2023).
  • Gouda, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2869. [Link]

  • Siddharth, J., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(1), 1. [Link]

  • U.S. Patent Application US20070293533A1. Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses.
  • Mara, B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(1), 1. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-848. [Link]

  • Kumar, A., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(10), 1032. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(11), 839-857. [Link]

  • El-Gamal, M. I., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. International Journal of Molecular Sciences, 23(1), 1. [Link]

  • German Patent DE1055007B. Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 15(1), 1-23. [Link]

  • World Intellectual Property Organization. (2007). Thieno [3, 2-d] pyrimidine derivative useful as PI3K inhibitor (Patent No. WO2007129161). [Link]

  • Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ChemInform, 42(34), no-no. [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(10), 2274-2278. [Link]

  • U.S. Patent US10196447B2. Anti-vascular endothelial growth factor receptor 2 (VEGFR2) antibody and methods of use thereof for detecting VEGFR2 and for inhibiting tumor growth, tumor angiogenesis and/or inducing cancer cell cytotoxicity.
  • Sbardella, G., et al. (2013). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 56(7), 2927-2943. [Link]

  • World Intellectual Property Organization. (2023).
  • World Intellectual Property Organization. (2023).

A Comparative Analysis of Thienopyrimidine Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and pharmacologists, the thienopyrimidine scaffold is a cornerstone of modern drug discovery, prized for its structural resemblance to endogenous purines and its consequent broad spectrum of biological activities.[1] The synthetic route chosen to access this privileged heterocycle can profoundly impact not only the yield and purity of the final product but also the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the most prevalent synthetic strategies for constructing the thienopyrimidine core, with a focus on the underlying chemical principles, practical experimental considerations, and the strategic advantages of each approach.

Strategic Approaches to Thienopyrimidine Synthesis

The construction of the thienopyrimidine ring system can be broadly categorized into two primary strategies:

  • Strategy A: Annulation of a Pyrimidine Ring onto a Pre-formed Thiophene Core. This is arguably the most versatile and widely employed approach. It typically begins with the synthesis of a substituted 2-aminothiophene, which then undergoes cyclization to form the pyrimidine ring. The Gewald reaction is a cornerstone of this strategy for accessing the requisite thiophene precursors.[1][2]

  • Strategy B: Annulation of a Thiophene Ring onto a Pre-formed Pyrimidine Core. While less common, this approach offers an alternative disconnection for accessing specific substitution patterns that may be challenging to obtain via Strategy A. This can be conceptually compared to syntheses like the Friedländer annulation for quinolines.[3]

Furthermore, the advent of modern synthetic technologies has introduced significant improvements to these classical methods, with microwave-assisted synthesis emerging as a powerful tool for accelerating reaction times and often improving yields.[4][5][6]

Comparative Analysis of Key Synthetic Routes

The choice of synthetic strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern on the final thienopyrimidine, and the desired scale of the reaction. The following table provides a comparative overview of the key synthetic routes.

Parameter Gewald Reaction followed by Pyrimidine Annulation (Strategy A) Synthesis from Pyrimidine Precursors (Strategy B) Microwave-Assisted Synthesis
General Principle Multicomponent reaction to form a 2-aminothiophene, followed by cyclization with a one-carbon synthon.Cyclization of a substituted pyrimidine bearing reactive functionalities to form the thiophene ring.Application of microwave irradiation to accelerate classical thermal reactions.
Typical Starting Materials Ketone/aldehyde, activated nitrile, elemental sulfur.Substituted pyrimidines (e.g., with mercapto and cyano or haloacetyl groups).Same as conventional methods.
Key Advantages High versatility, convergent, readily available starting materials, broad substrate scope.[1][2]Access to unique substitution patterns, useful for specific target molecules.Drastically reduced reaction times, often higher yields, improved reaction consistency.[4][6]
Key Limitations Can sometimes lead to mixtures of products, requires careful control of reaction conditions.Less general applicability, starting pyrimidines can be more complex to synthesize.Requires specialized microwave reactor equipment, scalability can be a concern for some industrial applications.
Typical Reaction Time Several hours to overnight for each step.[7][8]Can be lengthy depending on the specific cyclization conditions.Minutes to a few hours.[4][5][6][9]
Typical Yields Moderate to high (can be >80% for individual steps).[7][8]Variable, often moderate.Often higher than conventional methods.[6]

Mechanistic Insights and Experimental Causality

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

The Gewald Reaction: A Versatile Entry to 2-Aminothiophenes

The Gewald reaction is a powerful one-pot synthesis of 2-aminothiophenes. The generally accepted mechanism involves an initial Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization. The choice of base is critical; tertiary amines like triethylamine are commonly used to promote the initial condensation without interfering with the subsequent steps.

Caption: Generalized workflow of the Gewald reaction.

Pyrimidine Annulation from 2-Aminothiophenes

Once the 2-aminothiophene is in hand, the pyrimidine ring is typically formed by reaction with a one-carbon electrophile. The choice of this reagent dictates the substitution at the 4-position of the thienopyrimidine. For example, reaction with formamide leads to a 4-amino-thienopyrimidine, while reaction with formic acid or an orthoformate followed by cyclization yields a thieno[2,3-d]pyrimidin-4-one.

Caption: Pyrimidine ring formation from a 2-aminothiophene precursor.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult the primary literature and perform appropriate safety assessments.

Protocol 1: Synthesis of a 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile via the Gewald Reaction (Conventional Heating)

This protocol is adapted from several literature procedures.[2][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Addition of Base: Add triethylamine (1.5 mL, 11 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine (Microwave-Assisted)

This protocol illustrates the significant time-saving advantages of microwave synthesis.[9][11]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the 2-aminothiophene-3-carbonitrile (5 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring.

  • Cyclization: After cooling, add the appropriate aniline (6 mmol) and glacial acetic acid (5 mL) to the reaction mixture. Reseal the vessel and irradiate at 120 °C for an additional 1 hour.

  • Workup: Cool the reaction vessel. Pour the contents into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure thieno[2,3-d]pyrimidin-4-amine.

Conclusion

The synthesis of thienopyrimidines is a mature field with a rich diversity of reliable synthetic methods. The classical approach, commencing with a Gewald reaction to construct a 2-aminothiophene precursor followed by pyrimidine ring annulation, remains a highly versatile and robust strategy. For specific applications, synthesis from pre-functionalized pyrimidines can provide access to unique substitution patterns. The integration of microwave-assisted techniques offers a significant leap forward in terms of efficiency, drastically reducing reaction times and often improving yields. The optimal choice of synthetic route will always be a multifactorial decision, guided by the specific goals of the research program, the availability of starting materials, and the desired complexity of the target molecule. It is the responsibility of the discerning researcher to weigh these factors and select the most appropriate and efficient path to these valuable heterocyclic scaffolds.

References

  • Tanwar, B., Kumar, D., Kumar, A., Ansari, Md. I., Vaja, M. D., Singh, M., & Chakraborti, A. K. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 39(12), 9824–9833. [Link]

  • Fouad, M., & El-Gazzar, A. R. A. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(15), 3354. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1345-1355. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]

  • Adepu, R., Rambabu, D., Prasad, B., Meda, C. L. T., Kandale, A., Krishna, G. R., Reddy, C. M., Chennuru, L. N., Parsa, K. V. L., & Pal, M. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(29), 5546–5558. [Link]

  • Tolan, et al. (Year). Route for synthesizing compound XI containing thieno[2,3-d]pyrimidine. ResearchGate. [Link]

  • Synthesis of thieno[2,3-d]pyrimidine 4. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (2018). Journal of Medicinal Chemistry, 61(15), 6642–6659. [Link]

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (2016). ResearchGate. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 1-5. [Link]

  • Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. [Link]

  • Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. (2012). ResearchGate. [Link]

  • Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]

  • Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. (2006). ResearchGate. [Link]

  • Saddik, A. A., & Kamal El-Dean, A. M. (2018). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. [Link]

  • Al-Issa, S. A. (2013). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 18(7), 8423–8436. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2012). ResearchGate. [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedlander Quinoline Synthesis: Scope and Limitations. ResearchGate. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(49), 34659–34680. [Link]

  • El-Dean, A. M. K., et al. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. Future Medicinal Chemistry. [Link]

  • Guchhait, S. K., & Kashyap, M. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity of Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in modern drug discovery.[1][2][3] Its frequent appearance in approved pharmaceuticals and clinical candidates has earned it the designation of a "privileged scaffold." This is not by chance. The unique physicochemical properties of the morpholine moiety—its ability to improve aqueous solubility, metabolic stability, and bioavailability, coupled with its capacity to form crucial hydrogen bond interactions with biological targets—make it an invaluable tool for medicinal chemists.[1][4][5]

This guide provides a comparative analysis of the diverse biological activities of morpholine-containing compounds, focusing on their applications in oncology and infectious diseases. We will delve into the mechanisms of action, present comparative efficacy data, and provide standardized protocols for evaluating these activities, offering researchers a comprehensive resource for their own drug development endeavors.

Anticancer Activity: Targeting Aberrant Cell Signaling

The development of morpholine-containing anticancer drugs is an active and highly successful field of research.[6] These compounds often target kinases, enzymes that play a pivotal role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer.[3][6] A prime example is the targeting of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are often overactivated in tumors.[6]

Comparative Analysis: Gefitinib vs. Erlotinib in EGFR Inhibition

A prominent example of a morpholine-containing anticancer drug is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in Gefitinib is crucial for its pharmacological profile, enhancing its solubility and binding affinity.

To understand its efficacy, we can compare it to Erlotinib , another EGFR inhibitor that lacks the morpholine moiety. Both drugs target the same ATP-binding site on the EGFR kinase domain, but subtle structural differences, including the presence of the morpholine ring, can influence their potency and selectivity.

Compound Target Cancer Cell Line IC₅₀ (nM) *Key Structural Feature
Gefitinib EGFRA549 (Lung Carcinoma)~25Contains Morpholine Ring
Erlotinib EGFRA549 (Lung Carcinoma)~20Lacks Morpholine Ring

IC₅₀ values are approximate and can vary based on specific experimental conditions. This table illustrates a general comparison.

While both compounds show potent inhibition, the choice between them can depend on factors like the specific EGFR mutation present in the tumor and the patient's tolerance profile. The development of novel morpholine-benzimidazole-oxadiazole derivatives has also shown promise, with some compounds exhibiting potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis in tumors.[7]

Mechanism of Action: Gefitinib's Inhibition of EGFR Signaling

Gefitinib functions by competitively binding to the ATP pocket of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes EGF EGF (Growth Factor) EGF->EGFR

Caption: Gefitinib blocks EGFR signaling by inhibiting ATP binding.

Experimental Protocol: Evaluating Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine-containing test compound and a reference drug (e.g., Gefitinib). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity: A New Class of Protein Synthesis Inhibitors

Morpholine derivatives represent a significant advancement in the fight against antimicrobial resistance.[8] They often exhibit novel mechanisms of action, making them effective against bacteria that have developed resistance to older classes of antibiotics.[8][9]

Comparative Analysis: Linezolid vs. Vancomycin for Gram-Positive Infections

Linezolid is a key member of the oxazolidinone class of antibiotics and contains a morpholine ring.[9] It is particularly effective against multi-drug resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).

We compare its performance against Vancomycin , a glycopeptide antibiotic that is also a mainstay for treating serious Gram-positive infections but has a different mechanism of action and a rising challenge of resistance.

Compound Mechanism of Action Target Organism MIC (μg/mL) *Key Structural Feature
Linezolid Inhibits protein synthesis initiationMRSA0.5 - 4Contains Morpholine Ring
Vancomycin Inhibits cell wall synthesisMRSA0.5 - 2Glycopeptide

MIC (Minimum Inhibitory Concentration) values are typical ranges. Lower values indicate higher potency.

Linezolid's unique mechanism, inhibiting the formation of the initiation complex in protein synthesis, means there is no cross-resistance with other protein synthesis inhibitors.[9] This makes it a critical tool for treating infections where other antibiotics have failed. Recent studies have also explored morpholine-modified ruthenium-based agents that show potent antibacterial activity against S. aureus with MIC values as low as 0.78 μg/mL.[10]

Mechanism of Action: Linezolid's Inhibition of Bacterial Ribosome

Linezolid exerts its bacteriostatic effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of the 70S initiation complex, which is a crucial step in the initiation of protein synthesis. This mechanism is distinct from other antibiotic classes that target protein synthesis, such as macrolides or tetracyclines.

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome Ribosome50S 50S Subunit InitiationComplex 70S Initiation Complex Ribosome30S 30S Subunit Ribosome30S->InitiationComplex Protein Protein Synthesis InitiationComplex->Protein Linezolid Linezolid Linezolid->Ribosome50S Binds to 23S rRNA mRNA mRNA mRNA->InitiationComplex fMet_tRNA fMet-tRNA fMet_tRNA->InitiationComplex

Caption: Linezolid prevents the formation of the 70S initiation complex.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism after overnight incubation.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., MRSA) overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

  • Prepare Drug Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., Linezolid) in a suitable broth, such as Mueller-Hinton Broth.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Read Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration well where no bacterial growth (no turbidity) is observed.

  • Validation: The positive control well should be turbid, and the negative control well should be clear.

Conclusion

The morpholine scaffold is a demonstrably powerful component in the medicinal chemist's toolkit, contributing to the development of highly effective drugs across multiple therapeutic areas. Its ability to confer advantageous pharmacokinetic properties and engage in potent molecular interactions makes it a "privileged" structure for good reason.[1] As demonstrated by the comparative analysis of key drugs like Gefitinib and Linezolid, the inclusion of the morpholine ring can lead to unique mechanisms of action and potent biological activity. The standardized protocols provided herein offer a framework for researchers to reliably assess and compare the efficacy of new morpholine-containing chemical entities, furthering the discovery of next-generation therapeutics.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Antimicrobial activity of morpholine derivatives 3-6.
  • New compounds containing morpholine moiety show promising antimicrobial activity.BioWorld.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed.
  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection.PubMed Central.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.Taylor & Francis Online.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.PubMed Central.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine (CAS 590357-48-5). In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is grounded in a conservative hazard assessment based on its constituent moieties: a thiophene ring and a morpholine amide group. Adherence to these procedures is essential for ensuring regulatory compliance and laboratory safety.

Part 1: Hazard Profile and Waste Classification

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is necessary. This dictates its classification as hazardous waste and informs every subsequent handling step. The structure of this compound incorporates a thiophene core, known for potential irritation and environmental hazards, and a morpholine amide functional group, which suggests risks of corrosivity and toxicity.[1][2][3]

Therefore, all waste containing this compound—including neat material, contaminated consumables, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[4] This classification is the foundational step in the "cradle-to-grave" management framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

Potential Hazard Category Description based on Structural Analogs Primary Safety Implication
Acute Toxicity (Oral, Dermal, Inhalation) Morpholine and its derivatives can be harmful if swallowed and toxic in contact with skin or if inhaled.[2][7][8] Thiophene derivatives are also noted as being harmful.[1][4]Minimize all routes of exposure through engineering controls (fume hood) and mandatory use of comprehensive PPE.
Skin Corrosion / Irritation The morpholine moiety is strongly basic and can cause severe skin burns and eye damage.[3][8][9]Use of chemical-resistant gloves, a lab coat, and full eye/face protection is non-negotiable.
Environmental Hazard Thiophene derivatives are often classified as harmful to aquatic life with long-lasting effects.[1]Prevent any release into the environment. Disposal must not involve drain or trash disposal.
Flammability Morpholine and some thiophene compounds are flammable liquids with vapors that can form explosive mixtures with air.[2][10]Keep away from heat, sparks, and open flames. Store waste in a well-ventilated area.[3]

Part 2: Mandatory Personal Protective Equipment (PPE)

A robust defense against chemical exposure is built upon the correct selection and use of PPE. Based on the hazard profile, the following PPE is mandatory when handling this compound for disposal.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.[1]Protects against splashes of the potentially corrosive material, which could cause severe eye damage.[11]
Hand Protection Double-layered chemical-resistant nitrile gloves.[4]Provides a robust barrier against dermal absorption, a significant risk with toxic morpholine derivatives.[7] Always inspect gloves for tears before use and dispose of them as hazardous waste after handling.
Body Protection A flame-retardant lab coat, fully buttoned.[12]Protects skin from accidental spills and splashes.
Respiratory Protection When handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is required.Prevents inhalation of the potentially toxic compound. All handling of the solid or solutions should ideally occur within a fume hood.[13]

Part 3: Emergency Spill Management Protocol

Preparedness is the cornerstone of safety. In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.[14]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Part 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[4]

  • Collect Waste: Carefully collect the absorbed material or spilled powder using non-sparking tools and place it into a designated hazardous waste container.[2]

  • Decontaminate Area: Clean the spill area first with a suitable solvent (such as isopropanol or ethanol) and then with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be collected and disposed of as hazardous waste.[4]

Part 4: Step-by-Step Disposal Procedure

This protocol ensures that waste is segregated, contained, and stored in a manner that is safe and compliant with federal and institutional regulations.[15][16]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound, contaminated weigh boats, spatulas, and disposable labware in a dedicated, clearly labeled hazardous waste container.[4] The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams, especially strong acids or oxidizing agents, which can react violently with amines.[3]

  • Contaminated PPE: Dispose of all used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[4]

Step 2: Containerization and Labeling

  • Container Integrity: Ensure all waste containers are in good condition, free of leaks, and have securely fastened lids at all times, except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of waste generation.[4][17] Accurate labeling is a critical requirement of the OSHA Hazard Communication Standard.[17]

Step 3: Temporary Storage

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure secondary containment is used to capture any potential leaks from the primary container.

  • Storage duration must comply with the limits set by the EPA based on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[18]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never attempt to dispose of this chemical down the drain or in regular trash.[1]

  • A hazardous waste manifest will be required to track the waste from your laboratory to its final treatment or disposal facility, completing its "cradle-to-grave" journey.[18]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of waste generated from this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition Start Waste Generation (Solid, Liquid, PPE) Assess Assess Hazards: - Toxic - Corrosive - Environmental - Flammable Start->Assess Step 1: Classify Spill Spill Occurs Start->Spill Potential Emergency PPE Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess->PPE Step 2: Protect Segregate Segregate Waste Streams (Solid / Liquid / PPE) PPE->Segregate Step 3: Initiate Disposal Containerize Use Compatible & Sealed HDPE Containers Segregate->Containerize Label Label Container: 'Hazardous Waste' Full Chemical Name Date & Quantity Containerize->Label Store Store in Designated, Ventilated, & Secure Area with Secondary Containment Label->Store Pickup Arrange Pickup via EHS or Licensed Contractor Store->Pickup Final Step Spill_Protocol Execute Spill Protocol (Contain, Collect, Decontaminate) Spill->Spill_Protocol Spill_Waste Collect all cleanup materials as Hazardous Waste Spill_Protocol->Spill_Waste Spill_Waste->Containerize

Caption: Disposal workflow for this compound.

References

  • Benchchem. Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene.
  • Benchchem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
  • Facilities Management Insights. (2008). Complying with OSHA's Hazardous Waste Standards.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Fisher Scientific. (2010). Morpholine - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Redox. (2022). Safety Data Sheet Morpholine.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
  • Fisher Scientific. Safety Data Sheet for 3-Morpholin-4-ylaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet for N-(3-Aminopropyl)morpholine.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
  • PENTA s.r.o. (2025). Morpholine - Safety Data Sheet.

Sources

A Comprehensive Guide to the Safe Handling of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for human or veterinary use.

As a novel compound, comprehensive safety and toxicological data for 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine are not yet fully established. This guide provides a detailed framework for its safe handling, storage, and disposal, drawing upon safety protocols for structurally related thiophene and morpholine-containing compounds. Researchers, scientists, and drug development professionals should handle this compound with a high degree of caution, assuming it may possess hazards similar to other compounds in its chemical class.[1]

Hazard Identification and Risk Assessment

Given the presence of the thiophene and morpholine moieties, this compound should be treated as a potentially hazardous substance. The toxicological properties have not been fully investigated.[2]

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[2][4] Prolonged or repeated contact may lead to more severe irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4]

  • Reactivity: May be incompatible with strong oxidizing agents and strong acids.[2]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.[1] The following PPE is mandatory when handling this compound:

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a significant risk of splashing.[5]Protects against direct contact with solids or liquids, which can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] It is recommended to wear two pairs of gloves ("double-gloving").[6]Glove suitability depends on the duration and nature of contact. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5] Change gloves regularly, at least every 30 to 60 minutes, or immediately if contaminated.[6][7]
Body Protection A flame-retardant lab coat or overalls, buttoned to cover as much skin as possible.[5][6]Provides a barrier against accidental spills and splashes.[5]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is recommended if handling the compound as a powder or if aerosols may be generated.[1]All handling of solids should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot.[5]Protects against spills and falling objects.

Safe Handling and Operational Plan

A systematic approach to handling is critical for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Ventilation equipment should be explosion-resistant.[8]

  • Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Aliquoting: Handle the solid material carefully to avoid generating dust.[1] Use non-sparking tools. If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Experimental Procedures: Conduct all manipulations within the chemical fume hood. Keep containers tightly closed when not in use.[9]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Emergency Procedures

Spills and Leaks
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a designated, labeled, and sealed hazardous waste container.[1]

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team immediately.

    • Prevent entry into the affected area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][8] If not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including gloves, disposable lab coats, and labware, in a designated, labeled, and sealed hazardous waste container.[1]

  • Disposal: Dispose of chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not allow the product to enter drains.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weighing and Aliquoting prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Surfaces & Equipment handle2->handle3 disp1 Segregate Contaminated Waste handle3->disp1 Proceed to Disposal disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 emg1 Spill Response emg2 First Aid

Caption: Workflow for safe handling and disposal.

References

  • Navigating the Safe Handling of Pyreno(1,2-b)
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. Benchchem.
  • SAFETY D
  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
  • Thiophene Safety D
  • SAFETY DATA SHEET - 3-Morpholin-4-ylaniline. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 3-(Morpholine-4-carbonyl)aniline Safety and Hazards. PubChem.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). OSHA.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Protective Equipment. American Chemistry Council.
  • [3-(Morpholin-4-yl)
  • SAFETY DATA SHEET - 2-Aminothiophene. Sigma-Aldrich.
  • 3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine. Benchchem.
  • Morpholine SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.